(5-Chlorothiophen-2-yl)methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClOS/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKPGPCVKFXIHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502337 | |
| Record name | (5-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74168-69-7 | |
| Record name | (5-Chlorothiophen-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00502337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of (5-Chlorothiophen-2-yl)methanol
An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Abstract
This compound is a halogenated heterocyclic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a thiophene ring substituted with both a reactive hydroxymethyl group and a chlorine atom, provides multiple sites for chemical modification. This guide offers a comprehensive exploration of the , delving into its spectroscopic profile, synthetic pathways, and chemical reactivity. Furthermore, we will examine its critical role as an intermediate in the development of pharmaceuticals and agrochemicals, provide detailed experimental protocols for its synthesis and analysis, and outline essential safety and handling procedures. This document is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Core Physicochemical Properties
This compound, also known as (5-chloro-2-thienyl)methanol, is typically a colorless to light yellow liquid under ambient conditions.[1][2] The presence of the polar hydroxymethyl group and the lipophilic chloro-substituted thiophene ring imparts a balanced solubility profile, rendering it sparingly soluble in water but readily soluble in common organic solvents like ethers and chlorinated hydrocarbons.[1][3]
A summary of its key physicochemical data is presented below for efficient reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 74168-69-7 | [1] |
| Molecular Formula | C₅H₅ClOS | [1] |
| Molecular Weight | 148.61 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |
| Enthalpy of Vaporization | 49.3 kJ/mol | [1] |
| Vapour Pressure | 0.0381 mmHg at 25°C | [1] |
| Index of Refraction | 1.603 | [1] |
| Molar Refractivity | 35.98 cm³ | [1] |
| Polar Surface Area | 48.5 Ų | [1][4] |
| Solubility | Sparingly soluble in water | [1] |
| Storage Temperature | Ambient | [2] |
Spectroscopic and Analytical Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. Two doublets in the aromatic region (typically δ 6.5-7.5 ppm) would correspond to the two coupled protons on the thiophene ring. A singlet or a doublet (depending on coupling to the hydroxyl proton) in the upfield region (δ 4.5-5.0 ppm) would represent the methylene protons (-CH₂-). The hydroxyl proton (-OH) would appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display five signals. Four signals in the downfield region (δ 120-150 ppm) would correspond to the four unique carbon atoms of the thiophene ring. One signal in the upfield region (δ 55-65 ppm) would represent the methylene carbon.
-
Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. C-H stretching of the aromatic ring would appear around 3100 cm⁻¹. The C-S stretching of the thiophene ring and C-Cl stretching would be observed in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 148, corresponding to the molecular weight. A characteristic (M+2) peak with approximately one-third the intensity of the M⁺ peak would be observed due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).
Commercially available spectral data for this compound can be sourced for detailed analysis.[8]
Caption: Workflow for the spectroscopic analysis of the target compound.
Synthesis, Reactivity, and Mechanistic Considerations
The strategic importance of this compound lies in its reactivity, which allows for its elaboration into more complex molecular frameworks.
Synthetic Pathways
The most direct and common laboratory synthesis of this compound involves the reduction of the corresponding aldehyde or carboxylic acid. These precursors, 5-chlorothiophene-2-carboxaldehyde and 5-chlorothiophene-2-carboxylic acid, are themselves valuable intermediates.[9][10]
-
From 5-Chlorothiophene-2-carboxaldehyde: The aldehyde can be efficiently reduced to the primary alcohol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). The mechanism involves the nucleophilic attack of the hydride ion on the electrophilic carbonyl carbon.
-
From 5-Chlorothiophene-2-carboxylic acid (or its ester): A more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or THF), is required for the reduction of the carboxylic acid or its corresponding ester (e.g., methyl 5-chlorothiophene-2-carboxylate).[11] This method is highly efficient but requires strict anhydrous conditions due to the high reactivity of LiAlH₄ with water.
The precursor, 5-chlorothiophene-2-carboxylic acid, can be synthesized via several routes, including the Friedel-Crafts acylation of 2-chlorothiophene or through a Grignard reaction.[9][12][13][14]
Caption: General synthetic pathway to this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three key structural components: the hydroxymethyl group, the thiophene ring, and the chlorine atom.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol functionality is a versatile handle for further transformations. It can be:
-
Oxidized back to 5-chlorothiophene-2-carboxaldehyde using mild oxidizing agents (e.g., PCC) or further to 5-chlorothiophene-2-carboxylic acid with stronger oxidants (e.g., KMnO₄).
-
Esterified by reacting with carboxylic acids or acyl chlorides.
-
Converted to a leaving group (e.g., tosylate or mesylate) and subsequently displaced by various nucleophiles to introduce new functional groups.
-
-
Thiophene Ring: As an electron-rich aromatic system, the thiophene ring can undergo electrophilic aromatic substitution. The directing effects of the electron-withdrawing chlorine atom and the activating hydroxymethyl group will influence the regioselectivity of these reactions.
-
Chlorine Atom (-Cl): The chlorine atom can be displaced via nucleophilic aromatic substitution under forcing conditions or, more commonly, participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of C-C, C-N, and C-O bonds.
Caption: Key reactive sites of this compound.
Applications in Drug Discovery and Agrochemicals
Heterocyclic compounds are cornerstones of modern medicinal chemistry, and thiophene derivatives are particularly prominent.[15] The thiophene ring is often considered a bioisostere of a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[16]
This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.[1] Its utility stems from its capacity to be incorporated into larger, more complex structures.
-
Pharmaceutical Synthesis: It is a building block for various pharmaceutical compounds.[1] While its direct precursor, 5-chlorothiophene-2-carboxylic acid, is a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, this compound provides an alternative entry point or a scaffold for creating analogues.[12][13] The chloro-thiophene moiety is found in molecules targeting inflammatory conditions, microbial infections, and proliferative diseases.[10][12][16][17]
-
Agrochemical Development: The compound is also utilized in the synthesis of modern agrochemicals, including pesticides and herbicides, where the thiophene ring contributes to the biological efficacy and selectivity of the final product.[10][11][18]
-
Materials Science: Thiophene derivatives are fundamental units in the construction of conductive polymers and other functional materials used in organic electronics and sensors.[10][18]
The reported antimicrobial and antifungal properties of this compound itself suggest potential for direct application, although its primary value remains as a synthetic intermediate.[1]
Experimental Protocol: Synthesis of this compound
This section provides a representative, field-proven protocol for the synthesis of this compound via the reduction of 5-chlorothiophene-2-carboxaldehyde.
Objective: To synthesize this compound with high purity and yield.
Materials:
-
5-Chlorothiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-chlorothiophene-2-carboxaldehyde in 100 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5 °C. Causality: This exothermic reaction is cooled to prevent side reactions and ensure controlled reduction.
-
Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 15-20 minutes. Maintain the temperature below 10 °C during the addition. Self-Validation: The slow addition prevents excessive foaming (H₂ gas evolution) and a rapid temperature increase.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 50 mL of deionized water while stirring. Caution: This will cause hydrogen gas evolution.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine. Causality: The washes remove any remaining acidic or basic impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
-
Solvent Evaporation: Remove the diethyl ether using a rotary evaporator to yield the crude product, this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of the target compound.
Safety, Handling, and Storage
While a specific, comprehensive safety datasheet for this compound is not widely available, its structural similarity to other harmful chlorinated organic compounds and alcohols necessitates cautious handling.[4][19]
-
Hazard Identification: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and serious eye irritation.[4] The use of methanol as a solvent or reagent introduces hazards of flammability and toxicity.[20][21][22][23][24]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a lab coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Keep away from heat, sparks, and open flames. Ground all equipment to prevent static discharge.[22][23]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[3][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.
Conclusion
This compound is a high-value synthetic intermediate with a rich and versatile chemistry. Its well-defined physical properties, predictable reactivity, and strategic importance as a building block for pharmaceuticals and agrochemicals make it a compound of significant interest to the scientific community. This guide has provided a detailed overview of its core characteristics, from its fundamental physicochemical data to practical synthetic protocols and safety considerations. A thorough understanding of this molecule's properties and reactivity empowers researchers to leverage its full potential in the pursuit of novel chemical entities with diverse applications.
References
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An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and materials science. By delving into its structural characteristics, physicochemical properties, and synthetic pathways, this document aims to equip researchers and drug development professionals with the critical knowledge required for its effective application.
Core Molecular Structure and Physicochemical Identity
This compound is a substituted thiophene derivative characterized by a chloromethyl group at the 2-position and a chlorine atom at the 5-position of the thiophene ring. This unique arrangement of functional groups imparts specific reactivity and properties that are highly valuable in organic synthesis.
The fundamental identity of this compound is established by its unique CAS Registry Number, molecular formula, and molecular weight, which are essential for unambiguous identification in research and commercial applications.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7418-69-7 | [1] |
| Molecular Formula | C₅H₅ClOS | [1] |
| Molecular Weight | 148.61 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 229.9 °C | [2] |
| Flash Point | 92.8 °C | [2] |
| Purity | >95% | [3] |
Spectroscopic and Structural Characterization
A thorough understanding of a molecule's structure is paramount for its application in complex syntheses. Spectroscopic techniques provide the necessary insights into the connectivity and three-dimensional arrangement of atoms. While a dedicated crystal structure for this compound is not publicly available, extensive data exists for related thiophene derivatives, offering a solid foundation for structural prediction and analysis.[4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring and the methylene protons of the hydroxymethyl group. The chemical shifts are influenced by the electronegativity of the chlorine and sulfur atoms. A ¹H NMR spectrum for this compound is noted as being available from some commercial suppliers.[1][7]
¹³C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbon atoms attached to the chlorine, sulfur, and oxygen atoms will exhibit characteristic chemical shifts.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands for the O-H bond of the alcohol, the C-O bond, the C-Cl bond, and the C-S bond of the thiophene ring.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200-3600 (broad) |
| C-H Stretch (Aromatic) | 3000-3100 |
| C-H Stretch (Aliphatic) | 2850-3000 |
| C=C Stretch (Thiophene Ring) | 1600-1475 |
| C-O Stretch (Primary Alcohol) | ~1050 |
| C-Cl Stretch | 600-800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation would likely involve the loss of the chloromethyl group, the hydroxyl group, or cleavage of the thiophene ring.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the reactivity of its functional groups. The hydroxyl group can be further functionalized, and the thiophene ring can participate in various coupling reactions.
Proposed Synthetic Pathway
A common and efficient method for the synthesis of this compound involves the reduction of a suitable precursor, such as 5-chlorothiophene-2-carboxaldehyde or 5-chlorothiophene-2-carboxylic acid.
Diagram 1: Proposed Synthesis of this compound
Caption: Proposed synthetic routes to this compound.
Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde
This protocol outlines a general procedure for the reduction of the aldehyde precursor using sodium borohydride, a mild and selective reducing agent.[4]
Materials:
-
5-chlorothiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Ethanol or Methanol
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 5-chlorothiophene-2-carboxaldehyde in ethanol or methanol in a round-bottom flask at room temperature.
-
Slowly add sodium borohydride to the solution in small portions. An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Applications in Drug Discovery and Materials Science
Thiophene derivatives are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets.[5] The chlorine substituent on the thiophene ring can enhance the lipophilicity and metabolic stability of a drug candidate.[8]
This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including:
-
Antimicrobial and Antifungal Agents: The inherent antimicrobial and antifungal properties of this compound make it a valuable starting material for the development of new anti-infective drugs.[1]
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of more complex pharmaceutical compounds. For instance, the related 5-chlorothiophene-2-carboxylic acid is a vital component in the synthesis of the anticoagulant Rivaroxaban.[9][10]
-
Agrochemicals: Its structure is incorporated into various pesticides and herbicides.[1]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, safety guidelines can be inferred from related compounds such as methanol and other chlorinated thiophenes.[11][12][13][14][15][16]
Diagram 2: Key Safety and Handling Procedures
Caption: Recommended safety, handling, and storage protocols.
Key Safety Considerations:
-
Toxicity: Thiophene derivatives can be toxic if ingested, inhaled, or absorbed through the skin. Acute toxicity studies on related compounds have shown varying levels of toxicity.[17]
-
Irritation: The compound may cause skin, eye, and respiratory tract irritation.
-
Flammability: As an organic solvent, it is likely flammable. Keep away from heat, sparks, and open flames.
Always consult the most current safety data sheet from the supplier before use and handle the compound in a well-ventilated chemical fume hood with appropriate personal protective equipment.
Conclusion
This compound is a versatile and valuable building block for the synthesis of a wide array of functional molecules. Its unique structural features, including the reactive hydroxymethyl group and the biologically relevant chlorinated thiophene core, make it a compound of significant interest to researchers in drug discovery, agrochemicals, and materials science. A thorough understanding of its structure, properties, and reactivity, coupled with stringent adherence to safety protocols, will enable its effective and safe utilization in advancing scientific innovation.
References
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- 10. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. Reduction of Acid Chlorides to Aldehydes Using Sodium Borohydride/Pyridine - [www.rhodium.ws] [erowid.org]
- 13. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
solubility of (5-Chlorothiophen-2-yl)methanol in organic solvents
An In-depth Technical Guide to the Solubility of (5-Chlorothiophen-2-yl)methanol in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical and agrochemical synthesis.[1] Understanding its behavior in various organic solvents is critical for optimizing reaction conditions, developing robust purification strategies, and ensuring efficient process scale-up. This document outlines the theoretical basis for its solubility, provides detailed protocols for empirical determination, and presents a framework for data interpretation and application.
Molecular Structure and Predicted Solubility Profile
This compound (C₅H₅ClOS, Molar Mass: 148.61 g/mol ) is a substituted heterocyclic compound.[1] Its structure, featuring a polar hydroxyl (-OH) group and a moderately polar chlorothiophene ring, dictates its solubility based on the "like dissolves like" principle.[2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group can act as both a hydrogen bond donor and acceptor, suggesting strong intermolecular interactions with protic solvents.[1] Therefore, high solubility or miscibility is anticipated in lower alcohols.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran): These solvents can accept hydrogen bonds and have significant dipole moments. Good solubility is expected due to dipole-dipole interactions with the chlorothiophene ring and hydrogen bonding with the hydroxyl group.
-
Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic thiophene ring contributes some nonpolar character, suggesting at least partial solubility in aromatic hydrocarbons like toluene.[3][4] However, the polar hydroxyl group will limit solubility in highly nonpolar aliphatic solvents like hexane.
-
Aqueous Solubility: The compound is expected to be sparingly soluble in water.[1] While the hydroxyl group can hydrogen bond with water, the overall molecule, with its chlorinated aromatic ring, possesses significant hydrophobic character.
The following diagram illustrates the key structural features influencing solubility.
Caption: Key structural features of this compound governing solubility.
Safety and Handling for Solubility Studies
This compound is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All handling and experimental procedures must be conducted in a well-ventilated fume hood.[5][6] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[5][7][8]
Experimental Determination of Solubility
Due to the lack of extensive published quantitative data, empirical determination is essential. As this compound is a liquid at ambient temperature, initial assessment involves miscibility testing, followed by quantitative analysis for systems that are not fully miscible.[9]
Qualitative Assessment: Miscibility
This protocol provides a rapid assessment of solubility across a range of solvents.
Materials:
-
This compound, 98% purity or higher
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Acetonitrile, Tetrahydrofuran, Toluene, Hexane)
-
Calibrated pipettes
-
Small, clear glass vials with screw caps
Procedure:
-
Add 1.0 mL of the chosen organic solvent to a clean, dry vial.
-
Add 0.1 mL of this compound to the vial.
-
Securely cap the vial and vortex or shake vigorously for 30-60 seconds.[2][10]
-
Allow the mixture to stand and visually inspect for phase separation against a well-lit background.
-
Record observations as "Miscible" (a single, clear liquid phase), "Partially Miscible" (a cloudy or emulsified mixture), or "Immiscible" (two distinct liquid layers).[9]
-
If miscible, continue adding the solute in 0.1 mL increments up to a 1:1 volume ratio, checking for phase separation at each step.
Predicted Qualitative Solubility Table:
| Solvent Class | Solvent Name | Predicted Outcome |
| Polar Protic | Methanol | Miscible |
| Ethanol | Miscible | |
| Polar Aprotic | Acetone | Miscible |
| Acetonitrile | Miscible | |
| Tetrahydrofuran (THF) | Miscible | |
| Aromatic | Toluene | Miscible/Highly Soluble |
| Nonpolar | Hexane | Partially Miscible/Slightly Soluble |
| Aqueous | Water | Immiscible/Slightly Soluble |
Quantitative Determination: Isothermal Shake-Flask Method
For solvents where the compound is not fully miscible, the isothermal shake-flask method is the gold standard for determining equilibrium solubility.[11]
Workflow Diagram:
Caption: Workflow for the isothermal shake-flask solubility determination method.
Detailed Protocol:
-
Preparation: To a series of sealed vials, add a known volume of the desired solvent (e.g., 5.0 mL). Add an excess amount of this compound to each vial to create a biphasic system.
-
Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25°C ± 0.1°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature until the excess solute phase is clearly separated. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a precise aliquot of the clear, saturated supernatant, ensuring no undissolved solute is transferred.
-
Quantification: Determine the concentration of this compound in the aliquot.
-
UV-Vis Spectroscopy: If the compound has a distinct chromophore, create a calibration curve of absorbance vs. concentration in the chosen solvent and measure the absorbance of the saturated solution.[11]
-
Gravimetric Analysis: Carefully evaporate the solvent from a known volume of the saturated solution under reduced pressure and weigh the remaining solute residue. This method is best for non-volatile solvents.[11]
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method. A calibration curve should be prepared using standards of known concentration.
-
Data Summary and Interpretation
All experimentally determined quantitative solubility data should be compiled into a structured table for clear comparison and analysis.
Quantitative Solubility Data Table (Template):
| Solvent | Solvent Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| e.g., Hexane | Nonpolar | 25.0 | Experimental Value | Calculated Value |
| e.g., Toluene | Aromatic | 25.0 | Experimental Value | Calculated Value |
| e.g., Dichloromethane | Halogenated | 25.0 | Experimental Value | Calculated Value |
| e.g., Acetone | Polar Aprotic | 25.0 | Experimental Value | Calculated Value |
| e.g., Ethanol | Polar Protic | 25.0 | Experimental Value | Calculated Value |
| e.g., Water | Aqueous | 25.0 | Experimental Value | Calculated Value |
The results from these experiments will provide a robust dataset, enabling informed solvent selection for synthesis, extraction, and crystallization processes involving this compound. The high solubility in polar organic solvents and lower solubility in nonpolar hydrocarbons can be exploited for purification, for instance, by using a polar solvent for reaction and a nonpolar solvent as an anti-solvent for precipitation.
References
- 1. Page loading... [guidechem.com]
- 2. chem.ws [chem.ws]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.nl [fishersci.nl]
- 9. benchchem.com [benchchem.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to the Commercial Sourcing and Strategic Application of (5-Chlorothiophen-2-yl)methanol
Executive Summary
(5-Chlorothiophen-2-yl)methanol (CAS No. 74168-69-7) is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique structure, featuring a substituted thiophene ring, renders it a valuable precursor for a range of complex organic molecules, most notably in the synthesis of pharmaceuticals.[1] This guide provides an in-depth analysis of its commercial availability, strategic procurement, underlying synthesis principles, and critical applications, designed to empower researchers and drug development professionals in their scientific endeavors.
Commercial Availability and Strategic Procurement
The procurement of this compound is the first critical step in the research and development workflow. A multitude of chemical suppliers offer this reagent, but quality, purity, and documentation can vary significantly.
Supplier Landscape
A survey of prominent chemical suppliers reveals a competitive market for this compound. The following table summarizes a selection of vendors, highlighting typical purity grades and available quantities to aid in procurement decisions.
| Supplier | Purity | Available Quantities | Representative Catalog No. |
| Sigma-Aldrich (Fluorochem) | 98% | 1g, 5g, 10g, 25g | FLUH99C86DF5 |
| AOBChem | 97% | 250mg, 500mg, 1g, 5g, 10g | 415010 (for a related derivative)[2] |
| Echemi | Reagent Grade (e.g., 96%)[3] | Gram to multi-kilogram scale | Varies by supplier[3] |
| Guidechem | Varies by listing | Varies by listing | Varies by listing[1] |
Note: Pricing is dynamic and subject to change. Researchers are advised to request quotes directly from suppliers for the most current information.
Procurement Considerations for Researchers
Beyond price and availability, several factors are paramount when sourcing this compound:
-
Purity and Impurity Profile: For drug discovery applications, a high purity grade (typically >98%) is essential. The impurity profile can significantly impact the outcome of subsequent reactions and biological assays.
-
Certificate of Analysis (CoA): Always request and scrutinize the CoA. This document provides critical data on the purity, identity (confirmed by techniques like NMR and MS), and physical properties of the specific lot being purchased.
-
Scalability: For projects that may transition from discovery to development, it is prudent to select a supplier with a proven track record of producing materials at a larger scale to ensure consistency throughout the project lifecycle.
Synthesis and Manufacturing Insights
Understanding the synthetic origin of this compound provides valuable context regarding potential impurities and informs in-house synthesis strategies if required. A common and efficient route involves the reduction of a more oxidized precursor, such as 5-chloro-2-thiophenecarboxaldehyde.
Common Synthetic Pathway
The reduction of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic chemistry. This is typically achieved with high yield and selectivity using a mild reducing agent like sodium borohydride (NaBH₄).
Caption: A common synthetic route to this compound.
Representative Laboratory Protocol
Objective: To synthesize this compound via the reduction of 5-chloro-2-thiophenecarboxaldehyde.
Materials:
-
5-Chloro-2-thiophenecarboxaldehyde (1.0 eq)
-
Methanol (as solvent)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-chloro-2-thiophenecarboxaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride to the cooled solution in small portions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography if necessary.
Applications in Research and Drug Development
This compound is a versatile intermediate, primarily valued for its role in constructing more complex molecules with biological activity.[1]
A Key Building Block for Rivaroxaban
A prominent application of this scaffold is in the synthesis of the anticoagulant drug Rivaroxaban.[4] The related derivative, 5-chlorothiophene-2-carboxylic acid, is a crucial intermediate in the synthesis of this Factor Xa inhibitor.[4][5] The thiophene moiety is a recognized "privileged structure" in medicinal chemistry, often serving as a bioisostere for a benzene ring, which can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.[6]
Broader Pharmaceutical and Agrochemical Potential
Beyond Rivaroxaban, thiophene derivatives containing chlorine are explored for a wide range of therapeutic applications.[7] The core structure is a scaffold for designing novel molecules with potential anti-inflammatory, anti-cancer, and antimicrobial properties.[1][4] The presence of the chlorine atom can influence the electronic properties and metabolic stability of the final compound.[7]
Caption: Drug discovery workflow utilizing this compound.
Conclusion
This compound is more than a mere catalog chemical; it is a strategic starting material for innovation in pharmaceutical and chemical research. A comprehensive understanding of its commercial landscape, coupled with insights into its synthesis and diverse applications, enables researchers to make informed decisions, ensuring the integrity and success of their scientific pursuits. The continued exploration of thiophene-based scaffolds promises to unlock new therapeutic possibilities, with this versatile building block at the forefront of discovery.
References
- 1. Page loading... [guidechem.com]
- 2. aobchem.com [aobchem.com]
- 3. echemi.com [echemi.com]
- 4. nbinno.com [nbinno.com]
- 5. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 6. benchchem.com [benchchem.com]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of (5-Chlorothiophen-2-yl)methanol in Modern Synthesis
An In-depth Technical Guide to the Safe Handling of (5-Chlorothiophen-2-yl)methanol
This compound (CAS No. 74168-69-7) is a crucial heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Its structure, which combines a reactive hydroxymethyl group with a thiophene ring—a recognized "privileged structure" in medicinal chemistry—makes it a valuable precursor for a wide array of complex molecules.[1][2][3] The thiophene moiety often serves as a bioisostere for a benzene ring, contributing to diverse therapeutic activities, including antimicrobial and antifungal properties.[1][4] As with any halogenated organic compound, a thorough understanding of its properties and a disciplined approach to its handling are paramount to ensuring laboratory safety and experimental integrity. This guide provides an in-depth analysis of the safety protocols, handling procedures, and emergency responses necessary for the responsible use of this compound.
Section 1: Physicochemical Properties and Identification
Accurate identification and knowledge of a compound's physical properties are the foundation of safe laboratory practice. This compound is a colorless to light yellow liquid.[1] Key identifying and physical data are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Synonyms | 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol | [1] |
| CAS Number | 74168-69-7 | [1] |
| Molecular Formula | C₅H₅ClOS | [1] |
| Molecular Weight | 148.61 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 117-118 °C | [6] |
| Density | ~1.4 g/cm³ | [7] |
| Solubility | Sparingly soluble in water | [1] |
| InChI Key | WMKPGPCVKFXIHD-UHFFFAOYSA-N | [1] |
Section 2: Hazard Identification and Toxicology
-
Acute Toxicity : Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5] Thiophene derivatives can cause a range of effects, and chlorinated organic compounds often exhibit toxicity.[8][9]
-
Skin and Eye Irritation : Expected to be a skin and eye irritant.[5][10] Direct contact should be strictly avoided.
-
Routes of Exposure : The primary routes of occupational exposure are inhalation of vapors, skin absorption, and eye contact.[11] Accidental ingestion is also a potential route of exposure.[12]
Given the lack of specific data, all work with this compound must be conducted under the assumption that it is toxic and irritant, adhering to the principle of "as low as reasonably practicable" (ALARP) for exposure.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
A self-validating system of safe handling relies on a combination of robust engineering controls and appropriate PPE. The causality behind these choices is to create multiple barriers between the researcher and the chemical hazard.
Engineering Controls
All manipulations of this compound, including weighing, transferring, and use in reactions, must be performed inside a properly functioning chemical fume hood.[9] This is the primary line of defense to prevent the inhalation of potentially harmful vapors.
Personal Protective Equipment (PPE)
The selection of PPE is critical for preventing skin and eye contact.[13]
-
Eye and Face Protection : Chemical splash goggles are mandatory at all times.[14] For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in addition to goggles.[12]
-
Skin and Body Protection : A flame-resistant laboratory coat must be worn and kept buttoned.[13] Closed-toe shoes and long pants are required to protect against spills.[11]
-
Hand Protection : Nitrile gloves are suitable for incidental contact.[12] However, because chlorinated compounds can degrade some glove materials over time, it is crucial to inspect gloves before use and change them immediately upon any sign of contamination. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered.[12][13] Always wash hands thoroughly with soap and water after removing gloves.[12]
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. femaflavor.org [femaflavor.org]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 10. fishersci.com [fishersci.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. hmc.edu [hmc.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to (5-Chlorothiophen-2-yl)methanol: A Key Building Block in Pharmaceutical Synthesis
This guide provides a comprehensive technical overview of (5-Chlorothiophen-2-yl)methanol, a pivotal heterocyclic intermediate in contemporary drug discovery and development. Intended for researchers, medicinal chemists, and process development scientists, this document elucidates the compound's chemical identity, physicochemical properties, synthesis, and significant applications, with a focus on its role in the creation of novel therapeutic agents.
Compound Identification and Nomenclature
This compound is a substituted thiophene derivative that has garnered significant attention for its utility in organic synthesis.
-
IUPAC Name : this compound[1]
-
Synonyms : 5-Chloro-2-thiophenemethanol, (5-chloro-2-thienyl)methanol[1]
-
CAS Number : 74168-69-7
-
Molecular Formula : C₅H₅ClOS
-
Molecular Weight : 148.61 g/mol
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 99 °C at 21 mmHg | --INVALID-LINK-- |
| Density | 1.376 g/mL at 25 °C | --INVALID-LINK-- |
| Refractive Index (n20/D) | 1.604 | --INVALID-LINK-- |
| Purity | ≥97% | --INVALID-LINK-- |
Spectroscopic Characterization:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methylene protons of the CH₂OH group, and the hydroxyl proton. The aromatic protons will likely appear as doublets in the range of δ 6.8-7.2 ppm. The methylene protons would be expected to be a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.6-4.8 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should exhibit five distinct signals corresponding to the five carbon atoms in the molecule. The carbon bearing the chlorine atom would be significantly deshielded. The methylene carbon would appear in the aliphatic region, typically around δ 60-65 ppm.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. Other significant peaks would include C-H stretching of the aromatic ring (around 3100 cm⁻¹) and C-S stretching of the thiophene ring.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z 148 and a characteristic M+2 peak at m/z 150 with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Synthesis of this compound
This compound is most commonly synthesized via the reduction of its corresponding aldehyde, 5-chlorothiophene-2-carboxaldehyde. This method is efficient and proceeds with high yield.
Caption: Synthesis pathway of this compound.
Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde
This protocol details a standard laboratory procedure for the synthesis of this compound. The reduction of the aldehyde functional group is achieved using sodium borohydride, a mild and selective reducing agent.[2]
Materials:
-
5-Chlorothiophene-2-carboxaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-chlorothiophene-2-carboxaldehyde (1.0 equivalent) in anhydrous methanol to a concentration of approximately 0.5 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: While maintaining the temperature below 10 °C, slowly add sodium borohydride (1.1 equivalents) to the stirred solution in small portions. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of deionized water.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Caption: General experimental workflow for the synthesis.
Applications in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry, primarily due to the presence of the thiophene ring, which is a well-known bioisostere of the benzene ring. The chloro-substituent provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the synthesis of diverse compound libraries for drug screening.
The most prominent application of a derivative of this compound, 5-chlorothiophene-2-carboxylic acid, is in the synthesis of the blockbuster anticoagulant drug Rivaroxaban . While not a direct precursor, this compound can be readily oxidized to the corresponding carboxylic acid, highlighting its strategic importance in the supply chain of this life-saving medication.
Furthermore, the incorporation of the 5-chlorothiophene moiety has been explored in the development of other therapeutic agents, including:
-
Anticancer Agents: Thiophene derivatives have shown promise as inhibitors of various cancer-related targets.
-
Anti-inflammatory Drugs: The structural features of chlorothiophenes are amenable to the design of novel anti-inflammatory compounds.
-
Antimicrobial Agents: The thiophene nucleus is a common scaffold in the development of new antibacterial and antifungal drugs.
The versatility of this compound allows for its use in a variety of chemical transformations, including esterification, etherification, and conversion to the corresponding halide, further expanding its utility in the synthesis of complex molecular architectures for drug discovery.
Safety and Handling
This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Electrophilic Substitution Patterns of Chlorothiophene
Introduction: Navigating the Reactivity of a Halogenated Heterocycle
Thiophene, an electron-rich five-membered aromatic heterocycle, is a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Its propensity to undergo electrophilic aromatic substitution (SEAr) more readily than benzene makes it a versatile synthetic scaffold. The introduction of a substituent, such as a chlorine atom, fundamentally alters the electronic landscape of the thiophene ring, thereby influencing both the rate and regioselectivity of subsequent electrophilic attacks.[2]
This technical guide provides a comprehensive exploration of the electrophilic substitution patterns of the two primary isomers: 2-chlorothiophene and 3-chlorothiophene. As a Senior Application Scientist, my objective is not merely to list reactions but to elucidate the underlying principles that govern their outcomes. We will delve into the causal mechanisms behind the observed regioselectivity, present field-proven experimental protocols, and offer a comparative analysis to inform synthetic strategy for researchers, scientists, and drug development professionals.
The Dichotomy of the Chloro Substituent: Electronic Effects on the Thiophene Ring
The reactivity of chlorothiophene in SEAr reactions is dictated by the dual nature of the chlorine substituent. Chlorine exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the thiophene ring through the sigma bond network. This effect deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted thiophene.[3]
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic π-system. This donation of electron density preferentially increases the electron density at the positions ortho and para to the substituent.[4]
In the context of halogenated aromatics, the inductive effect typically outweighs the resonance effect, resulting in overall deactivation. However, the resonance effect is responsible for directing the incoming electrophile. For chlorothiophenes, this translates to substitution occurring preferentially at the vacant α-positions (C2 or C5), which are analogous to the para position and to a lesser extent, the adjacent β-position (ortho).[2] The stability of the resulting cationic intermediate, the sigma-complex (or arenium ion), is the ultimate determinant of the reaction's regiochemical outcome.[1]
Electrophilic Substitution Patterns of 2-Chlorothiophene
In 2-chlorothiophene, the C5 position is the most activated site for electrophilic attack. The resonance stabilization of the sigma-complex formed upon attack at C5 is more significant than for attack at any other position. The C3 position is the second most likely site, while the C4 position is the most deactivated.
Friedel-Crafts Acylation
The Friedel-Crafts acylation of 2-chlorothiophene proceeds with high regioselectivity to furnish the 5-acylated product. The use of a Lewis acid like aluminum chloride (AlCl₃) generates a highly electrophilic acylium ion, which is readily attacked by the electron-rich C5 position.
Quantitative Data: Acylation of 2-Chlorothiophene
| Acylating Agent | Catalyst | Major Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl Chloride | AlCl₃ | 5-Chloro-2-acetylthiophene | 91% | [4] |
| Acetic Anhydride | H₃PO₄ | 5-Chloro-2-acetylthiophene | High |[5] |
Experimental Protocol: Synthesis of 5-Chloro-2-acetylthiophene[5]
Causality: This protocol utilizes aluminum chloride to generate the acylium ion from acetyl chloride. The reaction is performed in a non-polar solvent (dichloromethane) at low temperature to control the exothermic reaction and prevent side-product formation. The high yield confirms the strong directing effect towards the C5 position.
Materials:
-
2-Chlorothiophene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Suspend anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.05 eq.) to the suspension via the dropping funnel, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the acylium ion complex.
-
Add a solution of 2-chlorothiophene (1.0 eq.) in anhydrous DCM dropwise, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or recrystallization to obtain 5-Chloro-2-acetylthiophene.
Nitration
While direct nitration of 2-chlorothiophene can be complex, studies on related substrates provide clear guidance. Nitration of 2-acetyl-5-chlorothiophene, for instance, occurs exclusively at the C3 position, as the more reactive C5 position is blocked.[4] This demonstrates that if the primary site is unavailable, the electrophile will attack the next most activated position. For the direct nitration of 2-chlorothiophene, a mixture of 2-chloro-5-nitrothiophene and 2-chloro-3-nitrothiophene is expected, with the 5-nitro isomer being the major product.
Halogenation
Halogenation, such as bromination with N-Bromosuccinimide (NBS), is expected to show high selectivity for the C5 position. This is consistent with the general reactivity pattern observed for 2-substituted thiophenes, where the α-position furthest from the substituent is most susceptible to electrophilic attack.
Sulfonation
Sulfonation of 2-chlorothiophene, typically using chlorosulfonic acid, is predicted to yield 5-chlorothiophene-2-sulfonyl chloride as the major product. This is inferred from studies on 2,5-dichlorothiophene, where sulfochlorination yields a mixture of 5-chlorothiophene-2-sulfonamide and 4,5-dichlorothiophene-3-sulfonamide in an approximate 70:30 ratio after ammonolysis.[5] This result strongly supports the preference for substitution at the C5 position.
Electrophilic Substitution Patterns of 3-Chlorothiophene
The directing effects in 3-chlorothiophene are more nuanced. The chlorine at C3 deactivates the entire ring, but the two α-positions, C2 and C5, remain the most nucleophilic sites due to the ability of the sulfur atom to stabilize the cationic intermediate. The C2 position is electronically favored due to its proximity to the sulfur atom, but it is also sterically hindered by the adjacent chlorine. The C5 position offers a balance of electronic activation and steric accessibility. Therefore, electrophilic substitution on 3-chlorothiophene typically yields a mixture of 2- and 5-substituted isomers.
Friedel-Crafts Acylation
Classical Friedel-Crafts acylation on 3-substituted thiophenes is known to be challenging, often resulting in poor regioselectivity.[1] The inherent preference for α-acylation leads to a mixture of 2-acyl and 5-acyl products. The precise ratio is highly dependent on the reaction conditions and the nature of the acylating agent. For 3-chlorothiophene, it is reasonable to predict a mixture favoring the 2-acylated product due to slightly better electronic stabilization, though the 5-acylated product will be a significant component.
Experimental Protocol: Acylation of 3-Bromothiophene (By Analogy)[1]
Causality: This protocol for the closely related 3-bromothiophene illustrates the expected formation of an isomeric mixture. The procedure is designed to generate the acylium ion under standard Friedel-Crafts conditions. The workup is intended to handle the Lewis acid and isolate the organic products, which would then require chromatographic separation to isolate the isomers. This serves as a validated starting point for the optimization of 3-chlorothiophene acylation.
Materials:
-
3-Chlorothiophene (or 3-Bromothiophene)
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice, Conc. HCl, Sat. NaHCO₃, Anhydrous MgSO₄
Procedure:
-
In a flame-dried, nitrogen-purged flask, suspend AlCl₃ (1.2 eq.) in anhydrous DCM and cool to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) and stir for 30 minutes at 0 °C.
-
Add a solution of 3-chlorothiophene (1.0 eq.) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Perform an acidic workup by pouring the mixture onto ice/conc. HCl.
-
Separate the organic layer, extract the aqueous phase with DCM, and combine the organic extracts.
-
Wash with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
After removing the solvent, analyze the crude product by GC-MS and ¹H NMR to determine the isomer ratio (expected mixture of 2-acetyl-3-chlorothiophene and 5-acetyl-3-chlorothiophene).
-
Isolate the major isomers via flash column chromatography.
Halogenation and Nitration
By analogy with 3-alkylthiophenes, bromination of 3-chlorothiophene is expected to occur preferentially at the C2 position, followed by the C5 position. Nitration is also predicted to yield a mixture of 2-nitro- and 5-nitro-3-chlorothiophene. Comprehensive studies documented in foundational texts like Hartough's "Thiophene and Its Derivatives" provide detailed isomer distributions for these classical reactions.[6][7][8][9]
Sulfonation
Sulfonation of 3-chlorothiophene is anticipated to follow the same pattern, yielding a mixture of 3-chlorothiophene-2-sulfonic acid and 3-chlorothiophene-5-sulfonic acid. The C2 position is likely the kinetically favored product.
Mechanistic Rationale: Stability of the Sigma-Complex
The observed regioselectivity is directly explained by the relative stabilities of the resonance forms of the cationic sigma-complex intermediate. Attack at an α-position (C2 or C5) allows the positive charge to be delocalized over three atoms, including the sulfur, which can effectively stabilize the charge through its lone pair. Attack at a β-position (C3 or C4) results in a less stable intermediate with only two resonance structures, and the sulfur atom cannot directly stabilize the charge adjacent to the site of attack.
For 2-chlorothiophene , attack at C5 creates a highly stabilized intermediate. For 3-chlorothiophene , both C2 and C5 attacks lead to these more stable three-form resonance intermediates, explaining the formation of isomer mixtures. The chlorine's electron-withdrawing inductive effect slightly destabilizes the adjacent C2 and C4 positions more than the remote C5 position, which often leads to a preference for C5 substitution, especially with sterically bulky electrophiles.
Conclusion
The electrophilic substitution patterns of chlorothiophenes are a classic example of the intricate balance between inductive and resonance effects in heterocyclic chemistry. For 2-chlorothiophene , the directive effects are convergent, leading to a strong preference for substitution at the C5 position, enabling highly regioselective syntheses. In contrast, 3-chlorothiophene presents a greater synthetic challenge, as the divergent influences on the two vacant α-positions often lead to isomeric mixtures. A thorough understanding of these electronic principles, combined with careful selection of reaction conditions, is paramount for any researcher aiming to functionalize these valuable heterocyclic building blocks effectively. Modern techniques, such as directed C-H activation, offer promising alternatives for overcoming the inherent regioselectivity challenges, particularly for accessing less favored isomers of 3-substituted thiophenes.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chlorothiophene | 96-43-5 | Benchchem [benchchem.com]
- 6. Thiophene and Its Derivatives - The Chemistry of Heterocyclic Compounds - A Series Of Monographs Volume 3 by Hartough, Howard D.: Fine Hard Cover (1952) First Edition. | Laura Books [abebooks.com]
- 7. download.e-bookshelf.de [download.e-bookshelf.de]
- 8. Thiophene and its derivatives. by Howard Dale Hartough | Open Library [openlibrary.org]
- 9. Thiophene and Its Derivatives - Howard Dale Hartough - Google 도서 [books.google.co.kr]
The Thiophene Moiety in Nature: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The thiophene ring, a five-membered sulfur-containing heterocycle, is a privileged scaffold in medicinal chemistry, but its occurrence in natural products is relatively rare, making the organisms that produce them a unique source of novel bioactive compounds. This technical guide provides an in-depth exploration of natural products containing the thiophene moiety, with a focus on their structural diversity, biosynthesis, and pharmacological potential. We will delve into the primary sources of these compounds, most notably the Asteraceae family, and provide detailed experimental protocols for their extraction, isolation, and structural elucidation. A significant portion of this guide is dedicated to α-terthienyl, a well-studied thiophene-containing natural product, as a case study to illustrate the potent biological activities and mechanisms of action of this class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of thiophene-containing natural products in their research and development endeavors.
Introduction to Thiophene-Containing Natural Products
Thiophene and its derivatives are commonly found in coal tar and petroleum and have been extensively utilized in the synthesis of pharmaceuticals.[1] However, the presence of the thiophene moiety in naturally occurring secondary metabolites is less frequent, primarily concentrated in the plant kingdom, particularly within the Asteraceae family.[2][3] Genera such as Tagetes, Echinops, and Porophyllum are known to produce a variety of thiophene-containing compounds.[3][4] These natural thiophenes are often polythiophenes, consisting of two to five thiophene rings linked at their α-positions, and are biosynthetically derived from fatty acids and polyacetylenes.[2][5]
The interest in these natural products stems from their diverse and potent biological activities, which include antimicrobial, antiviral, anti-inflammatory, nematicidal, insecticidal, and cytotoxic effects.[2][6] This wide range of bioactivities makes them attractive candidates for drug discovery and development. This guide will provide a comprehensive overview of these fascinating molecules, from their biogenesis to their potential therapeutic applications.
Structural Diversity of Natural Thiophenes
Naturally occurring thiophenes can be categorized based on the number of thiophene rings present in their structure. The most common are monothiophenes, bithiophenes, and terthiophenes, with quinquethiophenes being less common.[2]
-
Monothiophenes: These are the simplest form, containing a single thiophene ring.
-
Bithiophenes: Composed of two linked thiophene rings.
-
Terthiophenes: Consist of three linked thiophene rings. A prominent example is α-terthienyl.
-
Quinquethiophenes: Contain five linked thiophene rings.
These core structures are often adorned with various side chains, which contribute to their structural diversity and biological activity. These side chains are typically derived from their polyacetylene precursors and can include acetylenic and olefinic functionalities, as well as hydroxyl and acetyl groups.[2]
Biosynthesis of Thiophene-Containing Natural Products
The biosynthesis of thiophene-containing natural products is intricately linked to the metabolism of fatty acids and polyacetylenes. The current understanding is that oleic acid serves as the primary precursor, which undergoes a series of desaturation and chain-shortening reactions to form polyacetylenes.[7] The key step in thiophene ring formation is the addition of a sulfur donor, such as hydrogen sulfide, across a conjugated diyne or triyne system within the polyacetylene backbone.
A plausible biosynthetic pathway for α-terthienyl, a well-studied terthiophene, is outlined below. This pathway highlights the key intermediates and proposed transformations.
Biological Activities and Mechanisms of Action
Thiophene-containing natural products exhibit a remarkable array of biological activities. The mechanism of action for many of these compounds is multifaceted and, in some cases, still under investigation.
Phototoxicity and Nematicidal Activity of α-Terthienyl
α-Terthienyl is a potent photosensitizer. Upon activation by UVA light, it transitions to an excited triplet state. This excited molecule can then react with molecular oxygen to generate reactive oxygen species (ROS), such as singlet oxygen and superoxide anions.[8][9] These ROS are highly cytotoxic and can damage cellular components, including lipids, proteins, and nucleic acids, leading to cell death.[8] This phototoxic property is the basis for its potent nematicidal and insecticidal activities.[4][10]
The proposed signaling pathway for α-terthienyl-induced phototoxicity is depicted below:
Anti-inflammatory Activity
Several thiophene-containing compounds have demonstrated anti-inflammatory properties. While many synthetic thiophenes are known to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, recent studies on natural thiophenes suggest a different mechanism.[2][4] It appears that some natural thiophenes may exert their anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor-κB) signaling pathway.[2] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[2][3] By blocking NF-κB activation, these compounds can effectively suppress the inflammatory response.
Anticancer Activity
The cytotoxic properties of thiophene-containing natural products have also led to investigations into their potential as anticancer agents. For instance, α-terthienyl has been shown to inhibit the proliferation of prostate cancer cells by downregulating the androgen receptor signaling pathway.[11] Other synthetic thiophene derivatives have been found to induce apoptosis in various cancer cell lines, with IC50 values in the low micromolar range.[6][12]
| Compound | Biological Activity | Target/Organism | IC50/MIC/LC50 | Reference(s) |
| α-Terthienyl | Nematicidal | Meloidogyne incognita | 100% mortality at 2 ppm | [13] |
| Larvicidal | Aedes aegypti | LC50: 0.002 ppm (with UV light) | [14] | |
| Anticancer | LNCaP & 22Rv1 (prostate cancer cells) | Inhibition of cell viability | [11] | |
| 5-methyl-2,2′:5′,2″-terthiophene | Antileishmanial | Leishmania amazonensis (promastigote) | IC50: 7.7 µg/mL | [15] |
| 5′-methyl–[5–(4–acetoxy-1–butynyl)]–2,2′-bithiophene | Antileishmanial | Leishmania amazonensis (promastigote) | IC50: 21.3 µg/mL | [15] |
| Synthetic Thiophene Derivative (Compound S1) | Antibacterial | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi | MIC: 0.81 µM/ml | [1][16] |
| Synthetic Thiophene Derivative (Compound S4) | Antifungal | Candida albicans, Aspergillus niger | MIC: 0.91 µM/ml | [1][16] |
| Synthetic Thiophene Derivative (F8) | Anticancer | CCRF-CEM (leukemia cells) | CC50: 0.805 µM to 3.05 µM | [6][12] |
| Synthetic Thiophene Derivative (Compound 5) | Anticancer | HepG-2 (liver cancer cells) | IC50: 7.46 µg/mL | [17] |
| Anticancer | HCT 116 (colon cancer cells) | IC50: 12.60 µg/mL | [17] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and structural elucidation of thiophene-containing natural products, using α-terthienyl from Tagetes species as a representative example.
Extraction and Isolation of α-Terthienyl from Tagetes erecta
This protocol is adapted from established methods for the extraction of thiophenes from Tagetes roots.[18]
Materials and Reagents:
-
Dried roots of Tagetes erecta
-
95% Ethanol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hexane
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a PDA detector
-
C18 reversed-phase HPLC column (e.g., 250 mm × 4.6 mm, 5 µm)
Procedure:
-
Extraction:
-
Grind the dried roots of T. erecta into a fine powder.
-
Macerate the powdered root material in 95% ethanol at room temperature for 7 days. Use a solid-to-solvent ratio of approximately 1:10 (w/v).
-
Filter the extract through cheesecloth and then filter paper to remove solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude ethanol extract.
-
-
Fractionation (Optional but Recommended):
-
Suspend the crude ethanol extract in a mixture of methanol and water (e.g., 9:1 v/v).
-
Perform liquid-liquid partitioning with hexane to extract the less polar compounds, including thiophenes.
-
Collect the hexane fraction and evaporate the solvent to yield a thiophene-enriched fraction.
-
-
Purification by HPLC:
-
Dissolve the thiophene-enriched fraction in methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
Perform preparative or semi-preparative HPLC on a C18 column.
-
A typical mobile phase gradient could be acetonitrile and water, starting from a lower concentration of acetonitrile and gradually increasing to 100% acetonitrile over 60 minutes.[18]
-
Monitor the elution profile at a wavelength of 350 nm, which is a characteristic absorbance maximum for many thiophenes.
-
Collect the fractions corresponding to the major peaks.
-
Analyze the collected fractions by analytical HPLC to assess purity.
-
Pool the pure fractions containing α-terthienyl and evaporate the solvent to obtain the purified compound.
-
Structural Elucidation of α-Terthienyl
The structure of the purified compound can be elucidated using a combination of spectroscopic techniques.
1. Mass Spectrometry (MS):
-
Purpose: To determine the molecular weight and fragmentation pattern of the compound.
-
Expected Results for α-Terthienyl (C₁₂H₈S₃):
-
The molecular ion peak [M]⁺ should be observed at m/z 248.
-
The fragmentation pattern may show losses of sulfur-containing fragments.
-
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the number and connectivity of protons in the molecule.
-
Expected ¹H NMR Spectrum of α-Terthienyl (in CDCl₃):
-
The spectrum will show signals in the aromatic region (typically δ 7.0-7.4 ppm).
-
Due to the symmetry of the molecule, you would expect to see a specific pattern of doublets and doublets of doublets corresponding to the protons on the thiophene rings.
-
3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To determine the number and types of carbon atoms in the molecule.
-
Expected ¹³C NMR Spectrum of α-Terthienyl (in CDCl₃):
-
The spectrum will show signals in the aromatic region (typically δ 120-140 ppm).
-
The number of signals will correspond to the number of unique carbon environments in the molecule.
-
Interpreting the Data: By analyzing the chemical shifts, coupling constants (in ¹H NMR), and the number of signals in both ¹H and ¹³C NMR spectra, along with the molecular weight from the mass spectrum, the structure of α-terthienyl can be unambiguously confirmed.
Conclusion and Future Perspectives
Natural products containing the thiophene moiety represent a unique and valuable source of bioactive compounds with a wide range of potential applications in medicine and agriculture. Their diverse biological activities, including potent phototoxic, nematicidal, anti-inflammatory, and anticancer effects, highlight their promise for the development of new therapeutic agents and environmentally friendly pesticides.
While significant progress has been made in understanding the chemistry and biology of these compounds, particularly α-terthienyl, many other naturally occurring thiophenes remain to be discovered and characterized. Future research should focus on the isolation and structural elucidation of novel thiophene-containing natural products from a wider range of biological sources. Furthermore, in-depth studies into their mechanisms of action will be crucial for translating their therapeutic potential into clinical applications. The development of sustainable and efficient synthetic routes to these complex molecules will also be essential for their further investigation and potential commercialization. As our understanding of the intricate biosynthetic pathways of these compounds deepens, there is also the exciting prospect of utilizing metabolic engineering and synthetic biology approaches to produce these valuable molecules in a controlled and scalable manner.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. NP-MRD: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (NP0001458) [np-mrd.org]
- 10. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 11. α-Terthienyl induces prostate cancer cell death through inhibiting androgen receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells | PLOS One [journals.plos.org]
- 13. youtube.com [youtube.com]
- 14. Alpha-terthienyl (A novel marigold derivative): An overview on nematicidal potential | Plant Science Today [horizonepublishing.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of (5-Chlorothiophen-2-yl)methanol from 2-chlorothiophene
Application Note & Protocol
Topic: Synthesis of (5-Chlorothiophen-2-yl)methanol from 2-Chlorothiophene
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
This compound is a pivotal building block in modern medicinal chemistry, most notably serving as a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban.[1][2] Its functionalized thiophene scaffold is a common motif in pharmacologically active molecules.[3][4] This document provides a comprehensive, two-step protocol for the synthesis of this compound, commencing from the readily available starting material, 2-chlorothiophene.
The synthetic strategy is bifurcated into two distinct, high-yielding stages:
-
Formylation: An electrophilic aromatic substitution on the 2-chlorothiophene ring to install a formyl group at the C5 position, yielding 5-chlorothiophene-2-carboxaldehyde. This is achieved via the Vilsmeier-Haack reaction.[5][6][7]
-
Reduction: A selective chemoselective reduction of the resulting aldehyde to a primary alcohol, furnishing the target compound, this compound. This transformation is efficiently carried out using sodium borohydride.[8][9][10]
This guide explains the causality behind procedural steps, provides detailed, actionable protocols, and integrates critical safety information, ensuring both scientific integrity and user safety.
Overall Synthetic Pathway
The complete transformation from 2-chlorothiophene to this compound is illustrated below.
Diagram 1: Two-step synthesis workflow.
Part I: Vilsmeier-Haack Formylation of 2-Chlorothiophene
The Vilsmeier-Haack reaction is the method of choice for formylating electron-rich aromatic and heteroaromatic rings.[6][7] The thiophene ring, being electron-rich, is highly susceptible to this type of electrophilic substitution. The chloro-substituent at the C2 position is an ortho-para directing group. Due to steric hindrance at the C3 position, formylation occurs regioselectively at the C5 position.[6]
Reaction Mechanism
The reaction proceeds in two main phases:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphoryl chloride (POCl₃). This generates a highly electrophilic chloromethyleniminium ion, commonly known as the Vilsmeier reagent.[6]
-
Electrophilic Aromatic Substitution: The electron-rich thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous work-up yields the final aldehyde product.[7]
Diagram 2: Vilsmeier-Haack reaction mechanism.
Experimental Protocol
Materials & Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Ice bath
-
2-Chlorothiophene (reactant)
-
Phosphoryl chloride (POCl₃) (reagent)
-
N,N-Dimethylformamide (DMF) (reagent/solvent)
-
Dichloromethane (DCM) (solvent)
-
Saturated sodium bicarbonate solution (for work-up)
-
Anhydrous magnesium sulfate (drying agent)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry three-neck flask under a nitrogen atmosphere, add N,N-Dimethylformamide (DMF). Cool the flask to 0-5°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10°C during the addition. Stir the mixture at this temperature for 30 minutes.
-
Addition of Substrate: Add 2-chlorothiophene dropwise to the reaction mixture.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 90-100°C.[1] Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 3-5 hours.[1]
-
Quenching: Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Work-up: Neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7. Extract the product with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield crude 5-chlorothiophene-2-carboxaldehyde.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.
Safety Precautions for Step 1
-
2-Chlorothiophene: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]
-
Phosphoryl Chloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Causes severe skin burns and eye damage. Handle with extreme caution in a fume hood.
-
N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.
Part II: Reduction of 5-Chlorothiophene-2-carboxaldehyde
The selective reduction of an aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high chemoselectivity. It efficiently reduces aldehydes and ketones without affecting other functional groups like the chloro-substituent or the thiophene ring.[9][15]
Reaction Mechanism
The reduction occurs via nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[10][16] The resulting alkoxide intermediate is then protonated during the work-up step (or by the protic solvent, such as methanol) to yield the final primary alcohol.[8][16]
Diagram 3: Mechanism of aldehyde reduction by NaBH₄.
Experimental Protocol
Materials & Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
5-Chlorothiophene-2-carboxaldehyde (reactant)
-
Sodium borohydride (NaBH₄) (reagent)
-
Methanol (MeOH) (solvent)
-
Deionized water
-
Ethyl acetate (extraction solvent)
-
1M Hydrochloric acid (for work-up)
-
Anhydrous sodium sulfate (drying agent)
Procedure:
-
Dissolution: Dissolve 5-chlorothiophene-2-carboxaldehyde in methanol in a round-bottom flask and cool the solution to 0-5°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄) portion-wise to the stirred solution. Be cautious as the reaction may be exothermic and can generate hydrogen gas.
-
Reaction: Stir the reaction mixture at 0-5°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.
-
Purification: The resulting crude this compound can be purified by silica gel column chromatography to yield a pure product, typically a liquid or low-melting solid.[3]
Safety Precautions for Step 2
-
Sodium Borohydride (NaBH₄): Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Toxic if swallowed. Wear appropriate PPE and handle away from ignition sources.
-
Methanol (MeOH): Flammable and toxic liquid. Can cause blindness or death if swallowed. Avoid inhalation and skin contact.
Quantitative Data and Characterization
Reagent Summary Table
| Step | Compound Name | Role | Molar Mass ( g/mol ) | Equiv. |
| 1 | 2-Chlorothiophene | Reactant | 118.59[13] | 1.0 |
| 1 | Phosphoryl chloride | Reagent | 153.33 | 1.1-1.5 |
| 1 | N,N-Dimethylformamide | Reagent | 73.09 | 1.5-3.0 |
| 1 | 5-Chlorothiophene-2-carboxaldehyde | Product | 146.59[17] | - |
| 2 | 5-Chlorothiophene-2-carboxaldehyde | Reactant | 146.59 | 1.0 |
| 2 | Sodium borohydride | Reagent | 37.83 | 1.0-1.2 |
| 2 | Methanol | Solvent | 32.04 | - |
| 2 | This compound | Product | 148.61[18] | - |
Expected Yield for Step 1 is typically high. Expected Yield for Step 2 is also generally high.
Characterization of this compound
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to light yellow liquid or solid.[3]
-
¹H NMR: The proton NMR spectrum is a key identifier. Expected signals would include peaks for the methylene protons (-CH₂OH), the hydroxyl proton (-OH), and two distinct doublets for the thiophene ring protons.[19]
-
¹³C NMR: Will show characteristic peaks for the five carbons in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight (148.61 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine.
-
Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretch of the alcohol group.
References
- 1. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 5. znaturforsch.com [znaturforsch.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. 3.4.1 – Sodium Borohydride Reduction of Carbonyls – Page 2 – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. merckmillipore.com [merckmillipore.com]
- 12. capotchem.cn [capotchem.cn]
- 13. 2-Chlorothiophene | C4H3ClS | CID 7299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. leah4sci.com [leah4sci.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. calpaclab.com [calpaclab.com]
- 18. (4-Chlorothiophen-2-yl)methanol | C5H5ClOS | CID 67154484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum [chemicalbook.com]
one-pot synthesis method for 5-chlorothiophene derivatives
An In-Depth Guide to the One-Pot Synthesis of 5-Chlorothiophene Derivatives for Pharmaceutical and Research Applications
Authored by a Senior Application Scientist
The thiophene nucleus is a privileged scaffold in medicinal chemistry, and its halogenated derivatives are crucial building blocks for a multitude of pharmacologically active agents. Among these, 5-chlorothiophene derivatives, particularly 5-chlorothiophene-2-carboxylic acid, serve as indispensable intermediates in the synthesis of modern therapeutics, most notably the anticoagulant Rivaroxaban.[1][2][3] Traditional multi-step syntheses for these compounds often suffer from drawbacks such as high-cost starting materials, complex operations, and significant chemical waste.[1]
This application note provides a detailed protocol and scientific rationale for a highly efficient one-pot synthesis of 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. This method streamlines the production process by performing sequential chlorination and oxidation reactions in a single vessel, thereby enhancing operational efficiency and reducing waste, making it suitable for industrial-scale production.[1][4]
Methodology Overview: The Strategic Advantage of a One-Pot Approach
The core of this methodology lies in the seamless transition from a starting aldehyde to a functionalized carboxylic acid through two distinct chemical transformations without the need for isolating the intermediate product. This approach circumvents the challenges associated with other synthetic routes, such as the use of expensive 2-chlorothiophene, pyrophoric reagents like n-butyllithium, or moisture-sensitive Grignard reactions which demand stringent anhydrous conditions and present significant safety risks.[1][5][6][7]
The selected one-pot process comprises two primary stages:
-
Regioselective Chlorination: The synthesis begins with the chlorination of 2-thiophenecarboxaldehyde. A chlorinating agent, such as chlorine gas, is introduced to selectively add a chlorine atom at the 5-position of the thiophene ring, yielding the intermediate 5-chloro-2-thiophenecarboxaldehyde.[1][4][8] This step is performed under controlled temperature conditions to ensure selectivity and minimize side-product formation.
-
In-Situ Oxidation: Without isolating the chlorinated aldehyde, the reaction mixture is subjected to oxidative conditions. The aldehyde functional group is converted into a carboxylic acid, yielding the final target compound, 5-chlorothiophene-2-carboxylic acid.[1][3][4]
This integrated workflow not only saves time and resources but also potentially increases the overall yield by avoiding material loss during intermediate purification steps.
Caption: Workflow for One-Pot Synthesis.
Detailed Experimental Protocol
This protocol is based on established methods described in patent literature.[1][4] Researchers should adapt and optimize these parameters as needed for their specific laboratory scale and equipment.
Materials and Reagents:
-
2-Thiophenecarboxaldehyde
-
Chlorine gas (or alternative chlorinating agent)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Standard laboratory glassware and safety equipment
Step 1: Chlorination of 2-Thiophenecarboxaldehyde (In-Situ)
-
To a suitable reaction vessel equipped with a stirrer, thermometer, and gas inlet/outlet, add 2-thiophenecarboxaldehyde.
-
Maintain the reaction temperature between -10°C and 30°C using an appropriate cooling bath.[1][4]
-
Slowly introduce or add the chlorinating agent (e.g., chlorine gas). The molar ratio of the chlorinating agent to the starting material is critical and should be carefully controlled, typically in the range of 0.9:1 to 4:1 depending on the specific agent and conditions.[1]
-
Allow the reaction to proceed with stirring for a period of 1 to 20 hours. The reaction progress should be monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.[1][4]
-
The resulting mixture, containing the intermediate 5-chloro-2-thiophenecarboxaldehyde, is used directly in the next step without separation or purification.[1][4][8]
Causality Insight: Temperature control is crucial during chlorination to prevent over-chlorination and the formation of undesired isomers. The direct use of the intermediate is the defining feature of this one-pot method, maximizing efficiency.
Step 2: Oxidation to 5-Chlorothiophene-2-carboxylic acid
-
In a separate vessel, prepare a pre-cooled sodium hydroxide solution (e.g., 20% aqueous solution) and maintain its temperature between -5°C and 0°C.
-
Slowly add the reaction mixture from Step 1 into the cold sodium hydroxide solution. Control the addition rate to ensure the reaction temperature does not exceed 30°C.[1][4]
-
After the addition is complete, cool the mixture and slowly introduce chlorine gas as the oxidizing agent, maintaining the reaction temperature between 15°C and 30°C.[1]
-
Continue the reaction for several hours after the chlorine introduction is complete, monitoring for the disappearance of the intermediate.[1]
Causality Insight: The use of a cooled sodium hydroxide solution helps to manage the exothermic nature of the reaction. In this patented method, chlorine acts as both the chlorinating agent in the first step and the oxidant in the second, a novel application that contributes to the process's efficiency.
Step 3: Product Work-up and Isolation
-
Upon reaction completion, cool the mixture to between 5°C and 10°C.
-
Quench: Carefully add a 10% aqueous sodium sulfite solution to the reaction mixture until excess chlorine is neutralized (can be tested with starch-iodide paper).[1][5] This step is critical for safety and to prevent unwanted side reactions during work-up.
-
Extraction: Add an organic solvent, such as dichloromethane, to the mixture and stir. Allow the layers to separate and remove the organic layer, which contains impurities.[1]
-
Precipitation: Transfer the remaining aqueous layer to a clean vessel. Slowly add concentrated hydrochloric acid to adjust the pH to approximately 1-2. A white solid, the target product, should precipitate out of the solution.[1][5]
-
Purification: Collect the solid precipitate by suction filtration. The filter cake can be further purified by recrystallization from an appropriate solvent, followed by drying to yield pure 5-chlorothiophene-2-carboxylic acid.[1]
Key Process Parameters
The following table summarizes the critical parameters for this one-pot synthesis, derived from patent literature, to guide process optimization.
| Parameter | Stage | Recommended Range/Value | Source(s) |
| Chlorination Temperature | Step 1 | -10°C to 30°C | [1][4] |
| Chlorination Time | Step 1 | 1 to 20 hours | [1][4] |
| Molar Ratio (Cl₂ to Aldehyde) | Step 1 & 2 | 0.9:1 to 4:1 (Step 1); 0.9:1 to 3:1 (Step 2) | [1] |
| Molar Ratio (NaOH to Intermediate) | Step 2 | 1:1 to 4:1 | [1] |
| Oxidation Temperature | Step 2 | 15°C to 30°C | [1] |
| Final pH for Precipitation | Step 3 | 1 to 2 | [1][5] |
Application to Further Derivatives
The synthesized 5-chlorothiophene-2-carboxylic acid is a versatile platform for creating a range of other important derivatives.
Synthesis of 5-Chlorothiophene-2-carbonyl chloride
A primary application is its conversion to the corresponding acyl chloride, a highly reactive intermediate for amide bond formation.
-
Protocol: 5-chlorothiophene-2-carboxylic acid is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically performed under reflux in a nonpolar solvent like dichloromethane.[8][9][10] The resulting 5-chlorothiophene-2-carbonyl chloride can often be isolated in high purity and yield via distillation.[9]
Caption: Conversion to Amide Derivatives.
This acyl chloride is the direct precursor used in the final amidation step to produce Rivaroxaban by reacting it with the appropriate amine intermediate.[11] This highlights the industrial relevance of mastering the synthesis of the upstream carboxylic acid.
References
- 1. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 2. 5-Chlorothiophene-2-carboxylic acid 97 24065-33-6 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid - Google Patents [patents.google.com]
- 5. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid - Google Patents [patents.google.com]
- 8. 5-Chlorothiophene-2-carbonyl chloride | 42518-98-9 | Benchchem [benchchem.com]
- 9. CN102659756A - Method for synthesis of 5-chlorothiophene-2-carbonyl chloride - Google Patents [patents.google.com]
- 10. 5-CHLOROTHIOPHENE-2-CARBONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Versatile Virtuoso: (5-Chlorothiophen-2-yl)methanol as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, heterocyclic compounds are of paramount importance, with thiophene and its derivatives holding a position of distinction.[1][2] The thiophene ring is a privileged pharmacophore, integral to the structure of numerous FDA-approved drugs, owing to its unique electronic properties and ability to engage in diverse biological interactions.[1][3] Among the vast array of thiophene-based synthons, (5-Chlorothiophen-2-yl)methanol emerges as a particularly versatile and strategic building block. Its bifunctional nature, featuring a reactive chlorosubstituent on an electron-rich aromatic ring and a readily transformable primary alcohol, offers synthetic chemists a powerful tool for the construction of complex molecular architectures.
This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in a variety of pivotal organic transformations. Tailored for researchers, scientists, and professionals in drug development, this document aims to be a practical resource, elucidating not only the procedural steps but also the underlying chemical principles that govern these reactions.
Core Attributes of this compound
The synthetic utility of this compound is rooted in its distinct structural features:
-
The 5-Chloro Substituent: This halogen atom serves as an excellent handle for a multitude of palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond, while more robust than its bromine or iodine counterparts, can be effectively activated under appropriate catalytic conditions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse functionalities at the 5-position of the thiophene ring.
-
The 2-Methanol Group: The primary alcohol at the 2-position is a versatile functional group that can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into ethers, esters, and other derivatives. This provides a secondary site for molecular elaboration, crucial for modulating the physicochemical properties and biological activity of the target compounds.
The strategic placement of these two functional groups allows for a sequential and controlled diversification of the thiophene scaffold, making it an invaluable starting material in multi-step syntheses.
Key Synthetic Transformations and Protocols
This section details the application of this compound in several fundamental organic reactions, complete with step-by-step protocols and expert insights.
Oxidation to 5-Chlorothiophene-2-carbaldehyde
The oxidation of the primary alcohol to an aldehyde is a frequent initial step in the elaboration of this compound. The resulting aldehyde is a key intermediate for various subsequent reactions, including reductive aminations, Wittig reactions, and further oxidation to the carboxylic acid. Given the sensitivity of the electron-rich thiophene ring to harsh oxidizing agents, mild and selective methods are paramount.
The Swern oxidation is a highly reliable and mild method for the oxidation of primary alcohols to aldehydes, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures.[4][5]
Rationale: This method is particularly advantageous as it avoids the use of heavy metals and the reaction conditions are sufficiently gentle to prevent over-oxidation to the carboxylic acid or degradation of the thiophene ring. The low temperature (-78 °C) is critical for the stability of the reactive intermediates.
Caption: Workflow for the Swern Oxidation of this compound.
Experimental Protocol:
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Activation of DMSO: Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of dimethyl sulfoxide (3.0 equivalents) in anhydrous DCM dropwise via a syringe, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.
-
Addition of Alcohol: Prepare a solution of this compound (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir for 30 minutes.
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir for an additional 15 minutes at -78 °C.
-
Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure 5-chlorothiophene-2-carbaldehyde.
The Dess-Martin oxidation is another exceptionally mild and selective method for converting primary alcohols to aldehydes.[1][6]
Rationale: DMP offers the advantage of being performed at room temperature and typically results in high yields with a simple work-up. It is an excellent alternative to the Swern oxidation, especially for smaller-scale reactions where the malodorous dimethyl sulfide byproduct of the Swern protocol is a concern.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin periodinane (1.2 equivalents) in one portion at room temperature under a nitrogen atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid dissolves.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude aldehyde can be purified by flash chromatography.
| Oxidation Method | Key Reagents | Temperature | Typical Yields | Advantages | Disadvantages |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | -78 °C to RT | 85-95% | High yield, mild, avoids heavy metals. | Requires cryogenic temperatures, produces dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | 90-98% | Mild, room temperature, simple work-up. | Reagent is expensive and potentially explosive. |
Etherification via Williamson Synthesis
The hydroxyl group of this compound can be readily converted to an ether, a common functional group in many pharmaceutical compounds. The Williamson ether synthesis is a classic and reliable method for this transformation.[2][7]
Rationale: This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide. The choice of a suitable base and solvent is crucial for the success of the reaction.
Caption: General workflow for the Williamson Ether Synthesis.
Experimental Protocol:
-
Preparation: To a stirred suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Addition of Alkyl Halide: Cool the mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or heat to reflux if necessary, monitoring the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude ether can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituent at the 5-position is the gateway to a vast array of derivatives through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of C-C and C-N bonds.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[8][9]
Rationale: This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. The choice of palladium catalyst, ligand, and base is critical for achieving high yields, especially with a less reactive aryl chloride.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 equivalent), the desired arylboronic acid (1.5 equivalents), a suitable base such as potassium carbonate (2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1), via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) with XPhos (4 mol%) |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O | THF |
| Temperature | 90 °C | 110 °C | 80 °C |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to valuable alkynyl-substituted thiophenes.[7][10]
Rationale: This reaction is typically co-catalyzed by palladium and copper(I) salts. The copper co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
Experimental Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Addition of Reagents: Add an anhydrous solvent such as THF or DMF, followed by the terminal alkyne (1.2 equivalents) and a suitable amine base (e.g., triethylamine or diisopropylamine, 2.5 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst residues.
-
Extraction and Purification: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12]
Rationale: This reaction has revolutionized the synthesis of C-N bonds, offering a general and high-yielding route to a wide range of anilines and their derivatives. The choice of a bulky, electron-rich phosphine ligand is often critical for the successful coupling of aryl chlorides.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable ligand (e.g., XPhos or SPhos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 equivalents).
-
Addition of Reactants: Add this compound (1.0 equivalent), the desired amine (1.2 equivalents), and an anhydrous solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by GC-MS or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography to afford the desired amino-thiophene derivative.
Conclusion: A Gateway to Chemical Diversity
This compound stands as a testament to the power of strategically functionalized building blocks in modern organic synthesis. Its dual reactivity allows for a myriad of synthetic transformations, enabling the efficient construction of complex molecules with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a robust foundation for researchers to harness the full potential of this versatile synthon. By understanding the principles behind each transformation and carefully optimizing the reaction conditions, scientists can unlock a world of chemical diversity, paving the way for the next generation of innovative therapeutics and functional materials.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
Introduction: Strategic Functionalization of a Key Heterocyclic Building Block
An Application Guide to the Electrophilic Substitution Reactions of (5-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines an electron-rich thiophene core with two distinct functional groups: a nucleophilic hydroxymethyl group and a deactivating chloro substituent. This arrangement provides a versatile platform for synthesizing complex molecular architectures, including novel fungicides and other biologically active agents.[1]
The reactivity of the thiophene ring is fundamentally governed by its aromatic character and the electronic influence of its substituents. Thiophene itself is more reactive towards electrophilic aromatic substitution (SEAr) than benzene, with a strong preference for substitution at the α-positions (C2 and C5).[2] In the case of this compound, these positions are already occupied, directing electrophilic attack to the less reactive β-positions (C3 and C4).
The regiochemical outcome of such reactions is a delicate interplay between the directing effects of the existing substituents:
-
-CH₂OH Group (at C2): This is a weakly activating or deactivating group that directs incoming electrophiles to the ortho position (C3).
-
-Cl Group (at C5): The chloro group is deactivating due to its inductive electron-withdrawing effect (-I) but is also an ortho, para-director due to resonance electron donation (+M). It therefore directs incoming electrophiles to the C4 position.
This competitive scenario makes the selective functionalization of this compound a nuanced challenge, where the choice of electrophile and reaction conditions dictates the final product distribution. This guide provides detailed protocols and mechanistic insights for key electrophilic substitution reactions on this substrate.
General Mechanistic Pathway and Regiochemical Considerations
Electrophilic substitution on the this compound ring proceeds via the classical SEAr mechanism. An electrophile (E⁺) attacks the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product.[3]
The crucial step determining regioselectivity is the formation of the sigma complex. Attack at C3 is directed by the hydroxymethyl group, while attack at C4 is directed by the chloro group. The relative stability of these two potential intermediates will determine the major product.
Caption: Competitive pathways for electrophilic attack on this compound.
Vilsmeier-Haack Formylation: Introduction of an Aldehyde
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds using a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF).[4][5] The active electrophile, a chloroiminium ion, is relatively weak and therefore selective for activated rings.[6][7] For substituted thiophenes, this reaction provides a reliable route to thiophenecarbaldehydes.[8]
Causality and Experimental Rationale
-
Reagent Choice: The POCl₃/DMF system is standard. The Vilsmeier reagent is generated at low temperatures to control its formation before the substrate is introduced.
-
Temperature Control: The initial formation of the Vilsmeier reagent is exothermic. The subsequent electrophilic substitution step may require gentle heating to overcome the deactivating effect of the chloro substituent. Maintaining a low initial temperature (0 °C) is critical to prevent side reactions.
-
Workup: The reaction initially forms an iminium salt intermediate attached to the thiophene ring. This intermediate is stable until hydrolyzed during aqueous workup (e.g., with sodium acetate or sodium hydroxide solution) to liberate the final aldehyde product.[5]
Protocol: Synthesis of 5-Chloro-2-(hydroxymethyl)thiophene-4-carbaldehyde
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate (NaOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Under a nitrogen atmosphere, add anhydrous DMF (3.0 eq) to a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer. Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-45 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a mixture of crushed ice and a pre-prepared aqueous solution of sodium acetate (4.0 eq).
-
Workup: Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis of the iminium intermediate. Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety Note: Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a well-ventilated fume hood.
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl halide or anhydride and a Lewis acid catalyst.[9] This reaction is fundamental for creating C-C bonds. For this compound, the presence of the hydroxyl group and the thiophene sulfur, both Lewis bases, complicates the reaction by potentially coordinating with the Lewis acid catalyst.
Causality and Experimental Rationale
-
Catalyst Choice: Strong Lewis acids like AlCl₃ are effective but can lead to side reactions or complexation.[10] Milder Lewis acids such as SnCl₄ or ZnCl₂ may offer better selectivity. The amount of Lewis acid is critical; more than one equivalent may be needed to account for complexation with the substrate's heteroatoms.
-
Substrate Protection: To prevent undesired reactions at the hydroxyl group, it can be protected prior to acylation. A common strategy is to convert it to a silyl ether (e.g., using TBDMSCl), which is stable to the reaction conditions and can be easily removed post-acylation.
-
Temperature: The reaction is typically run at low temperatures (0-5 °C) to control its exothermicity and minimize side product formation.[10]
Protocol: Synthesis of 1-(5-Chloro-2-(hydroxymethyl)thiophen-4-yl)ethan-1-one
Materials:
-
This compound (or its O-protected derivative)
-
Acetyl chloride (CH₃COCl)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.5 eq) in anhydrous DCM. Cool to 0 °C.
-
Acylium Ion Formation: Add acetyl chloride (1.2 eq) dropwise to the stirred AlCl₃ suspension at 0 °C. Stir for 15 minutes.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture, maintaining the temperature at 0-5 °C.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quenching: Carefully pour the reaction mixture onto a mixture of crushed ice and 1 M HCl to decompose the aluminum complex.[10]
-
Workup: Extract the aqueous layer with DCM (3x). Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Caption: A generalized experimental workflow for electrophilic aromatic substitution reactions.
Nitration: Installing a Versatile Nitro Group
Nitration introduces a nitro (-NO₂) group, a valuable synthetic handle that can be readily reduced to an amine or used as a strong electron-withdrawing group. The standard nitrating agent is a mixture of concentrated nitric and sulfuric acids, which generates the potent electrophile, the nitronium ion (NO₂⁺).[11]
Causality and Experimental Rationale
-
Harsh Conditions: The thiophene ring is sensitive to strong oxidizing acids and can undergo degradation. Therefore, conditions must be carefully controlled.
-
Temperature: The reaction is highly exothermic. Maintaining very low temperatures (e.g., -10 °C to 0 °C) is paramount to prevent runaway reactions, over-nitration, and decomposition of the starting material.
-
Milder Reagents: For sensitive substrates, milder nitrating agents like acetyl nitrate (generated in situ from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO₂BF₄) can provide better results and higher selectivity.
Protocol: Synthesis of (5-Chloro-4-nitrothiophen-2-yl)methanol
Materials:
-
This compound
-
Fuming nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
Procedure:
-
Setup: In a flask equipped with a stirrer and thermometer, cool concentrated H₂SO₄ (5.0 eq) to -10 °C using an ice-salt bath.
-
Nitrating Mixture: Add fuming HNO₃ (1.1 eq) dropwise to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 0 °C.
-
Substrate Addition: Add this compound (1.0 eq) portion-wise, keeping the internal temperature below 0 °C. The substrate may need to be pre-dissolved in a small amount of sulfuric acid.
-
Reaction: Stir the mixture at -10 °C to 0 °C for 1-2 hours, carefully monitoring for any exotherm.
-
Quenching: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
Workup: Allow the ice to melt, which should precipitate the crude product. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry in vacuo.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Critical Safety Warning: Mixing nitric acid and sulfuric acid is extremely hazardous. This procedure must be conducted behind a blast shield in a proper fume hood by trained personnel.
Summary of Reactions
| Reaction Type | Typical Reagents | Key Conditions | Expected Major Product |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C to 45 °C | 4-formyl derivative |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 0 °C to RT | 4-acetyl derivative |
| Nitration | HNO₃, H₂SO₄ | -10 °C to 0 °C | 4-nitro derivative |
| Bromination | N-Bromosuccinimide (NBS), AcOH | Room Temperature | 4-bromo derivative |
Conclusion
The electrophilic functionalization of this compound offers access to a wide range of valuable derivatives. Successful synthesis hinges on a clear understanding of the competing directing effects of the chloro and hydroxymethyl substituents and rigorous control over reaction conditions. The protocols outlined in this guide provide a validated starting point for researchers aiming to leverage this versatile building block in their synthetic programs. Careful optimization and characterization will be essential to achieving high yields and regioselectivity for specific applications in drug discovery and materials science.
References
- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. znaturforsch.com [znaturforsch.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: (5-Chlorothiophen-2-yl)methanol in Agrochemical Development
Introduction: The Strategic Importance of the Thiophene Moiety in Modern Agrochemicals
In the continuous pursuit of novel and effective crop protection agents, the heterocyclic compound thiophene has emerged as a critical pharmacophore. Its structural resemblance to the benzene ring, coupled with its unique electronic properties and metabolic profile in target organisms, makes it a privileged scaffold in the design of fungicides, herbicides, and insecticides.[1][2] Thiophene-containing agrochemicals often exhibit enhanced biological activity and selectivity compared to their benzenoid counterparts.[3]
(5-Chlorothiophen-2-yl)methanol, a functionalized thiophene derivative, serves as a versatile and highly valuable building block in the synthesis of these next-generation agrochemicals.[4] The presence of a chlorine atom at the 5-position can significantly influence the molecule's lipophilicity and metabolic stability, while the hydroxymethyl group at the 2-position provides a reactive handle for a wide array of synthetic transformations. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the strategic use of this compound in the development of novel agrochemical candidates.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective application in multi-step synthesis.
| Property | Value | Reference |
| CAS Number | 74168-69-7 | [4] |
| Molecular Formula | C₅H₅ClOS | [4] |
| Molecular Weight | 148.61 g/mol | |
| Appearance | Colorless to light yellow liquid | [4] |
| Polar Surface Area | 48.47 Ų | [4] |
| #H Bond Donors | 1 | [4] |
| #H Bond Acceptors | 1 | [4] |
| #Freely Rotating Bonds | 2 | [4] |
Core Synthetic Transformations and Intermediate Preparation
The utility of this compound as a precursor lies in its facile conversion into several key reactive intermediates. The primary alcohol functionality is the main site of these initial transformations.
Protocol 1: Synthesis of 2-(Chloromethyl)-5-chlorothiophene – A Key Electrophilic Intermediate
The conversion of the hydroxymethyl group to a more reactive chloromethyl group is a common and critical first step for introducing the thiophene moiety via nucleophilic substitution.
Causality: Thionyl chloride is a highly effective reagent for this transformation, proceeding through a chlorosulfite ester intermediate, which readily undergoes intramolecular nucleophilic attack by the chloride ion with the loss of sulfur dioxide and hydrogen chloride, leading to a clean conversion with gaseous byproducts that are easily removed. Pyridine acts as a base to neutralize the HCl generated during the reaction.
Caption: Conversion of this compound to 2-(Chloromethyl)-5-chlorothiophene.
Step-by-Step Methodology:
-
To a solution of this compound (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.5 equivalents) and cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Separate the organic layer, wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(chloromethyl)-5-chlorothiophene, which can be used in the next step without further purification or purified by vacuum distillation.
Application in Fungicide Development: Synthesis of Thiophene Amide Scaffolds
Thiophene-containing amides have emerged as a prominent class of fungicides, with several commercial products targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[5] this compound is a key precursor for the synthesis of the 2-aminothiophene core of these fungicides.
Workflow for the Synthesis of a 2-Aminothiophene Intermediate
A plausible and efficient route from this compound to a versatile 2-aminothiophene intermediate involves a multi-step sequence.
Caption: Synthetic workflow from this compound to a 2-aminothiophene intermediate.
Protocol 2: Two-Step Synthesis of a Substituted 2-Amino-5-chlorothiophene via the Gewald Reaction
This protocol outlines the conversion of this compound to a key 2-aminothiophene building block, which can then be used to synthesize a variety of fungicidal compounds.
Step 2a: Oxidation to 5-Chloro-2-thiophenecarboxaldehyde
Causality: Mild oxidizing agents like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are chosen to selectively oxidize the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or degradation of the sensitive thiophene ring.
Step-by-Step Methodology:
-
Suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Add a solution of this compound (1 equivalent) in DCM dropwise to the suspension.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude 5-Chloro-2-thiophenecarboxaldehyde, which can be purified by column chromatography.
Step 2b: Gewald Aminothiophene Synthesis
Causality: The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes.[6][7] It proceeds via a Knoevenagel condensation between the aldehyde and an active methylene nitrile (e.g., cyanoacetamide), followed by the addition of elemental sulfur and subsequent ring closure and aromatization, catalyzed by a base like morpholine or piperidine.
Step-by-Step Methodology:
-
In a round-bottom flask, combine 5-Chloro-2-thiophenecarboxaldehyde (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine (0.1 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The crude substituted 2-amino-5-chlorothiophene can be further purified by recrystallization.
Protocol 3: Synthesis of a Fungicidal N-(Thiophen-2-yl) Nicotinamide Derivative
This protocol details the final amide coupling step to produce a potent fungicidal molecule, using the 2-aminothiophene intermediate synthesized in Protocol 2.
Causality: The formation of an amide bond between the 2-aminothiophene and a nicotinoyl chloride derivative is a robust and high-yielding reaction. The nicotinoyl chloride is typically prepared in situ from the corresponding nicotinic acid using a chlorinating agent like oxalyl chloride or thionyl chloride, with a catalytic amount of DMF (Vilsmeier-Haack reaction conditions). A base such as triethylamine or pyridine is used to scavenge the HCl produced during the acylation.
Caption: Final amide coupling to synthesize a thiophene-based fungicide.
Step-by-Step Methodology:
-
Prepare the nicotinoyl chloride: To a suspension of the desired substituted nicotinic acid (1.1 equivalents) in anhydrous DCM, add a catalytic amount of DMF. Slowly add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until gas evolution ceases.
-
In a separate flask, dissolve the substituted 2-amino-5-chlorothiophene (1 equivalent) from Protocol 2b and triethylamine (1.5 equivalents) in anhydrous DCM and cool to 0 °C.
-
Slowly add the freshly prepared nicotinoyl chloride solution to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.
-
Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the final fungicidal compound.[8]
Quantitative Data: Fungicidal Activity
The following table summarizes the fungicidal activity of representative N-(thiophen-2-yl) nicotinamide derivatives against cucumber downy mildew (Pseudoperonospora cubensis).[6]
| Compound ID | R₁ | R₂ | R₃ | R₄ | EC₅₀ (mg/L) (in vivo, greenhouse) |
| 4a | 6-Cl, 5-CN, 2-Me | H | CO₂Et | CN | 4.69 |
| 4f | 5,6-diCl | H | CO₂Et | CN | 1.96 |
| Diflumetorim | (Commercial Fungicide) | 21.44 | |||
| Flumorph | (Commercial Fungicide) | 7.55 |
Application in Herbicide and Insecticide Development
While the application of this compound in fungicide development is well-documented, its potential extends to the synthesis of herbicides and insecticides. The thiophene ring is a known toxophore in various herbicidal and insecticidal classes of compounds.
Herbicidal Applications: Thiophene Sulfonylureas
Thiophene sulfonylureas have been investigated as potent herbicides that inhibit the acetolactate synthase (ALS) enzyme in plants.[8] The synthesis of these compounds can be envisioned starting from a 2-aminosulfonylthiophene intermediate, which could potentially be derived from this compound through a series of functional group transformations.
Insecticidal Applications: Thiophene-based Pyrethroid Analogues and Neonicotinoid Precursors
The reactive chloromethyl intermediate derived from this compound can be used to synthesize analogues of existing insecticides. For example, it can be used to introduce the 5-chlorothiophen-2-ylmethyl group into pyrethroid-like structures, potentially modifying their insecticidal spectrum and potency.[9] Furthermore, functionalized thiophenes are used in the synthesis of novel insecticides targeting various receptors in insects.
Safety and Handling
This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed information on toxicity, handling, and disposal.
Conclusion
This compound is a strategically important starting material in the field of agrochemical research and development. Its versatile reactivity allows for the efficient synthesis of a variety of key intermediates, particularly substituted 2-aminothiophenes, which are precursors to a new generation of potent thiophene-based fungicides. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to leverage the potential of this valuable building block in the discovery and development of novel crop protection solutions. The continued exploration of the synthetic utility of this compound is expected to yield new classes of herbicides and insecticides, further solidifying the importance of the thiophene scaffold in modern agriculture.
References
- 1. 2-(Chloromethyl)thiophene synthesis - chemicalbook [chemicalbook.com]
- 2. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]
- 3. mdpi.com [mdpi.com]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. benchchem.com [benchchem.com]
- 9. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Novel Thiophene Derivatives in Medicinal Chemistry
Introduction: The thiophene nucleus, a five-membered aromatic ring containing a single sulfur atom, stands as a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisostere for the phenyl group have cemented its status as a "privileged scaffold" in drug design. Thiophene derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][4][5][6][7][8][9] The thiophene moiety is not merely a passive structural element; its sulfur atom can engage in hydrogen bonding and other non-covalent interactions, while the ring's aromaticity and hydrophobicity can enhance membrane permeability, thereby augmenting drug efficacy.[1]
This guide provides an in-depth exploration of key synthetic methodologies for creating and functionalizing thiophene derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond simple procedural lists to explain the causality behind experimental choices. We will delve into foundational ring-forming reactions, modern functionalization techniques, and the critical processes of characterization and biological evaluation, equipping you with the knowledge to confidently design and execute the synthesis of novel thiophene-based therapeutic agents.
Part 1: Foundational Synthetic Methodologies for the Thiophene Core
The construction of the thiophene ring is the first critical step in developing novel derivatives. The choice of method depends on the desired substitution pattern and the availability of starting materials. Here, we detail three of the most robust and versatile named reactions for this purpose.
The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful one-pot, multi-component synthesis that provides direct access to polysubstituted 2-aminothiophenes.[10][11] These products are exceptionally valuable in medicinal chemistry, as the 2-amino group serves as a versatile synthetic handle for further elaboration into amides, ureas, and other functional groups.
Causality and Mechanistic Insight: The reaction's efficiency stems from a domino sequence of three key steps: a Knoevenagel condensation, the addition of elemental sulfur, and a Thorpe-Ziegler type cyclization.[12][13] The choice of base (typically a secondary amine like morpholine or piperidine) is critical as it catalyzes the initial condensation between the carbonyl compound and the active methylene nitrile.[12] Gentle heating is often employed to increase the solubility and reactivity of elemental sulfur without promoting side reactions.[12]
Caption: Workflow for the Gewald Aminothiophene Synthesis.
Experimental Protocol: General One-Pot Gewald Synthesis [12]
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol, 1.0 eq), the active methylene compound (e.g., ethyl cyanoacetate, 10 mmol, 1.0 eq), and elemental sulfur (12 mmol, 1.2 eq).
-
Solvent and Catalyst: Add 25 mL of ethanol as the solvent, followed by the base catalyst (e.g., morpholine, 2.0 mmol, 20 mol%).
-
Reaction Conditions: Stir the mixture and heat to 50-60°C. The reaction is typically exothermic, and the sulfur will gradually dissolve.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol (2 x 10 mL) to remove unreacted starting materials and soluble impurities, and dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.
The Paal-Knorr Thiophene Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for preparing thiophenes from 1,4-dicarbonyl compounds.[14][15] Its primary advantage is the direct formation of the thiophene ring from readily available precursors.
Causality and Mechanistic Insight: The reaction relies on a sulfurizing agent that also acts as a dehydrating agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][16] The mechanism involves the conversion of the carbonyl groups to thiocarbonyls, followed by enolization (or thio-enolization) and subsequent cyclization and dehydration to form the aromatic ring.[14] The use of potent sulfurizing/dehydrating agents drives the reaction to completion.[14]
Caption: Key stages of the Paal-Knorr Thiophene Synthesis.
Experimental Protocol: Synthesis of 2,5-Dimethylthiophene [7][16]
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Add phosphorus pentasulfide (P₄S₁₀) (25 g, 0.056 mol) and 100 mL of anhydrous toluene to the flask.
-
Reagent Addition: Heat the stirred suspension to a gentle reflux. Add acetonylacetone (hexane-2,5-dione) (22.8 g, 0.2 mol) dropwise from the dropping funnel over 30 minutes. Caution: The reaction is exothermic and produces hydrogen sulfide (H₂S) gas, which is toxic and must be handled in a well-ventilated fume hood.
-
Reaction Conditions: After the addition is complete, continue to reflux the mixture for 1 hour.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto 200 g of crushed ice in a large beaker.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield 2,5-dimethylthiophene.
The Hinsberg Thiophene Synthesis
The Hinsberg synthesis provides access to 3,4-disubstituted thiophene-2,5-dicarboxylates by condensing a 1,2-dicarbonyl compound with diethyl thiodiacetate under basic conditions.[2][17][18] This method is particularly useful for creating thiophenes with specific substitution patterns at the 3 and 4 positions.
Causality and Mechanistic Insight: The reaction proceeds via a Stobbe-type condensation mechanism.[17][19] A strong base (e.g., sodium ethoxide) deprotonates the diethyl thiodiacetate to form a carbanion. This carbanion then attacks one of the carbonyls of the 1,2-dicarbonyl compound, leading to a cascade of cyclization and dehydration steps that ultimately form the stable aromatic thiophene ring.[19][20]
Caption: Simplified mechanism of the Hinsberg Thiophene Synthesis.
Experimental Protocol: Synthesis of Diethyl 3,4-diphenylthiophene-2,5-dicarboxylate [20]
-
Reaction Setup: Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (2.3 g, 100 mmol) in absolute ethanol (50 mL) in a 250 mL flask equipped with a stirrer and reflux condenser under a nitrogen atmosphere.
-
Reagent Addition: To the sodium ethoxide solution, add diethyl thiodiacetate (20.6 g, 100 mmol). Then, add a solution of benzil (21.0 g, 100 mmol) in 50 mL of warm ethanol.
-
Reaction Conditions: Heat the resulting mixture to reflux and maintain reflux for 3 hours.
-
Work-up: Cool the reaction mixture and pour it into a mixture of ice (200 g) and concentrated hydrochloric acid (20 mL).
-
Purification: The precipitated solid is collected by vacuum filtration, washed with water, and then with a small amount of cold ethanol. The crude product is recrystallized from ethanol to yield the pure diester.
Part 2: Modern Strategies for Thiophene Functionalization
Once the thiophene core is synthesized, functionalization is key to exploring structure-activity relationships (SAR). Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, allowing for the precise installation of diverse substituents.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a highly versatile and robust method for forming C-C bonds between a halogenated (typically bromo- or iodo-) thiophene and an organoboron reagent (boronic acid or ester).[21][22] Its tolerance of a wide range of functional groups makes it a workhorse in medicinal chemistry for creating libraries of biaryl and heteroaryl thiophene derivatives.[22]
Causality and Mechanistic Insight: The reaction is catalyzed by a Palladium(0) complex. The catalytic cycle involves three main steps: oxidative addition of the palladium catalyst to the thiophene-halide bond, transmetalation where the organic group from the boronic acid is transferred to the palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[23] The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be optimized for specific substrates.[22]
Caption: The catalytic cycle of the Suzuki-Miyaura Cross-Coupling reaction.
Experimental Protocol: General Suzuki Coupling of a Bromothiophene [22][24][25]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromothiophene derivative (1.0 mmol, 1.0 eq), the arylboronic acid (1.2 mmol, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol, 2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 10 mL).
-
Reaction Conditions: Heat the mixture to 90-100°C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to isolate the desired coupled product.
Part 3: Characterization and Purification
Unambiguous structural confirmation and assessment of purity are non-negotiable in medicinal chemistry. A combination of spectroscopic and chromatographic techniques is required.
Caption: General workflow for purification and characterization.
Key Characterization Techniques:
-
¹H and ¹³C NMR Spectroscopy: Provides the most detailed structural information. For thiophenes, the protons on the ring typically appear in the aromatic region (δ 6.5-8.0 ppm). The coupling constants (J-values) between adjacent protons can help determine the substitution pattern. ¹³C NMR signals for the thiophene ring carbons are typically found between δ 120-150 ppm.[26][27][28]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the synthesized compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million.[4]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups attached to the thiophene ring, such as C=O (carbonyl), N-H (amine/amide), or O-H (hydroxyl) stretches.[4][26]
-
Column Chromatography: The primary method for purifying reaction products.[29] Silica gel is the most common stationary phase, and the mobile phase (eluent) is chosen based on the polarity of the compound, as determined by preliminary TLC analysis.[30]
Part 4: Application in Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have emerged as a significant class of anticancer agents, acting through various mechanisms such as enzyme inhibition and apoptosis induction.[3][31]
Data Presentation: Cytotoxicity of Thiophene Derivatives
The efficacy of newly synthesized compounds is often first assessed by their cytotoxicity against cancer cell lines. The IC₅₀ value represents the concentration of a compound required to inhibit cell growth by 50%.
| Compound ID | Cancer Cell Line | Mechanism of Action (Hypothesized) | IC₅₀ (µM) | Reference |
| Compound A | HCT-116 (Colon) | Tubulin Polymerization Inhibitor | 11.13 | [4] |
| Compound B | HeLa (Cervical) | Topoisomerase Inhibitor | 12.61 | [3] |
| Compound C | HepG2 (Liver) | Kinase Inhibitor | 13.34 | [3] |
| Doxorubicin | (Reference Drug) | DNA Intercalator | 3.31 | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity[3]
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiophene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO diluted in medium) and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration on a logarithmic scale to determine the IC₅₀ value using non-linear regression analysis.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors [mdpi.com]
- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. benchchem.com [benchchem.com]
- 13. d-nb.info [d-nb.info]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Hinsberg synthesis of thiophene derivatives | Semantic Scholar [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 24. mdpi.com [mdpi.com]
- 25. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 26. journalwjarr.com [journalwjarr.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Separation of the hydrodesulphurisation products of thiophene by gas chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 31. kthmcollege.ac.in [kthmcollege.ac.in]
Application Notes and Protocols for the Selective Oxidation of (5-Chlorothiophen-2-yl)methanol
For: Researchers, scientists, and drug development professionals.
Introduction
The selective oxidation of primary alcohols to their corresponding aldehydes is a cornerstone transformation in modern organic synthesis. The resulting aldehyde, 5-chlorothiophene-2-carbaldehyde, is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its thiophene core, coupled with strategically placed chloro and formyl groups, provides a versatile scaffold for the construction of more complex molecular architectures.[1] This document provides a detailed guide to two robust and widely adopted protocols for the oxidation of (5-Chlorothiophen-2-yl)methanol: the Swern Oxidation and the Dess-Martin Periodinane (DMP) Oxidation.
The choice of an oxidation protocol is critical, as it must be mild enough to prevent over-oxidation to the carboxylic acid and compatible with the potentially sensitive thiophene ring. Both the Swern and Dess-Martin oxidations are renowned for their mild reaction conditions, broad functional group tolerance, and high yields, making them ideal candidates for this transformation.[2][3]
This guide is structured to provide not only step-by-step protocols but also the underlying mechanistic rationale, enabling researchers to understand the "why" behind the "how." By grasping the principles governing these reactions, scientists can better troubleshoot and adapt these methods to their specific needs.
Choosing Your Oxidation Strategy: A Comparative Overview
Selecting the appropriate oxidation method depends on several factors, including scale, available reagents, and sensitivity of the substrate to acidic or basic conditions. Below is a comparative table to aid in this decision-making process.
| Feature | Swern Oxidation | Dess-Martin Oxidation |
| Oxidizing Species | Dimethylsulfoxide (DMSO) activated by oxalyl chloride | Dess-Martin Periodinane (DMP) |
| Typical Temperature | -78 °C to room temperature | Room temperature |
| Byproducts | Dimethyl sulfide (malodorous), CO, CO2, triethylammonium chloride | Iodinane, acetic acid |
| Advantages | Mild conditions, avoids heavy metals, widely applicable.[2][4] | Very mild, neutral pH, short reaction times, easy workup.[3][5] |
| Disadvantages | Requires cryogenic temperatures, produces a strong odor.[2][6] | DMP can be explosive under certain conditions, higher cost.[3][7][8] |
| Ideal For | Acid-sensitive substrates.[2] | General purpose, sensitive functional groups.[3] |
Protocol 1: Swern Oxidation of this compound
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, to oxidize primary alcohols to aldehydes.[2][6] The reaction is known for its exceptionally mild conditions, making it suitable for substrates with sensitive functional groups.[2]
Mechanistic Rationale
The Swern oxidation proceeds through several distinct steps. First, DMSO reacts with oxalyl chloride at low temperatures to form the highly reactive chloro(dimethyl)sulfonium chloride intermediate, with the evolution of carbon monoxide and carbon dioxide.[2] The alcohol then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[6] Finally, the addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an intramolecular elimination reaction (via a five-membered ring transition state) to yield the desired aldehyde, dimethyl sulfide, and triethylammonium chloride.[2][6]
Experimental Workflow Diagram
Caption: Workflow for the Swern Oxidation.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Oxalyl chloride (C₂Cl₂O₂)[9]
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnels (2)
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, two dropping funnels, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Activator Formation: Charge the flask with anhydrous DCM and cool to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (1.2 equivalents) via a syringe. Slowly add a solution of DMSO (2.2 equivalents) in anhydrous DCM dropwise via a dropping funnel, ensuring the internal temperature does not exceed -60 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture via the second dropping funnel. Maintain the temperature at -78 °C. Stir for 30 minutes after the addition is complete.
-
Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture, again ensuring the temperature remains below -60 °C. A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over approximately 1 hour. Quench the reaction by slowly adding water.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Safety and Handling
-
Oxalyl Chloride: Highly toxic, corrosive, and reacts violently with water.[10][11] Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[11][12] Store under an inert atmosphere and away from moisture.[9][13]
-
Dimethyl Sulfide: A byproduct of the reaction with a notoriously unpleasant and pervasive odor.[2][6] All manipulations and the workup should be performed in an efficient fume hood. Glassware can be deodorized by rinsing with a bleach solution.[2]
-
Cryogenic Temperatures: Use caution when working with dry ice/acetone baths to avoid frostbite.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation employs a hypervalent iodine reagent, Dess-Martin Periodinane (DMP), to achieve a mild and selective oxidation of primary alcohols to aldehydes.[3][5] This method is particularly advantageous due to its neutral pH, room temperature conditions, and often straightforward workup.[3][14][15]
Mechanistic Rationale
The mechanism of the Dess-Martin oxidation involves the initial formation of a diacetoxyalkoxyperiodinane intermediate through ligand exchange between the alcohol and an acetate group on the DMP reagent.[3] An acetate ion then acts as a base to abstract the alpha-proton from the alcohol.[3] This initiates a concerted process that leads to the formation of the aldehyde, an iodinane byproduct, and two equivalents of acetic acid.[5] The reaction rate can be accelerated by the addition of a small amount of water.[5]
Reaction Mechanism Diagram
Caption: Simplified mechanism of the Dess-Martin Oxidation.
Detailed Step-by-Step Protocol
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inert atmosphere setup
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask, add Dess-Martin Periodinane (1.2-1.5 equivalents) in one portion at room temperature under an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 to 4 hours.[14][15] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the solid byproducts dissolve and the two layers become clear.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product can be further purified by silica gel chromatography if necessary.
Safety and Handling
-
Dess-Martin Periodinane (DMP): While generally stable, DMP is potentially explosive upon impact or when heated under confinement.[7][8][16] It is recommended to purchase commercially available, stabilized DMP. Avoid grinding the solid.
-
Storage: Store DMP at refrigerated temperatures (0-6 °C) to maintain its integrity.[16]
-
Handling: Handle in a well-ventilated area and avoid contact with combustible materials.[16] Wear appropriate PPE, including gloves and safety glasses.[17]
Conclusion
Both the Swern and Dess-Martin oxidations represent reliable and high-yielding methods for the preparation of 5-chlorothiophene-2-carbaldehyde from its corresponding alcohol. The Swern oxidation, while requiring cryogenic conditions, is a cost-effective and robust choice for a wide range of substrates. The Dess-Martin oxidation offers the convenience of room temperature operation and a simpler workup, making it an excellent alternative, particularly for smaller-scale syntheses and for substrates sensitive to the conditions of other oxidation protocols. A thorough understanding of the procedural details, mechanistic underpinnings, and safety precautions outlined in this guide will empower researchers to successfully execute this critical synthetic transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. Swern Oxidation [organic-chemistry.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]
- 9. Oxalyl Chloride Safety Manual: Storage, Spill Cleanup, and Emergency Quenching - Wolfa [wolfabio.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. nbinno.com [nbinno.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. westliberty.edu [westliberty.edu]
- 14. glaserr.missouri.edu [glaserr.missouri.edu]
- 15. Dess-Martin Oxidation [organic-chemistry.org]
- 16. innospk.com [innospk.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Application Notes & Protocols: Unlocking the Antimicrobial and Antifungal Potential of Thiophene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, rendering conventional therapies ineffective and escalating morbidity and mortality rates from bacterial and fungal infections.[1][2][3] This crisis necessitates an urgent and innovative approach to drug discovery. Within the vast landscape of medicinal chemistry, heterocyclic compounds have emerged as particularly fruitful scaffolds for developing new therapeutic agents.[4][5][6] Among these, thiophene and its derivatives represent a "privileged structure," a core molecular framework that demonstrates a remarkable capacity for interacting with a wide array of biological targets.[6][7]
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a key component in numerous approved drugs and natural products.[4][8][9] Its derivatives have been extensively explored, revealing a broad spectrum of pharmacological activities, including potent antimicrobial and antifungal effects against clinically relevant and drug-resistant pathogens.[10][11][12][13] This document serves as a comprehensive technical guide, providing field-proven insights, detailed experimental protocols, and an exploration of the structure-activity relationships that govern the efficacy of thiophene derivatives as next-generation antimicrobial agents.
Unraveling the Mechanisms of Action
Understanding how a compound exerts its therapeutic effect is fundamental to rational drug design. Thiophene derivatives employ a variety of mechanisms to inhibit or kill microbial pathogens, often targeting essential cellular processes.
Antibacterial Mechanisms of Action
Thiophene-based compounds disrupt bacterial viability through multiple pathways, making them robust candidates for overcoming resistance. Key mechanisms include:
-
Cell Division Inhibition: Certain thiophenyl-pyrimidine derivatives have been shown to inhibit the filamenting temperature-sensitive protein Z (FtsZ).[1] FtsZ is a crucial prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division. By inhibiting FtsZ polymerization and its associated GTPase activity, these compounds prevent cytokinesis, leading to cell filamentation and eventual death.[1]
-
Enzyme Inhibition: Molecular docking and enzymatic assays suggest that some thiophene derivatives can bind to and inhibit essential bacterial enzymes. D-alanine ligase, an enzyme critical for peptidoglycan synthesis in the bacterial cell wall, has been identified as a potential target.[14][15] Additionally, a structure-based design approach has led to the development of thiophene derivatives that inhibit bacterial histidine kinases (HKs), which are key components of two-component signal transduction systems that bacteria use to respond to environmental changes.[2]
-
Membrane Disruption: A primary mode of action for several thiophene derivatives involves compromising the bacterial membrane. These compounds can increase the permeability of the cell membrane, leading to leakage of vital intracellular components and dissipation of the membrane potential.[11][12] This disruption is often directed at outer membrane proteins (OMPs) in Gram-negative bacteria, which are crucial for maintaining structural integrity and controlling the influx and efflux of substances.[11][12][15]
Antifungal Mechanisms of Action
The antifungal activity of thiophene derivatives is equally multifaceted, targeting pathways distinct to fungal cells.
-
Ergosterol Biosynthesis Inhibition: Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, making it an excellent antifungal target. Some thiophene compounds have been found to inhibit enzymes involved in the ergosterol biosynthesis pathway.[16] This mechanism is particularly valuable as it can act synergistically with azole antifungals like fluconazole, which also target this pathway, potentially restoring sensitivity in resistant strains.[16]
-
Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical cellular process. Certain 2-aminothiophene derivatives have been observed to induce apoptosis-like features in Candida species.[17] Electron microscopy has revealed chromatin condensation within the nucleus of treated fungal cells, a hallmark of apoptosis, suggesting a mechanism that triggers the cell's own self-destruct sequence.[17]
-
Calmodulin Binding: The anticancer drug tamoxifen, which has known antifungal properties, is believed to act by binding to calmodulin, a key calcium-binding protein involved in fungal signaling pathways.[11] Given the structural similarities, it is hypothesized that some thiophene derivatives may share this mechanism, disrupting calcium-dependent signaling and inhibiting fungal growth.[11]
-
Biofilm Disruption: Fungal biofilms are structured communities of cells that adhere to surfaces and are notoriously resistant to conventional antifungals. Thiophene derivatives have shown significant efficacy in reducing the formation of Candida biofilms, a critical virulence factor, even at sub-inhibitory concentrations.[16][17]
Protocol: Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a robust and efficient one-pot, multi-component synthesis that provides a direct route to highly substituted 2-aminothiophenes, which are valuable precursors for further derivatization.[7][18][19]
Causality: This method is chosen for its operational simplicity, high yields, and ability to introduce diverse substituents, making it ideal for generating a library of compounds for screening. The reaction proceeds via a Knoevenagel condensation, followed by Michael addition of sulfur, and a subsequent Thorpe-Ziegler cyclization.
Materials
-
Active methylene nitrile (e.g., Ethyl cyanoacetate, Malononitrile)
-
Carbonyl compound (e.g., Cyclohexanone, Acetone)
-
Elemental Sulfur (S₈)
-
Organic base (e.g., Diethylamine, Morpholine)
-
Solvent (e.g., Ethanol, Methanol)
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and TLC equipment.
Step-by-Step Procedure: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[19]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.1 mol) in 60 mL of ethanol.
-
Base Addition: Begin stirring the mixture at room temperature. Slowly add diethylamine (0.1 mol) dropwise over 20-30 minutes. The addition is often exothermic, so maintain control over the temperature.
-
Reaction: After the base addition is complete, gently heat the reaction mixture to 40-50°C. Maintain this temperature with continuous stirring for 2-4 hours.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The product will typically precipitate as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final, pure compound.
Protocols: Antimicrobial and Antifungal Susceptibility Testing
To evaluate the efficacy of newly synthesized compounds, standardized susceptibility testing is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[7][12][14][15][20]
Causality: This method is preferred because it is quantitative, reproducible, and conservative of test material. It allows for the simultaneous testing of multiple compounds against various microbial strains and serves as the foundation for determining bactericidal or fungicidal concentrations.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution[7][12][21]
-
Inoculum Preparation:
-
Bacteria: From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Fungi (Yeast): Grow the yeast strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum of 0.5-2.5 x 10³ CFU/mL in the test wells.[20][21]
-
-
Compound Preparation:
-
Prepare a stock solution of each thiophene derivative in a suitable solvent (e.g., DMSO).
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of desired concentrations. The final volume in each well after dilution should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control. This can be assessed visually or with a microplate reader.
-
Protocol: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)[2][3]
-
Subculturing: Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-plate the aliquot onto a fresh, compound-free agar plate.
-
Incubation: Incubate the plates at 37°C for 24-48 hours.
-
Reading the MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original CFU count survives).
Structure-Activity Relationship (SAR) and Data Presentation
The antimicrobial potency of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring. Understanding these structure-activity relationships (SAR) is crucial for lead optimization.
-
Influence of Heterocyclic Moieties: The fusion of other heterocyclic rings to the thiophene core can significantly enhance activity. For instance, incorporating a pyrazole moiety has been shown to improve antibacterial activity against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. Conversely, attaching pyridine or triazolotriazine moieties can boost antifungal activity against molds such as Aspergillus fumigatus.
-
Role of Specific Functional Groups: The presence of a 4-chlorophenylaminoacryloyl group has also been linked to potent antifungal effects.[10] For some derivatives, a guanylhydrazone moiety is considered essential for their antifungal action.[8]
-
Positional Isomerism: The placement of substituents is critical. In one study, a benzamide group at position 2 and a piperidin-4-yloxy group at position 5 of the thiophene ring were evaluated. The activity against A. baumannii and E. coli was significantly higher when the substituent on the phenyl ring was in the ortho position compared to the para position.[12]
-
Lipophilicity and Steric Factors: Modifications that alter the compound's lipophilicity can affect its ability to penetrate microbial cell membranes. For example, introducing bulky groups like 2-(1-benzylpiperidin-4-yl)ethyl or morpholinophenyl on an amide substituent did not improve antibacterial activity, suggesting that steric hindrance may play a negative role.[12]
Table of Representative Antimicrobial Activities
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various thiophene derivatives against a panel of clinically relevant pathogens.
| Compound Class/Derivative | Target Organism | MIC (µg/mL or mg/L) | Reference |
| Spiro–indoline–oxadiazole | Clostridium difficile | 2 - 4 µg/mL | [14][15] |
| Thiophene Derivative 4 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [11][12] |
| Thiophene Derivative 4 | Colistin-Resistant E. coli | 8 mg/L (MIC₅₀) | [11][12] |
| Thiophene Derivative 5 | Colistin-Resistant A. baumannii | 16 mg/L (MIC₅₀) | [11][12] |
| Thiophene Derivative 8 | Colistin-Resistant E. coli | 32 mg/L (MIC₅₀) | [11][12] |
| 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 µg/mL | [22] |
| 2-aminothiophene derivative (2AT) | Candida albicans | 100 µg/mL | [16] |
| 2-aminothiophene derivative (2AT) | Candida glabrata | 200 µg/mL | [16] |
| Thiophenyl-pyrimidine derivative (F20) | Methicillin-Resistant S. aureus (MRSA) | Not specified, but noted as potent | [1] |
Note: MIC₅₀ represents the minimum concentration required to inhibit 50% of the tested isolates.
Conclusion and Future Directions
Thiophene derivatives stand out as a highly versatile and promising class of compounds in the fight against antimicrobial resistance. Their ability to engage with multiple, distinct microbial targets—from cell division machinery and essential enzymes to membrane integrity and virulence factors—makes them attractive candidates for further development. The synthetic accessibility of the thiophene scaffold, particularly through robust methods like the Gewald reaction, allows for the rapid generation of diverse chemical libraries to probe structure-activity relationships and optimize for potency and selectivity.
The protocols detailed herein provide a validated framework for the synthesis and evaluation of novel thiophene-based antimicrobial agents. Future research should focus on optimizing lead compounds to enhance their pharmacokinetic and pharmacodynamic profiles, reduce potential toxicity, and evaluate their efficacy in preclinical models of infection. The exploration of synergistic combinations with existing antibiotics and antifungals also represents a promising strategy to overcome entrenched resistance mechanisms and extend the utility of our current antimicrobial arsenal.
References
- 1. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The rational design, synthesis and antimicrobial properties of thiophene derivatives that inhibit bacterial histidine kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [uwf-flvc-researchmanagement.esploro.exlibrisgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 12. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synergistic antifungal effect of thiophene derivative as an inhibitor of fluconazole-resistant Candida spp. biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols for the Evaluation of Thiophene Derivatives as Anti-Inflammatory Agents
For: Researchers, scientists, and drug development professionals
Introduction: The Therapeutic Potential of Thiophene Scaffolds in Inflammation
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative mechanism, chronic, unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis. A key driver of the inflammatory cascade is the production of lipid mediators like prostaglandins (PGs) and leukotrienes (LTs), catalyzed by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively. Additionally, pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6) play a pivotal role in amplifying and sustaining the inflammatory response.
The thiophene ring, a five-membered sulfur-containing heterocycle, is recognized as a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1] Its derivatives have garnered significant interest as anti-inflammatory agents because their structural framework allows for precise interactions with key enzymatic targets in the inflammatory pathway.[2][3] Marketed non-steroidal anti-inflammatory drugs (NSAIDs) like Tinoridine and Tiaprofenic acid, which are built upon a thiophene core, validate the therapeutic potential of this chemical class.[4][5][6][7] These compounds primarily exert their effects by inhibiting COX and/or LOX enzymes.[3][4][6][7]
This guide provides a comprehensive overview of the methodologies required to synthesize, characterize, and evaluate the anti-inflammatory properties of novel thiophene derivatives. It is designed to equip researchers with both the theoretical understanding and the practical, step-by-step protocols necessary for advancing drug discovery in this promising area.
Section 1: Synthesis of Anti-Inflammatory Thiophene Derivatives
A cornerstone for synthesizing polysubstituted 2-aminothiophenes, a class rich in anti-inflammatory candidates, is the Gewald three-component reaction.[8][9] This reaction is valued for its operational simplicity and the use of readily available starting materials under mild conditions.[8]
Protocol 1: Synthesis of a 2-Aminothiophene Derivative via Gewald Reaction
This protocol describes the synthesis of a model 2-aminothiophene, which serves as a versatile intermediate for further functionalization.
Principle: The Gewald reaction is a one-pot, multi-component condensation of a ketone (or aldehyde), an active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically catalyzed by a base.[2][10] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[9]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental sulfur powder
-
Diethylamine (base catalyst)
-
Ethanol (solvent)
-
Isopropanol (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle
-
Filtration apparatus
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of cyclohexanone (e.g., 0.05 mol), ethyl cyanoacetate (0.05 mol), and elemental sulfur (0.06 mol).
-
Solvent Addition: Add 50 mL of ethanol to the flask.
-
Catalyst Addition: With continuous stirring, slowly add diethylamine (0.05 mol) dropwise to the mixture at room temperature.
-
Reaction: Gently heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then chill it in an ice bath or overnight in a refrigerator to precipitate the product.[11]
-
Purification: Collect the solid product by vacuum filtration, wash it with cold ethanol to remove unreacted starting materials and impurities.
-
Recrystallization: Further purify the crude product by recrystallization from a suitable solvent, such as isopropanol, to obtain the final 2-aminothiophene derivative.[12]
-
Characterization: Confirm the structure and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Section 2: In Vitro Evaluation of Anti-Inflammatory Activity
In vitro assays are crucial for the initial screening and mechanistic characterization of novel compounds. They provide a rapid and cost-effective way to assess a compound's potential to inhibit specific inflammatory targets.
Inhibition of Cyclooxygenase (COX) Enzymes
The primary mechanism of action for many NSAIDs is the inhibition of COX-1 and COX-2 enzymes.[5] Screening new thiophene derivatives for their ability to inhibit these isoforms is a critical step in their evaluation.
Principle: This assay measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a fluorogenic probe (e.g., Amplex™ Red) in the presence of arachidonic acid, producing a highly fluorescent product (resorufin). An inhibitor will reduce the rate of this reaction, leading to a decrease in fluorescence.[13][14]
Materials:
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., Amplex™ Red)
-
Test thiophene derivative (dissolved in an appropriate solvent like DMSO)
-
Positive control inhibitor (e.g., Celecoxib)
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Step-by-Step Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the COX-2 enzyme, arachidonic acid, and the fluorometric probe to their working concentrations in COX Assay Buffer.
-
Assay Plate Setup:
-
Enzyme Control Wells: Add 80 µL of Reaction Mix (Assay Buffer, Heme, COX-2 enzyme) and 10 µL of solvent (e.g., DMSO).
-
Inhibitor Control Wells: Add 80 µL of Reaction Mix and 10 µL of the positive control inhibitor (Celecoxib).
-
Test Compound Wells: Add 80 µL of Reaction Mix and 10 µL of the diluted test thiophene derivative at various concentrations.
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[15]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 25°C and measure the fluorescence kinetically for 5-10 minutes (λEx = 535 nm / λEm = 587 nm).[14]
-
Data Analysis:
-
Determine the reaction rate (slope) for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
-
Data Presentation: COX Inhibition
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Thiophene-A | 15.2 | 0.76 | 20.0 |
| Thiophene-B | 9.3 | 0.82 | 11.3 |
| Celecoxib | 13.0 | 0.49 | 26.5 |
Note: Data is hypothetical and for illustrative purposes.[16]
Inhibition of Pro-Inflammatory Cytokine Production
Evaluating a compound's ability to suppress the production of key pro-inflammatory cytokines like TNF-α provides insight into its broader anti-inflammatory potential beyond COX/LOX inhibition. Murine macrophage cell lines, such as RAW 264.7, are an excellent model for this purpose as they produce robust inflammatory responses upon stimulation with lipopolysaccharide (LPS).[17][18]
Principle: This protocol measures the concentration of TNF-α secreted into the cell culture medium. An enzyme-linked immunosorbent assay (ELISA) is used, where a capture antibody specific for TNF-α is coated onto a 96-well plate. The sample is added, followed by a biotinylated detection antibody and a streptavidin-enzyme conjugate. A substrate is then added, which is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of TNF-α present.[19][20]
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test thiophene derivative
-
Human TNF-α ELISA Kit (containing capture antibody, detection antibody, standard, and substrate)
-
96-well cell culture plates
-
96-well ELISA plates
-
Microplate reader (absorbance at 450 nm)
Step-by-Step Procedure:
-
Cell Culture: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[21]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test thiophene derivative for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to 1 µg/mL.[18][21] Incubate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted TNF-α.
-
ELISA Procedure:
-
Perform the TNF-α ELISA according to the manufacturer's protocol.[20]
-
Briefly, coat the ELISA plate with the capture antibody.
-
Add standards and collected supernatants to the wells and incubate.
-
Wash the plate and add the biotin-labeled detection antibody.
-
Wash again and add the Streptavidin-HRP conjugate.
-
Finally, add the TMB substrate solution and incubate in the dark.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the TNF-α standards.
-
Use the standard curve to calculate the concentration of TNF-α in each sample.
-
Calculate the percent inhibition of TNF-α production for each concentration of the test compound compared to the LPS-only control.
-
Visualization of Signaling Pathways
Section 3: In Vivo Evaluation of Anti-Inflammatory Efficacy
In vivo models are essential to confirm the anti-inflammatory activity observed in vitro and to assess the compound's overall efficacy and safety in a living organism. The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[1][4][7]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized, acute inflammatory response characterized by edema (swelling). The volume of the paw is measured before and after carrageenan injection. An effective anti-inflammatory agent will significantly reduce the carrageenan-induced increase in paw volume.[22][23]
Materials:
-
Wistar albino rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
Test thiophene derivative (formulated in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Reference drug (e.g., Indomethacin or Ibuprofen)
-
Plebismometer (for measuring paw volume)
-
Syringes and needles
Step-by-Step Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1 (Control): Receives the vehicle only.
-
Group 2 (Reference): Receives the standard drug (e.g., Indomethacin, 10 mg/kg, p.o.).
-
Group 3-X (Test): Receives the test thiophene derivative at different dose levels (e.g., 10, 20, 40 mg/kg, p.o.).
-
-
Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[1]
-
Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[4]
-
Data Analysis:
-
Calculate the edema volume (increase in paw volume) for each animal at each time point: Edema = (Paw volume at time 't') - (Initial paw volume).
-
Calculate the percentage inhibition of edema for each treated group compared to the control group: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Visualization of Experimental Workflow
Section 4: Preliminary Safety and Toxicity Assessment
Early assessment of a compound's safety profile is critical in drug development. Simple in vitro assays can provide initial insights into potential cytotoxicity.
Protocol 5: In Vitro Cytotoxicity (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[16][24]
Materials:
-
RAW 264.7 cells (or another suitable cell line)
-
Complete culture medium
-
Test thiophene derivative
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test thiophene derivative. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing the formazan crystals to form.
-
Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability versus compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Protocol 6: Hemolysis Assay
Principle: This assay evaluates the compatibility of a compound with red blood cells (RBCs). Hemolytic activity, indicated by the release of hemoglobin, suggests potential membrane-disrupting effects, which is an important indicator of toxicity.[25]
Materials:
-
Freshly collected whole blood (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Test thiophene derivative
-
Positive control (e.g., Triton X-100)
-
Negative control (PBS)
-
Centrifuge
-
Spectrophotometer (absorbance at 540 nm)
Step-by-Step Procedure:
-
RBC Preparation: Centrifuge the whole blood, discard the plasma and buffy coat, and wash the RBC pellet three times with PBS. Resuspend the RBCs to a 2% (v/v) suspension in PBS.
-
Incubation: In microcentrifuge tubes, mix the RBC suspension with various concentrations of the test compound, positive control, and negative control. Incubate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the tubes to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.
-
Data Analysis: Calculate the percentage of hemolysis: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] x 100.
Conclusion
The thiophene scaffold represents a highly promising starting point for the development of novel anti-inflammatory therapeutics. The protocols detailed in this guide provide a systematic framework for the synthesis, in vitro screening, and in vivo validation of new thiophene derivatives. By employing these methodologies, researchers can effectively identify and characterize lead compounds with potent anti-inflammatory activity and favorable safety profiles, paving the way for the next generation of treatments for inflammatory diseases.
References
- 1. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 6. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 7. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. d-nb.info [d-nb.info]
- 10. arkat-usa.org [arkat-usa.org]
- 11. impactfactor.org [impactfactor.org]
- 12. tsijournals.com [tsijournals.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. mpbio.com [mpbio.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Functionalized Spirocyclic Heterocycle Synthesis and Cytotoxicity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (5-Chlorothiophen-2-yl)methanol
Welcome to the dedicated technical support guide for the synthesis of (5-Chlorothiophen-2-yl)methanol. This resource is designed for researchers, chemists, and process development professionals who are working with this critical intermediate. This compound serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anticoagulant Rivaroxaban[1][2]. The purity and yield of this alcohol are paramount to the success of subsequent synthetic steps.
This guide provides an optimized, field-proven protocol and addresses common challenges encountered during its synthesis, primarily focusing on the reduction of 5-chloro-2-thiophenecarboxaldehyde. Our goal is to empower you with the technical insights needed to troubleshoot issues, optimize your yield, and ensure the highest purity of your final product.
Optimized Synthesis Protocol: Reduction of 5-Chloro-2-thiophenecarboxaldehyde
The most direct and widely adopted method for synthesizing this compound is the selective reduction of its corresponding aldehyde, 5-chloro-2-thiophenecarboxaldehyde[3][4]. Sodium borohydride (NaBH₄) is the reagent of choice due to its high selectivity for aldehydes and ketones, operational simplicity, and favorable safety profile compared to more potent hydrides like lithium aluminum hydride (LiAlH₄)[4].
This protocol is designed to be a self-validating system, providing a reliable baseline for achieving high yield and purity.
Experimental Workflow Diagram
Caption: Overall workflow from starting material to final product.
Step-by-Step Methodology
Materials:
-
5-Chloro-2-thiophenecarboxaldehyde (CAS 7283-96-7)[5][6][7][8]
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography (if needed)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 5-chloro-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C. Causality: This initial cooling is crucial to moderate the exothermic reaction upon adding the reducing agent, preventing potential side reactions and ensuring selectivity.
-
Reagent Addition: In a separate beaker, dissolve sodium borohydride (0.3 eq) in a small amount of cold water or methanol. Add this solution dropwise or in small portions to the stirred aldehyde solution, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 1-2 hours. Expert Tip: The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf) indicates reaction completion.
-
Quenching: Once the reaction is complete, cautiously quench the excess NaBH₄ by slowly adding 1M HCl dropwise until the effervescence ceases and the pH is acidic (~pH 5-6). Causality: Quenching destroys the reactive hydride and protonates the resulting alkoxide to form the desired alcohol.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash them once with brine to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product, often an oil or low-melting solid, can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate)[9].
Troubleshooting Guide
Even with a robust protocol, unexpected issues can arise. This guide addresses the most common problems encountered during the synthesis.
Troubleshooting Decision Tree
Caption: A logical flow for diagnosing common synthesis issues.
Problem/Cause/Solution Table
| Problem Encountered | Potential Cause(s) | Scientific Explanation & Recommended Solution |
| Low or No Yield | 1. Degraded NaBH₄: Sodium borohydride is hygroscopic and can decompose over time, losing its reducing power. | Explanation: Moisture hydrolyzes NaBH₄ to sodium borate and hydrogen gas. Solution: Use freshly opened, high-purity NaBH₄. If degradation is suspected, a slight excess (e.g., 0.4 eq) may be required. Store NaBH₄ in a desiccator. |
| 2. Mechanical Losses: The product may be lost during extraction or transfers. | Explanation: this compound has some water solubility. Solution: Ensure thorough extraction from the aqueous phase by performing multiple extractions (3x) with a suitable organic solvent like ethyl acetate. Minimize the number of vessel transfers. | |
| Incomplete Reaction (Starting aldehyde remains) | 1. Insufficient Reducing Agent: The molar ratio of NaBH₄ to aldehyde was too low. | Explanation: One mole of NaBH₄ can theoretically reduce four moles of an aldehyde. However, competitive reactions with the solvent (methanol) or water consume some of the hydride. Solution: Ensure at least 0.25 equivalents are used; using 0.3-0.4 equivalents provides a sufficient excess to drive the reaction to completion[3][4]. |
| 2. Reaction Temperature Too Low: The reaction was maintained at 0°C for the entire duration. | Explanation: While the initial addition should be cold, the reaction rate may be slow at 0°C. Solution: After the initial exothermic phase subsides, allow the reaction to slowly warm to room temperature and stir for an additional hour to ensure completion. | |
| Product is Impure (Multiple spots on TLC / peaks in GC-MS) | 1. Impure Starting Material: The 5-chloro-2-thiophenecarboxaldehyde used was of low purity. | Explanation: Impurities in the starting material (e.g., over-chlorinated species, unreacted 2-thiophenecarboxaldehyde) will carry through or react to form other impurities. Solution: Verify the purity of the starting aldehyde via GC or NMR before starting the reaction. Purify it by distillation or chromatography if necessary[10]. |
| 2. Formation of Borate Esters: Incomplete hydrolysis during the work-up can leave borate ester intermediates. | Explanation: The initial product is a tetraalkoxyborate complex. Acidic work-up is required to hydrolyze this complex and liberate the free alcohol. Solution: Ensure the quenching step is thorough. Add acid until the solution is distinctly acidic (pH 5-6) and stir for 15-20 minutes before extraction. | |
| 3. Over-reduction/Side Reactions: Although rare with NaBH₄, harsh conditions could potentially affect the thiophene ring. | Explanation: Thiophene rings can be susceptible to reduction under more vigorous conditions (e.g., catalytic hydrogenation), but this is highly unlikely with NaBH₄. More likely are impurities from the aldehyde synthesis. Solution: Strictly adhere to mild conditions (0°C to room temperature). The primary focus should be on the purity of the starting material. |
Frequently Asked Questions (FAQs)
Q1: Why is NaBH₄ in methanol the preferred system over other reducing agents like LiAlH₄? A: This system is preferred for several key reasons:
-
Selectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other potentially sensitive functional groups[4]. LiAlH₄ is far more reactive and could potentially reduce other groups or interact with the chloro-substituent.
-
Safety and Convenience: NaBH₄ is a stable solid that can be handled in air. Its reactions are typically less violent than those with LiAlH₄ and can be run in protic solvents like methanol or ethanol[3]. LiAlH₄ reacts violently with protic solvents and requires strictly anhydrous conditions (e.g., dry THF or ether).
-
Work-up: The work-up for a NaBH₄ reaction is a simple acidic quench, which is operationally simpler than the multi-step Fieser work-up often required for LiAlH₄ reactions.
Q2: How can I effectively monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture alongside a spot of the starting aldehyde on a silica plate. The product alcohol is more polar and will have a lower Retention Factor (Rf) than the starting aldehyde. The reaction is complete when the aldehyde spot is no longer visible. A typical mobile phase is 20-30% ethyl acetate in hexane.
Q3: What are the most critical parameters to control for a high-yield synthesis? A: The three most critical parameters are:
-
Purity of Starting Material: This is the single most important factor. Impurities in the 5-chloro-2-thiophenecarboxaldehyde will directly impact the purity and yield of your final product.
-
Temperature Control: Maintain a low temperature (0-5 °C) during the NaBH₄ addition to control the initial exotherm. This prevents side reactions and ensures selectivity.
-
Stoichiometry of NaBH₄: Use a slight excess (0.3-0.4 eq) to compensate for any reagent degradation and reaction with the solvent, ensuring the reaction goes to completion.
Q4: My crude product is a dark-colored oil. Is this normal and how should I purify it? A: It is common for the crude product to be a yellow to brown oil due to minor impurities. This does not necessarily indicate a failed reaction. The best method for purification is flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate will effectively separate the desired alcohol from less polar impurities and more polar baseline materials. If the product is known to be a solid, recrystallization from a solvent pair like ethyl acetate/hexane can also be an effective purification method[9].
Q5: Can I use a different solvent system, like ethanol or THF? A: Yes. Ethanol is a perfectly suitable alternative to methanol and behaves very similarly. Tetrahydrofuran (THF) can also be used, often with a small amount of water or methanol added to facilitate the reaction[11][12]. The reaction in THF may be slower than in methanol but can be a good choice if solubility is an issue. The general principles of temperature control, monitoring, and work-up remain the same.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemeo.com [chemeo.com]
- 6. scbt.com [scbt.com]
- 7. 2-Thiophenecarboxaldehyde, 5-chloro- [webbook.nist.gov]
- 8. 5-CHLORO-2-THIOPHENECARBOXALDEHYDE | 7283-96-7 | INDOFINE Chemical Company [indofinechemical.com]
- 9. benchchem.com [benchchem.com]
- 10. CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride - Google Patents [patents.google.com]
- 11. scispace.com [scispace.com]
- 12. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Halogenation of Thiophene Rings: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the halogenation of thiophene rings. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing halogens onto the thiophene scaffold. The thiophene ring, a crucial moiety in numerous pharmaceuticals and organic materials, presents unique challenges during electrophilic halogenation due to its high reactivity compared to benzene.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles and achieve your desired synthetic outcomes with precision and efficiency.
Part 1: Common Challenges & Troubleshooting
The high electron density of the thiophene ring makes it highly susceptible to electrophilic attack, leading to rapid reactions that can be difficult to control.[1][2] This section addresses the most common issues encountered during the halogenation of thiophenes and offers practical solutions.
Issue 1: Over-halogenation and Lack of Selectivity
One of the most frequent challenges is the formation of polyhalogenated thiophenes, even when employing stoichiometric amounts of the halogenating agent.[4] The initial halogen substituent only slightly deactivates the ring, often leading to further reaction.
Troubleshooting Steps:
-
Stoichiometric Control: Carefully control the molar ratio of the halogenating agent to the thiophene substrate. A slight excess (1.05-1.1 equivalents) of the halogenating agent is often sufficient for complete conversion of the starting material without significant formation of di- or polyhalogenated products.[4]
-
Lower Reaction Temperature: Halogenation of thiophene is typically exothermic.[4] Performing the reaction at lower temperatures (-78 °C to 0 °C) can significantly enhance selectivity by reducing the rate of subsequent halogenation reactions.[1][3]
-
Choice of Halogenating Agent: Milder halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS), often provide better control and selectivity compared to elemental halogens (Cl₂, Br₂, I₂).[5][6] For instance, N-Bromosuccinimide (NBS) in a suitable solvent is a common choice for controlled monobromination.[6][7]
-
Solvent Effects: The choice of solvent can influence the reactivity of the halogenating agent. Less polar solvents can sometimes temper the reactivity and improve selectivity.
Frequently Asked Questions (FAQs)
This section addresses specific questions that often arise during the planning and execution of thiophene halogenation experiments.
Q1: Why is my thiophene halogenation not regioselective, yielding a mixture of 2- and 3-halothiophenes?
A1: The electronic properties of the thiophene ring strongly favor electrophilic attack at the 2- and 5-positions (α-positions) over the 3- and 4-positions (β-positions). This is due to the greater stabilization of the cationic intermediate (sigma complex) when the electrophile adds to an α-position.[8] However, the presence of substituents on the ring can direct the halogenation to other positions.
-
Activating groups (e.g., alkyl, alkoxy) at the 2-position will direct incoming electrophiles to the 5-position.
-
Deactivating groups (e.g., nitro, acyl) at the 2-position will direct incoming electrophiles to the 4- or 5-position, though the reaction will be slower.[9]
-
Steric hindrance from bulky substituents can also influence regioselectivity, favoring attack at the less hindered position.[10][11][12]
Q2: I am observing significant debromination of my bromothiophene starting material during a subsequent reaction. How can I prevent this?
A2: The carbon-bromine bond in bromothiophenes, particularly at the 3-position, can be labile under certain conditions.[13] This is often observed during metal-halogen exchange (e.g., with n-BuLi) or in the presence of certain catalysts.[13]
-
Low Temperatures: When performing reactions such as lithium-halogen exchange, maintaining very low temperatures (typically -78 °C) is crucial to minimize debromination.[13]
-
Anhydrous Conditions: Meticulously ensure that all reagents and solvents are anhydrous, as any protic source can protonate the highly basic thienyllithium or Grignard intermediates, leading to the formation of thiophene.[13]
-
Choice of Base/Catalyst: In cross-coupling reactions, the choice of base and ligand can influence the stability of the bromothiophene. Screening different conditions may be necessary to find a system that minimizes this side reaction.[13]
Q3: What are the challenges associated with the direct fluorination of thiophene rings?
A3: Direct fluorination of thiophenes is notoriously challenging due to the high reactivity of common fluorinating agents, which can lead to polymerization or decomposition of the starting material.[14] Synthetic routes to fluorinated thiophenes often involve multi-step sequences, such as:
-
Halogen-exchange reactions: Starting from a brominated or iodinated thiophene.
-
Building the ring from fluorinated precursors.
The development of milder and more selective fluorinating agents is an active area of research.[14]
Q4: How can I purify my halogenated thiophene from the reaction mixture?
A4: Purification of halogenated thiophenes typically involves standard techniques, but some specific considerations can be helpful:
-
Distillation: For liquid products, distillation under reduced pressure is often effective for separating mono- from di- and polyhalogenated products, as well as from non-volatile impurities.[15]
-
Column Chromatography: Silica gel chromatography is a common method for purifying solid or high-boiling liquid products. A non-polar eluent system (e.g., hexanes or a mixture of hexanes and a small amount of a slightly more polar solvent like dichloromethane or ethyl acetate) is typically used.[5]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.
Part 2: Experimental Protocols & Methodologies
This section provides detailed, step-by-step protocols for common halogenation reactions of thiophene.
Protocol 1: Selective Monobromination of Thiophene using N-Bromosuccinimide (NBS)
This protocol describes a reliable method for the synthesis of 2-bromothiophene.
Materials:
-
Thiophene
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene (1.0 eq) in DMF.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve NBS (1.05 eq) in DMF.
-
Add the NBS solution dropwise to the cooled thiophene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic extracts and wash with saturated aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation under reduced pressure to yield pure 2-bromothiophene.
Protocol 2: Chlorination of Thiophene with Sulfuryl Chloride
This protocol provides a method for the synthesis of 2-chlorothiophene.
Materials:
-
Thiophene
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve thiophene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.0 eq) dropwise to the cooled thiophene solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation under reduced pressure to yield pure 2-chlorothiophene.
Part 3: Data Presentation & Visualization
Table 1: Comparison of Common Halogenating Agents for Thiophene
| Halogenating Agent | Halogen | Typical Solvent(s) | Key Advantages | Common Issues |
| N-Bromosuccinimide (NBS) | Bromine | DMF, THF, CCl₄ | High selectivity for monobromination, easy to handle solid.[6] | Can be sluggish for deactivated thiophenes. |
| N-Chlorosuccinimide (NCS) | Chlorine | Acetic Acid, DMF | Milder than Cl₂, good for selective monochlorination. | May require longer reaction times or heating. |
| N-Iodosuccinimide (NIS) | Iodine | Acetic Acid, CH₂Cl₂ | Effective for iodination, often with good regioselectivity.[5][16][17] | Can be less reactive than other NIS-based systems.[16] |
| Sulfuryl Chloride (SO₂Cl₂) | Chlorine | Ether, neat | Inexpensive and effective chlorinating agent.[5] | Can lead to over-chlorination if not controlled.[4] |
| Bromine (Br₂) | Bromine | Acetic Acid, CCl₄ | Highly reactive, useful for polybromination.[1] | Difficult to control for selective monobromination.[7] |
| Iodine (I₂)/Oxidizing Agent | Iodine | Acetic Acid, HNO₃ | Classic method for iodination.[1][18] | Use of strong oxidants can lead to side reactions.[18] |
Diagrams
Caption: Mechanism of Electrophilic Halogenation of Thiophene.
Caption: Troubleshooting workflow for over-halogenation.
References
- 1. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. benchchem.com [benchchem.com]
- 5. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reduction of the steric hindrance to conjugation in 3,4-disubstituted poly(thiophenes); cyclopenta[c]thiophene and thieno[c]thiophene as precursors of electrogenerated conducting polymers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. US2745843A - Process for the purification of thiophene - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 18. On Direct Iodination of Thiophene and Furan Derivatives in the Presence of Zeolites [ch.ic.ac.uk]
preventing polymerization of thiophene compounds during reaction
A Guide to Preventing and Troubleshooting Unwanted Polymerization During Chemical Reactions
Welcome to the technical support center for researchers working with thiophene-based compounds. As a Senior Application Scientist, I understand the frustration that can arise when a carefully planned reaction is compromised by the formation of intractable polymeric byproducts. Thiophene's electron-rich nature, which makes it a valuable building block in pharmaceuticals and organic electronics, is also the source of its propensity to polymerize under common reaction conditions.
This guide is designed to provide you with a deep, mechanistically-grounded understanding of why thiophene compounds polymerize and to offer field-proven, practical solutions to prevent it. We will move from foundational FAQs to proactive protocols and troubleshooting workflows, ensuring you can approach your next synthesis with confidence.
Section 1: Frequently Asked Questions (FAQs) - Understanding Thiophene Polymerization
This section addresses the fundamental "why" behind thiophene's reactivity.
Q1: Why is my thiophene compound polymerizing during my reaction?
Thiophene polymerization is not a single process but can be initiated through several pathways, primarily driven by the high electron density of the thiophene ring. The most common mechanisms are:
-
Oxidative Polymerization: This is the most frequent cause. Trace oxygen, metallic impurities, or oxidizing reagents can remove an electron from the thiophene ring, creating a radical cation.[1] This highly reactive species can then attack a neutral thiophene molecule, leading to a chain reaction that forms polythiophene.[2][3] Reagents like Iron (III) chloride (FeCl₃) are potent oxidants commonly used to intentionally synthesize polythiophenes, but even catalytic amounts can cause issues.[4]
-
Acid-Catalyzed Polymerization: Strong Brønsted or Lewis acids can protonate the thiophene ring, particularly at the C2 position, making it highly electrophilic.[5] This activated ring can then undergo electrophilic aromatic substitution on another neutral thiophene molecule, initiating polymerization.[6] This is especially problematic in reactions that generate acidic byproducts.
-
Photo-Initiated Polymerization: Exposure to UV or even strong visible light can provide the energy to generate radical species, initiating a polymerization cascade similar to the oxidative pathway.[7] This is particularly relevant for substituted thiophenes that may be more photosensitive.
Q2: What are the visual or analytical signs of polymerization?
Identifying polymerization early is key. Look for these indicators:
-
Color Change: Reactions often darken significantly, turning deep yellow, brown, or black.[7]
-
Precipitate Formation: The formation of insoluble, often tarry or gummy, material that does not correspond to your expected product is a classic sign.[7]
-
Poor Solubility: The crude reaction mixture or isolated product is difficult to dissolve in common organic solvents where the monomer is normally soluble.[7]
-
Complex NMR Spectra: Proton NMR spectra may show broad, unresolved humps in the aromatic region instead of sharp, distinct peaks, indicative of a mixture of oligomers.
-
GPC/LC-MS Analysis: Gel Permeation Chromatography (GPC) or Liquid Chromatography-Mass Spectrometry (LC-MS) will show a distribution of higher molecular weight species instead of a single peak for your desired compound.
Q3: Which positions on the thiophene ring are most reactive for polymerization?
The α-positions (C2 and C5) are the most electron-rich and sterically accessible sites on the thiophene ring.[2] Polymerization overwhelmingly occurs via coupling at these positions to form 2,5-linked polythiophenes, which creates the extended π-conjugated system responsible for the material's electronic properties and deep color.[8] If these positions are blocked, polymerization is significantly hindered.
Q4: How do substituents on the thiophene ring affect its stability?
Substituents play a critical role in modulating the reactivity of the thiophene ring.
-
Electron-Donating Groups (EDGs): Alkyl, alkoxy, or amine groups increase the electron density of the ring. This makes the compound more susceptible to oxidative and acid-catalyzed polymerization because it lowers the oxidation potential and increases basicity.[9]
-
Electron-Withdrawing Groups (EWGs): Carbonyl, nitro, cyano, or sulfonyl groups decrease the ring's electron density. This makes the compound less susceptible to polymerization by raising the oxidation potential and making protonation more difficult.[5]
Section 2: Proactive Strategies & Prevention Protocols
The best way to deal with polymerization is to prevent it from happening. This section provides actionable protocols and strategies.
Q5: How can I prevent oxidative polymerization?
Controlling the reaction atmosphere is the single most important step.
-
Inert Atmosphere: Always run reactions involving electron-rich thiophenes under a dry, inert atmosphere like nitrogen or argon.[10] This prevents atmospheric oxygen from initiating polymerization.[7]
-
Solvent Degassing: Solvents can contain significant amounts of dissolved oxygen. Degas your solvents before use by sparging with an inert gas (N₂ or Ar) for 20-30 minutes or by using several freeze-pump-thaw cycles.
-
Antioxidant Additives: For particularly sensitive substrates or long-term storage, a radical inhibitor like Butylated Hydroxytoluene (BHT) can be added in catalytic amounts (100-500 ppm).[7] BHT acts as a scavenger for any radical species that may form.
Detailed Protocol 1: Setting Up an Inert Atmosphere Reaction
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of inert gas.
-
System Assembly: Assemble the glassware (e.g., three-neck flask with condenser and dropping funnel) while it is still warm. Immediately connect it to a Schlenk line or manifold that supplies inert gas and vacuum.
-
Purging the System: Evacuate the assembled glassware under vacuum until the pressure is low, then backfill with nitrogen or argon. Repeat this vacuum/backfill cycle at least three times to remove residual air and moisture. Maintain a slight positive pressure of inert gas throughout the reaction.
-
Reagent Addition:
-
Solids: Add solid reagents under a strong counterflow of inert gas.
-
Liquids: Use degassed solvents and add them via a cannula or a gas-tight syringe through a rubber septum.
-
-
Running the Reaction: Maintain the inert atmosphere for the entire duration of the reaction, including workup if the product is also sensitive.
Q6: How can I mitigate acid-catalyzed polymerization?
-
Avoid Strong Acids: Whenever possible, choose non-acidic catalysts or reaction conditions.
-
Use a Non-Nucleophilic Base: If your reaction generates an acidic byproduct (e.g., HCl), include a non-nucleophilic proton sponge or a sterically hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) to neutralize the acid in situ.
-
Buffer the Reaction: In some cases, adding a solid buffer like anhydrous potassium carbonate (K₂CO₃) can be effective.
-
Purify Reagents: Ensure starting materials and catalysts are free from acidic impurities.
Q7: What are the best temperature practices to minimize polymerization?
Lower temperatures slow down the rates of most chemical reactions, including unwanted polymerization.[11]
-
Run Reactions at 0°C or Below: For highly activated thiophenes, starting the reaction at 0°C or even -78°C (dry ice/acetone bath) can dramatically suppress byproduct formation.
-
Control Exotherms: Be mindful of exothermic events, such as the addition of a reactive reagent. Add reagents slowly and with efficient stirring to dissipate heat and prevent localized temperature spikes.
Section 3: Troubleshooting Guide
Even with the best precautions, problems can occur. This guide provides a logical workflow for when you suspect polymerization has taken place.
Q8: My reaction mixture is a dark, insoluble mess. What can I do?
Follow the workflow in Diagram 2. The first step is to determine if any of your desired monomer can be salvaged.
-
Solubility Test: Take a small aliquot of the crude mixture and test its solubility in a range of solvents (e.g., hexanes, dichloromethane, THF, methanol).
-
Salvage Operation: If a significant amount of insoluble material is present, dilute the reaction mixture with a good solvent for your product and filter to remove the solid polymer. Wash the polymer thoroughly with the same solvent to recover any trapped product.
-
Analysis: Combine the filtrate and washings. Analyze this solution by TLC or LC-MS to see if the desired product is present.
-
Purification: If the product is present, attempt purification via column chromatography. Be aware that polymeric byproducts may streak or remain on top of the column. Using a less polar solvent system than usual may help separate the monomer from oligomers.
Q9: My analytical data shows a mixture of oligomers. How can I purify my product?
-
Flash Column Chromatography: This is the most common method. Use a high-resolution silica gel and perform a careful gradient elution, starting with a very non-polar eluent to wash off non-polar impurities, then gradually increasing polarity to elute your product before the higher molecular weight oligomers.
-
Recrystallization: If your product is a solid, recrystallization can be highly effective at excluding polymeric impurities, which tend to be amorphous and will remain in the mother liquor.
-
Preparative Chromatography: For difficult separations or high-value materials, preparative TLC or HPLC may be necessary.
Troubleshooting Quick Reference
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction turned black immediately upon adding a metal catalyst (e.g., Pd, Ni). | Oxidative Polymerization: Catalyst may be oxidized, or reaction is not fully inert. | 1. Stop the reaction. 2. Re-run with freshly degassed solvents and rigorously inert atmosphere. 3. Ensure the catalyst is handled under inert conditions. |
| The reaction mixture becomes viscous or solidifies over time. | Slow Polymerization: Reaction conditions (temp, concentration) are promoting oligomer growth. | 1. Re-run the reaction at a lower temperature and/or lower concentration. 2. Check for and neutralize any acidic species. |
| Product darkens during workup or on the chromatography column. | Air/Light/Acid Exposure: Product is unstable to air, light, or acidic silica gel. | 1. Work up the reaction quickly, minimizing exposure to air and light. 2. Neutralize the silica gel by pre-treating with a triethylamine/hexanes solution. 3. Add a small amount of BHT (0.01%) to solvents used for chromatography.[7] |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions with (5-Chlorothiophen-2-yl)methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for optimizing cross-coupling reactions with (5-chlorothiophen-2-yl)methanol. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of C-C and C-N bond formation with this versatile but challenging substrate. Our goal is to provide practical, evidence-based solutions to common experimental hurdles, moving beyond simple protocols to explain the chemical reasoning behind our recommendations.
The structure of this compound presents a unique set of challenges. As a heteroaryl chloride, it is inherently less reactive in oxidative addition than its bromide or iodide counterparts, demanding highly active catalyst systems.[1][2][3] Furthermore, the presence of a primary alcohol introduces potential complications, including unwanted side reactions or catalyst inhibition, particularly under basic conditions.
This guide is structured as an interactive troubleshooting manual. We address common problems in a question-and-answer format, offering logical diagnostic steps and clear solutions grounded in established catalytic principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. We diagnose the likely causes and provide a systematic approach to resolving them.
Q1: My Suzuki-Miyaura coupling reaction has low conversion or has stalled completely. Where do I start troubleshooting?
This is a common issue stemming from the low reactivity of the C-Cl bond. The solution almost always lies in enhancing the activity of the catalytic system.
A1: Diagnosis and Stepwise Solutions
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides. The rate-limiting step is typically the oxidative addition of the palladium(0) into the C-Cl bond, which requires a highly electron-rich and sterically bulky ligand to facilitate.[4]
-
Recommended Ligands: Switch to a state-of-the-art dialkylbiaryl phosphine ligand. Ligands such as SPhos, XPhos, or RuPhos are specifically designed to activate aryl chlorides.[1][5] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[6][7]
-
Palladium Precatalyst: Use a reliable palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in conjunction with your chosen ligand. Pre-formed catalysts incorporating the ligand can also be used.
-
Catalyst Loading: For a difficult coupling, consider increasing the catalyst loading from a standard 1-2 mol% to 3-5 mol%.[8]
-
-
Check Reaction Setup and Reagents:
-
Oxygen Exclusion: Palladium(0) catalysts and phosphine ligands are sensitive to air. Ensure your reaction is thoroughly degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon) and maintained under an inert atmosphere.
-
Reagent Quality: Ensure your solvent is anhydrous and your boronic acid or ester is pure.
-
Below is a decision-making workflow for troubleshooting low-yield coupling reactions.
Caption: Troubleshooting Decision Tree for Low-Yield Reactions.
Q2: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this?
Protodeboronation is a common side reaction where the boronic acid reacts with residual water or protons to revert to the corresponding arene, reducing the amount of nucleophile available for cross-coupling. This process is often accelerated by the presence of a base.[9][10]
A2: Mitigation Strategies
-
Modify the Boron Species: The simplest and often most effective solution is to switch from a boronic acid to its corresponding neopentyl glycol or pinacol boronate ester (Bpin). These esters are more stable and release the boronic acid slowly under the reaction conditions, keeping its ambient concentration low and minimizing the rate of protodeboronation.[6]
-
Optimize the Base:
-
Solvent Choice: While many Suzuki reactions benefit from some water, excessive amounts can exacerbate protodeboronation. If using a biphasic system (e.g., Toluene/Water), ensure the ratio is optimized or consider using a single organic solvent like dioxane or THF with the minimal required amount of aqueous base.
Q3: Could the free hydroxyl group on this compound be interfering with the reaction, and should I protect it?
A3: Yes, this is a critical consideration. The hydroxyl group is weakly acidic and can be deprotonated by the reaction base. The resulting alkoxide may coordinate to the palladium center, potentially inhibiting catalysis. It could also lead to undesired side reactions.
Diagnostic Test: The most definitive way to determine if the hydroxyl group is problematic is to run a parallel reaction with a protected analogue. A tert-butyldimethylsilyl (TBDMS) ether is an excellent choice as it is robust to most coupling conditions and easily removed post-reaction. If the TBDMS-protected substrate provides a significantly higher yield, a protection strategy is warranted for your specific system.
When to Protect:
-
If you are using very strong bases (e.g., NaOt-Bu, LHMDS), which are common in Buchwald-Hartwig aminations.[12]
-
If you observe a complex mixture of byproducts or an intractable baseline by TLC/LCMS analysis.
-
If optimization of the catalyst, base, and solvent for the unprotected alcohol fails to provide satisfactory yields.
Q4: In my Sonogashira coupling, the primary byproduct is the homocoupled alkyne (Glaser coupling). What is the cause and how can it be fixed?
A4: Glaser homocoupling is a classic side reaction in Sonogashira couplings. It is promoted by the copper(I) co-catalyst, especially in the presence of oxygen.
Solutions:
-
Rigorous Oxygen Exclusion: This is the first and most important step. Ensure your solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (argon is preferable to nitrogen). Traces of oxygen will facilitate the oxidative homocoupling of the alkyne.
-
Employ Copper-Free Conditions: If homocoupling persists, the most robust solution is to switch to a copper-free Sonogashira protocol.[13] These conditions typically rely on a highly active palladium/phosphine catalyst system and an organic amine base (like triethylamine or piperidine) to facilitate the catalytic cycle without the need for a copper co-catalyst.
-
Minimize Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed. Extended reaction times can lead to increased byproduct formation.
The general catalytic cycle for a Sonogashira coupling is depicted below, highlighting the role of both palladium and copper.
Caption: Simplified Catalytic Cycles in Sonogashira Coupling.
Frequently Asked Questions (FAQs)
What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?
For a robust starting point, we recommend the following conditions, which can be optimized as needed.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2-4 mol%) | Reliable and cost-effective Pd(II) precatalyst that is reduced in situ. |
| Ligand | SPhos (4-8 mol%) | A bulky, electron-rich Buchwald ligand proven effective for activating aryl chlorides.[5] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that minimizes side reactions. |
| Boron Reagent | Arylboronic acid pinacol ester (1.2-1.5 eq.) | More stable and less prone to protodeboronation than the corresponding acid.[6] |
| Solvent | 1,4-Dioxane or Toluene/H₂O (10:1) | Dioxane is a good general solvent; aqueous conditions can accelerate the reaction.[14] |
| Temperature | 80 - 110 °C | Higher temperatures are typically required to drive the oxidative addition of the C-Cl bond. |
| Atmosphere | Argon or Nitrogen | Essential to prevent catalyst and ligand degradation. |
Which type of coupling reaction should I use?
The choice depends entirely on the bond you wish to form:
-
Suzuki-Miyaura Coupling: For forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds. This is the most common choice for creating biaryl structures or attaching alkyl groups, using an organoboron reagent.
-
Sonogashira Coupling: For forming a C(sp²)-C(sp) bond, connecting the thiophene ring to a terminal alkyne. This is invaluable for synthesizing conjugated systems.[15]
-
Buchwald-Hartwig Amination: For forming a C(sp²)-N bond, coupling the thiophene ring with a primary or secondary amine.[16][17]
-
Heck Coupling: For forming a C(sp²)-C(sp²) bond by coupling the thiophene to an alkene, resulting in a substituted vinylthiophene.
Exemplary Experimental Protocols
The following protocols are provided as detailed starting points. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
This protocol details a typical setup for coupling this compound with an electron-rich boronic acid.
Reagents & Stoichiometry
| Reagent | MW | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 148.61 | 1.0 | 148.6 mg | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 1.2 | 182.4 mg | 1.2 |
| Pd(OAc)₂ | 224.5 | 0.03 | 6.7 mg | 0.03 |
| SPhos | 410.5 | 0.06 | 24.6 mg | 0.06 |
| K₃PO₄ | 212.27 | 2.0 | 424.5 mg | 2.0 |
| 1,4-Dioxane | - | - | 5 mL | - |
| Water | - | - | 0.5 mL | - |
Step-by-Step Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Copper-Free Sonogashira Coupling with Phenylacetylene
This protocol avoids the use of a copper co-catalyst to minimize alkyne homocoupling.[13]
Reagents & Stoichiometry
| Reagent | MW | Amount (mmol) | Mass/Volume | Equivalents |
| This compound | 148.61 | 1.0 | 148.6 mg | 1.0 |
| Phenylacetylene | 102.14 | 1.5 | 165 µL | 1.5 |
| PdCl₂(PPh₃)₂ | 701.9 | 0.05 | 35.1 mg | 0.05 |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL | Solvent/Base |
| THF (anhydrous) | - | - | 5 mL | Solvent |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound and PdCl₂(PPh₃)₂.
-
Seal, evacuate, and backfill with argon three times.
-
Add anhydrous THF (5 mL) and degassed triethylamine (5 mL) via syringe.
-
Add phenylacetylene via syringe.
-
Heat the reaction mixture to 70 °C and stir.
-
Monitor the reaction progress. It is often complete within 6-18 hours.
-
After cooling, remove the solvents under reduced pressure.
-
Redissolve the residue in dichloromethane and filter through a short plug of celite to remove palladium salts.
-
Concentrate the filtrate and purify by flash column chromatography.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. thermofishersci.in [thermofishersci.in]
- 5. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficient Suzuki-Miyaura coupling of (hetero)aryl chlorides with thiophene- and furanboronic acids in aqueous n-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Conversion Rates in Thiophene Functionalization
Welcome to the technical support center for thiophene functionalization. This guide is designed for researchers, medicinal chemists, and material scientists who encounter challenges in achieving desired conversion rates and yields in their thiophene-based reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying chemical logic to empower you to diagnose and resolve common issues encountered in the lab.
This resource is structured into two main sections:
-
Frequently Asked Questions (FAQs): Quick answers to common problems.
-
In-Depth Troubleshooting Guides: Detailed analysis and step-by-step protocols for specific reaction classes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses some of the most common initial hurdles in thiophene functionalization.
Q1: My Suzuki-Miyaura coupling with a thiophene boronic acid is giving very low yield. What's the most likely culprit?
A1: The most frequent issue with thiophene-based Suzuki couplings is the instability of the thiophene boronic acid or its ester derivatives.[1][2] These compounds are susceptible to protodeboronation , where the boronic acid group is replaced by a hydrogen atom under the reaction conditions.[1][3] This is especially prevalent with electron-rich thiophenes.
Quick Fixes:
-
Use a Stable Boronic Acid Surrogate: Consider using more robust alternatives like MIDA (N-methyliminodiacetic acid) boronates or trifluoroborate salts, which release the boronic acid slowly in situ.[2][3]
-
Optimize Your Base and Solvent: The choice of base and solvent system is critical.[1][4] Anhydrous conditions can sometimes mitigate protodeboronation.[3]
-
Ensure High-Quality Reagents: Verify the purity of your boronic acid/ester, as decomposition can occur during storage.[1][2]
Q2: I'm attempting a direct lithiation of a substituted thiophene with n-BuLi, but I'm seeing a mixture of regioisomers and low conversion. Why is this happening?
A2: The regioselectivity of thiophene lithiation is highly dependent on the electronic and steric properties of the substituents on the ring.[5][6] While the α-positions (C2 and C5) are generally the most acidic and kinetically favored for deprotonation, directing groups can influence the outcome.[6][7] Low conversion could be due to several factors including moisture in the reaction or a less-than-optimal base.
Troubleshooting Steps:
-
Check for Moisture: Ensure all glassware is oven-dried and solvents are anhydrous. Even trace amounts of water will quench the organolithium reagent.
-
Consider an Alternative Base: For certain substrates, a different organolithium reagent like t-BuLi or a lithium magnesate might offer better selectivity and reactivity.[8][9]
-
Temperature Control is Key: Perform the lithiation at low temperatures (typically -78 °C) to minimize side reactions.[9][10]
Q3: My electrophilic substitution reaction on a thiophene ring is sluggish and giving poor yields. How can I improve this?
A3: Thiophene is generally more reactive than benzene in electrophilic aromatic substitution (SEAr) reactions.[11] However, the reactivity is highly influenced by the substituents present on the thiophene ring. Electron-withdrawing groups (EWGs) will deactivate the ring, making the reaction more difficult.
Optimization Strategies:
-
Increase Electrophile Strength: Use a stronger electrophile or a more potent Lewis acid catalyst to overcome the deactivation.
-
Solvent Choice: The polarity of the solvent can significantly impact the reaction rate. Experiment with different solvents to find the optimal conditions.
-
Understand Directing Effects: Remember that substituents will direct the incoming electrophile to specific positions. The α-position is generally favored unless blocked or strongly deactivated.[12]
Q4: I'm trying to perform a C-H activation/arylation on my thiophene substrate, but the reaction is not proceeding. What should I check first?
A4: C-H activation is a powerful tool but can be sensitive to the catalytic system and substrate.[13][14] The primary factors to investigate are the catalyst, ligand, and directing group (if applicable).
Initial Checks:
-
Catalyst and Ligand Compatibility: The choice of ligand is crucial for controlling regioselectivity and catalyst activity.[15] For example, in some Pd-catalyzed arylations, different ligands can direct the functionalization to either the α or β position.[15]
-
Inert Atmosphere: Palladium catalysts are often sensitive to oxygen. Ensure your reaction is properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[3]
-
Substrate Reactivity: Highly electron-deficient or sterically hindered thiophenes may require more forcing conditions or specialized catalytic systems.[16]
Part 2: In-Depth Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, its application to thiophene chemistry is not without challenges.
Common Problem: Low Yield and Multiple Byproducts
You observe a low yield of your desired biarylthiophene, accompanied by homocoupled and protodeboronated side products.
-
Protodeboronation: As mentioned in the FAQs, this is a major side reaction for thiophene boronic acids.[1][3] It is often accelerated by aqueous basic conditions and elevated temperatures.
-
Homocoupling: The formation of biaryl products from the boronic acid coupling with itself is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[3]
-
Catalyst Inactivity: The palladium catalyst can deactivate through the formation of palladium black, especially at high temperatures or if not properly protected by the ligand.
-
Poor Reagent Solubility: If any of the reactants (thiophene halide, boronic acid, or base) are not sufficiently soluble in the chosen solvent, the reaction will be slow and incomplete.[17]
Here is a systematic approach to diagnosing and solving low conversion in Suzuki-Miyaura couplings of thiophenes.
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Protocol 1: General Procedure for Optimizing a Thiophene Suzuki Coupling [3][4]
-
Setup: To an oven-dried Schlenk flask, add the thiophene halide (1.0 mmol), the boronic acid or ester (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and/or ligand.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (monitor by TLC or GC-MS).
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography.
| Parameter | Starting Condition | Optimization Strategy | Rationale |
| Catalyst | Pd(PPh₃)₄ | Use a more active catalyst system like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos).[4] | More electron-rich and bulky ligands can accelerate the oxidative addition step, especially for less reactive aryl chlorides.[1] |
| Base | K₂CO₃ | Screen stronger bases like K₃PO₄ or Cs₂CO₃.[4][17] | The choice of base is crucial and substrate-dependent; a different base can improve yield significantly.[1][4] |
| Solvent | Toluene | Try solvent mixtures like 1,4-dioxane/water.[17] | The addition of water can aid in the dissolution of the base and facilitate the transmetalation step, though it can also promote protodeboronation.[3] |
| Temperature | 100 °C | Lower the temperature to 80-90 °C. | High temperatures can lead to catalyst decomposition and increased side reactions. |
Guide 2: Lithiation and Electrophilic Quench
Direct deprotonation of thiophenes followed by reaction with an electrophile is a fundamental functionalization strategy.
Common Problem: Dehalogenation or Low Conversion to Product
When attempting a lithium-halogen exchange on a bromothiophene followed by an electrophilic quench, you observe significant amounts of the debrominated thiophene and unreacted starting material.[10]
-
Proton Source: The lithiated thiophene is a very strong base and will be quenched by any available proton source. This could be trace water in the solvent or on the glassware, or even the electrophile itself if it possesses acidic protons.
-
Incomplete Lithium-Halogen Exchange: The exchange reaction may not be going to completion, leaving unreacted bromothiophene.
-
Side Reaction with Solvent: The organolithium reagent can react with certain solvents, such as THF, especially at temperatures above -78 °C.
-
Steric Hindrance: A bulky substituent near the reaction site can impede the approach of the electrophile, leading to low conversion.[5]
Caption: Troubleshooting workflow for thiophene lithiation.
Protocol 2: Optimized Lithium-Halogen Exchange and Electrophilic Quench [9]
-
Setup: To a flame-dried, three-neck round-bottom flask under argon, add a solution of the 2-bromothiophene (1.0 mmol) in anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise significantly. For lithium-bromine exchange, using two equivalents of t-BuLi can be more effective.[9]
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add a solution of the electrophile (1.2 mmol) in anhydrous THF dropwise at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Proceed with a standard aqueous workup and purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. Deprotonation of thiophenes using lithium magnesates [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. download.e-bookshelf.de [download.e-bookshelf.de]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct aryl ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO00018D [pubs.rsc.org]
- 17. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (5-Chlorothiophen-2-yl)methanol
Introduction
(5-Chlorothiophen-2-yl)methanol is a pivotal building block in the synthesis of advanced pharmaceutical intermediates and materials.[1] Its utility is directly dependent on its purity, as contaminants can lead to unwanted side reactions, decreased yields, and compromised safety profiles in downstream applications, such as the synthesis of the antithrombotic agent Rivaroxaban.[2][3] This guide provides a comprehensive, field-tested resource for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common challenges encountered during the purification of this critical intermediate. We will delve into the causality behind experimental choices, offering robust protocols and logical frameworks to ensure the consistent attainment of high-purity material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Impurities typically originate from three sources: unreacted starting materials, side-reactions, and product degradation. The most common species include:
-
Unreacted 2-Chlorothiophene: The primary starting material for many syntheses.[4] It is less polar than the product and will elute earlier in normal-phase chromatography.
-
5-Chlorothiophene-2-carbaldehyde: An intermediate if the synthesis involves reduction of the aldehyde, or a byproduct from over-oxidation of the methanol. It is slightly less polar than the target alcohol.
-
5-Chlorothiophene-2-carboxylic Acid: Formed by the over-oxidation of the aldehyde or the alcohol itself. This acidic impurity is significantly more polar and will streak on silica gel TLC plates unless a modifier is used.[5]
-
Dimeric Ether Species: Formed via acid-catalyzed self-condensation of two alcohol molecules. These are much less polar than the desired product.
-
Isomeric Byproducts: Depending on the synthetic route, small amounts of other isomers, such as (4-chlorothiophen-2-yl)methanol, may be present.[6]
Q2: What is the best primary purification method for this compound?
A2: For lab-scale quantities (mg to low-gram scale), flash column chromatography on silica gel is the most effective and widely applicable method.[5] It offers excellent separation of the moderately polar product from both less polar (starting materials, ethers) and more polar (acids, aldehydes) impurities. For larger, industrial scales, vacuum distillation can be more economical, provided there is a sufficient boiling point difference between the product and major impurities.
Q3: How can I definitively assess the purity of my final product?
A3: A multi-faceted approach is recommended.
-
High-Performance Liquid Chromatography (HPLC): The cornerstone for quantitative purity assessment of non-volatile compounds like this. A C18 reverse-phase column is standard.[7]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities. A non-polar column like a DB-5 is a good starting point.[7]
-
Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can be used for quantitative analysis (qNMR) against a certified internal standard to determine absolute purity.[7] The presence of impurity-specific peaks is a clear indicator of contamination.
Q4: What are the most critical safety precautions when handling this compound?
A4: This compound is an irritant. Always handle it in a well-ventilated fume hood.[8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[9] Avoid breathing fumes and direct contact with skin and eyes.[8] In case of contact, flush the affected area with copious amounts of water.[10]
Purification Workflow & Purity Analysis
The general process for purifying crude this compound and subsequently verifying its purity is outlined below.
Caption: General workflow for purification and purity validation.
Troubleshooting Guide: Flash Column Chromatography
This section addresses common problems encountered during chromatographic purification.
Q: My compound is streaking badly on the TLC plate and not moving up the column. What's happening?
A: This is a classic sign of an acidic impurity, most likely 5-chlorothiophene-2-carboxylic acid, strongly interacting with the acidic silica gel.[5]
-
Cause: The carboxylic acid's polar head group adsorbs almost irreversibly to the silica.
-
Solution: Add a small amount of a modifier to your eluent to neutralize the acidic sites on the silica. Start with 0.5-1% triethylamine (Et₃N) or, if your compound is acid-sensitive, a few drops of acetic acid in your mobile phase. The triethylamine will protonate and "cap" the acidic silanols, allowing the carboxylic acid to elute.
Q: I have two spots that are very close together on the TLC (low ΔRf). How can I improve the separation?
A: Poor separation means the mobile phase is not differentiating well enough between your product and the impurity.
-
Cause: The polarity of the eluent is likely too high, causing both compounds to move too quickly up the column (high Rf values > 0.5). Alternatively, the solvent system itself is not optimal.
-
Solution 1 (Reduce Polarity): Decrease the proportion of the polar solvent. For example, if you are using 20% ethyl acetate in hexanes (1:4), try moving to 10% or 15% (1:9 or ~1:6). This will lower the Rf values and increase the residence time on the column, allowing for better separation.[11]
-
Solution 2 (Change Solvents): Switch one of the solvents to alter the selectivity. For instance, substitute ethyl acetate with dichloromethane or diethyl ether. Sometimes a ternary system (e.g., Hexane:Dichloromethane:Ethyl Acetate) can resolve challenging separations.
Q: My recovery from the column is very low. Where did my product go?
A: Low recovery can be due to physical loss or on-column decomposition.
-
Cause 1 (Physical Loss): The product may not have fully eluted. Highly polar compounds can remain on the column even after you think the elution is complete.
-
Solution 1: After collecting your product, "flush" the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and analyze these fractions by TLC.[12] This will elute any strongly adsorbed material.
-
Cause 2 (Decomposition): Thiophene derivatives can be sensitive to the acidic nature of standard silica gel.[11]
-
Solution 2: Use deactivated or neutral silica gel. You can prepare this by slurrying the silica gel in your mobile phase containing 1% triethylamine before packing the column. Alternatively, using neutral alumina as the stationary phase can prevent decomposition of acid-sensitive compounds.
Chromatography Troubleshooting Logic
Caption: Troubleshooting logic for common column chromatography issues.
Data & Protocols
Table 1: Common Impurities & Resolution Strategies
| Impurity | Structure | Probable Source | Identification / Removal Strategy |
| 2-Chlorothiophene | Thiophene with Cl at C2 | Unreacted Starting Material[4] | GC-MS: Will show a lower retention time. Chromatography: Elutes much earlier than the product in a non-polar eluent (e.g., 5% EtOAc/Hexane). |
| 5-Chlorothiophene-2-carbaldehyde | Thiophene with CHO & Cl | Incomplete reduction or product oxidation | ¹H NMR: Aldehyde proton at ~9.8 ppm. Chromatography: Elutes slightly before the alcohol product. Good separation requires an optimized, lower-polarity mobile phase. |
| 5-Chlorothiophene-2-carboxylic Acid | Thiophene with COOH & Cl | Over-oxidation of product[5] | TLC: Streaks from the baseline. Chromatography: Add 1% triethylamine to eluent. Alternatively, perform a basic liquid-liquid extraction (e.g., with aq. NaHCO₃) during workup. |
| Bis(5-chloro-2-thienylmethyl) ether | Two thiophene units linked by an ether | Acid-catalyzed condensation of the product | ¹H NMR: Disappearance of OH peak, complex methylene region. Chromatography: Much less polar than the alcohol; elutes quickly after the solvent front. |
Protocol 1: Purification by Flash Column Chromatography
This protocol is optimized for purifying ~1 gram of crude material. Adjust silica and solvent volumes accordingly for different scales.
-
TLC Analysis & Solvent Selection: a. Dissolve a small amount of crude material in dichloromethane. b. Spot on a silica gel TLC plate and elute with various ratios of Ethyl Acetate (EtOAc) in Hexanes (e.g., 10%, 20%, 30%).[12] c. The ideal system should give the product an Rf value of 0.25 - 0.35 . Visualize under UV light (254 nm). d. If streaking is observed, add one drop of triethylamine to the TLC jar and re-run.
-
Column Preparation (Slurry Method): a. Select a glass column of appropriate size (e.g., 4 cm diameter for 1 g crude). b. Place a small cotton or glass wool plug at the bottom, followed by a ~1 cm layer of sand.[5] c. In a beaker, slurry ~40 g of silica gel in the chosen low-polarity eluent (e.g., 10% EtOAc/Hexane). d. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[5] Do not let the column run dry. e. Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance.
-
Sample Loading (Dry Loading Recommended): a. Dissolve the 1 g of crude product in a minimal amount of dichloromethane. b. Add ~2-3 g of silica gel to this solution. c. Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.[5] d. Carefully add this powder to the top of the prepared column.
-
Elution and Fraction Collection: a. Begin eluting with the low-polarity mobile phase (e.g., 10% EtOAc/Hexane). b. Collect fractions (e.g., 20 mL each) in labeled test tubes. c. Monitor the elution by spotting every few fractions on a TLC plate. d. Once the less polar impurities have eluted, you may need to gradually increase the eluent polarity (e.g., to 20% or 30% EtOAc/Hexane) to elute the product in a reasonable time.[11]
-
Product Isolation: a. Analyze all fractions by TLC. b. Combine the fractions that contain only the pure product. c. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a liquid.[13]
Protocol 2: Purity Assessment by Reverse-Phase HPLC
This method provides a baseline for assessing the purity of the final product.
-
Sample Preparation: a. Accurately prepare a ~1 mg/mL solution of the purified product in acetonitrile.[7]
-
HPLC Method Parameters: a. Use the parameters outlined in the table below as a starting point. Method optimization may be required based on the specific impurity profile and available instrumentation.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of moderately polar organic molecules.[7] |
| Mobile Phase A | Water (HPLC Grade) | Polar component. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Non-polar organic modifier. |
| Gradient | 30% B to 95% B over 15 min | Starts polar to elute polar impurities, then ramps up to elute the main compound and any non-polar impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Detection | UV at 240 nm | Thiophene derivatives typically have strong UV absorbance in this region. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard volume to avoid column overloading. |
-
Data Analysis: a. Integrate the peak areas of the main component and all impurities. b. Calculate the percentage purity by dividing the peak area of the main component by the total integrated peak area.[14] For regulatory purposes, area normalization assumes all components have a similar response factor at the chosen wavelength.
References
- 1. Page loading... [guidechem.com]
- 2. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. 5-Chlorothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. PubChemLite - (4-chlorothiophen-2-yl)methanol (C5H5ClOS) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. This compound | 74168-69-7 [sigmaaldrich.com]
- 14. benchchem.com [benchchem.com]
stability of (5-Chlorothiophen-2-yl)methanol under acidic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (5-Chlorothiophen-2-yl)methanol. This guide is designed to provide you, as a fellow scientist, with in-depth insights and practical solutions to challenges you may encounter when working with this compound, particularly concerning its stability in acidic environments.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern when using this compound under acidic conditions?
The principal issue is its susceptibility to acid-catalyzed degradation, primarily through polymerization.[1][2] Thiophene rings, especially when activated by a hydroxymethyl group, are prone to electrophilic attack. In the presence of acid, the hydroxyl group can be protonated and eliminated as water, forming a reactive carbocation intermediate that readily polymerizes, often resulting in the formation of insoluble, dark-colored resinous materials.[1][2]
Q2: How does the chloro-substituent affect the stability of the molecule?
The chlorine atom at the 5-position is an electron-withdrawing group, which generally deactivates the thiophene ring towards electrophilic attack.[3] This deactivation should theoretically impart slightly greater stability compared to its non-chlorinated analog, 2-thiophenemethanol. However, the activating effect of the hydroxymethyl group often dominates, meaning that the potential for acid-catalyzed polymerization remains a significant concern.
Q3: What types of acids are most likely to cause degradation?
Both strong Brønsted acids (e.g., sulfuric acid, hydrochloric acid) and Lewis acids (e.g., TiCl₄, AlCl₃) can catalyze the degradation and polymerization of thiophenemethanols.[2] The reaction is often accelerated by increased acid concentration and higher temperatures.[2]
Q4: Are there any recommended storage conditions to ensure the long-term stability of this compound?
To ensure stability, it is recommended to store this compound in a cool, well-ventilated place, away from heat and sources of ignition.[4] The container should be tightly closed to prevent exposure to moisture and acidic vapors. For long-term storage, refrigeration is advisable.
Troubleshooting Guide
Encountering unexpected results is a common part of research. This section addresses specific experimental problems you might face.
| Problem/Observation | Probable Cause | Recommended Solution & Rationale |
| "My reaction mixture turned dark brown or black after adding acid." | This is a classic indicator of acid-catalyzed polymerization .[1] The extended conjugation in the resulting poly(thienylene methylene) structures absorbs light, leading to the dark coloration. | 1. Lower the Temperature: Conduct the reaction at 0°C or below to reduce the rate of the polymerization side reaction. 2. Use a Milder Acid: If your reaction chemistry allows, switch to a weaker Brønsted acid or a less aggressive Lewis acid. 3. Slow Addition: Add the acid catalyst dropwise to the cooled reaction mixture to maintain a low localized concentration and manage any exotherm. 4. Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the desired product is formed to minimize byproduct formation. |
| "TLC/LC-MS analysis shows multiple new spots/peaks with high molecular weights." | This observation points to the formation of oligomers and polymers . The carbocation intermediate can react with other molecules of this compound, leading to chains of varying lengths. | 1. Protect the Hydroxyl Group: Before subjecting the molecule to acidic conditions, consider protecting the alcohol as an ether (e.g., silyl ether) or an ester. This prevents the formation of the initial carbocation. The protecting group can be removed in a subsequent step under non-acidic conditions. 2. Use a Non-Protic Solvent: Solvents like methylene chloride or 1,4-dioxane are often used for such reactions as they are less likely to participate in the reaction.[2] |
| "The yield of my desired product is consistently low in an acid-catalyzed reaction." | Low yield is likely a consequence of the reactant being consumed by the competing polymerization pathway . Your desired reaction is in a kinetic competition with the degradation process. | 1. Optimize Stoichiometry: Ensure precise control over the amount of acid catalyst used. An excess can dramatically accelerate polymerization. A catalytic amount may be sufficient. 2. Choose the Right Acid: The choice of acid can be critical. For instance, studies on related compounds have shown that different Lewis and Brønsted acids can lead to different outcomes.[2] Empirical screening of a few different acids may be necessary to find the optimal conditions for your specific transformation. |
Experimental Protocols & Best Practices
To help you navigate the challenges of working with this compound, we provide the following detailed protocols and diagrams.
Mechanism of Acid-Catalyzed Degradation
The primary degradation pathway under acidic conditions is polymerization. This process is initiated by the protonation of the hydroxyl group, followed by the loss of water to form a resonance-stabilized carbocation. This electrophilic intermediate then attacks the electron-rich thiophene ring of another molecule, propagating the polymerization.
Caption: Acid-catalyzed degradation pathway of this compound.
Protocol: Qualitative Stability Test for this compound
This protocol provides a straightforward method to assess the stability of your compound in a specific acidic medium before committing to a large-scale reaction.
Objective: To visually and analytically (by TLC) determine the stability of this compound in the presence of an acid over a short time course.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Acid catalyst of choice (e.g., p-Toluenesulfonic acid, Trifluoroacetic acid)
-
TLC plates (silica gel)
-
Developing solvent system (e.g., 3:1 Hexanes:Ethyl Acetate)
-
Small vials or test tubes
-
Stirring apparatus
Procedure:
-
Preparation: Prepare a stock solution of this compound in your chosen anhydrous solvent (e.g., 10 mg/mL).
-
Control Sample: In a clean vial, place 1 mL of the stock solution. This will be your t=0 and control sample. Spot it on a TLC plate.
-
Test Sample: In a separate vial, place 1 mL of the stock solution and add the acid catalyst (e.g., a catalytic amount, ~0.1 equivalents).
-
Monitoring: Stir the test sample at your intended reaction temperature (e.g., room temperature).
-
Immediately after adding the acid, spot the mixture on the TLC plate next to the control.
-
Continue to take samples and spot them on the TLC plate at regular intervals (e.g., 5 min, 15 min, 30 min, 1 hour).
-
-
Analysis:
-
Develop the TLC plate in your chosen solvent system.
-
Visualize the spots under a UV lamp.
-
Observe:
-
Color Change: Note any darkening of the test solution.
-
TLC Analysis: Compare the spots from the test sample over time to the control. The appearance of new spots (especially near the baseline, indicating polar, polymeric material) or the fading of the starting material spot indicates degradation.
-
-
Interpretation:
-
Stable: The starting material spot remains prominent and clean with no significant formation of new spots. The solution color does not change.
-
Unstable: The starting material spot diminishes over time, accompanied by streaking or the appearance of new, lower Rf spots. The solution darkens. This indicates that alternative conditions (lower temperature, milder acid, protection strategy) are necessary for your planned reaction.
References
Technical Support Center: Scale-Up Considerations for the Synthesis of (5-Chlorothiophen-2-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (5-Chlorothiophen-2-yl)methanol. This guide is designed to provide in-depth, practical advice and troubleshooting for scaling up the production of this important chemical intermediate. As a key building block in the synthesis of various pharmaceuticals, ensuring a robust, safe, and efficient scale-up is critical.[1][2]
I. Synthetic Route Selection for Scale-Up
The most common and scalable method for synthesizing this compound is the reduction of 5-chlorothiophene-2-carboxaldehyde. The choice of starting material and synthetic route on a larger scale is dictated by factors such as cost, availability, safety, and the impurity profile of the final product.
Common Synthetic Precursor: 5-chlorothiophene-2-carboxaldehyde is a widely used starting material due to its commercial availability and straightforward conversion to the desired alcohol.[2]
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the scale-up of the reduction of 5-chlorothiophene-2-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: My reaction is incomplete, and I'm observing significant amounts of unreacted 5-chlorothiophene-2-carboxaldehyde. What are the likely causes and how can I fix this?
A1: Incomplete conversion is a frequent challenge during scale-up. Several factors could be at play:
-
Insufficient Reducing Agent: On a larger scale, mass transfer limitations can become more pronounced. Ensure you are using a sufficient molar excess of the reducing agent. It is common to use a slight excess to drive the reaction to completion.
-
Poor Reagent Quality: The activity of reducing agents, particularly metal hydrides like sodium borohydride, can degrade over time due to moisture. Use a fresh, unopened container of the reagent or titrate an older batch to determine its active hydride content.
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of low reagent concentration. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture. Consider the use of baffles to improve mixing efficiency.
-
Low Reaction Temperature: While initial addition of the reducing agent may require cooling to control the exotherm, the reaction itself might need to be maintained at a specific temperature to ensure a reasonable reaction rate. Monitor the internal temperature closely and adjust your heating/cooling system as needed.
Troubleshooting Protocol for Incomplete Reaction:
-
Verify Reagent Stoichiometry: Double-check your calculations for the molar equivalents of the reducing agent.
-
Assess Reagent Activity: If using an older bottle of reducing agent, consider performing a small-scale test reaction with a known active aldehyde to confirm its efficacy.
-
Optimize Mixing: Increase the stirring speed and observe the reaction mixture for any signs of poor mixing (e.g., solids settling at the bottom).
-
Monitor Temperature Profile: Use a temperature probe to track the internal reaction temperature throughout the addition and reaction period.
Q2: I'm observing a significant amount of an unknown byproduct in my crude reaction mixture. How can I identify and minimize its formation?
A2: Byproduct formation is a common issue, especially when reaction conditions are not tightly controlled.
-
Over-reduction: Stronger reducing agents or prolonged reaction times can potentially lead to the reduction of the thiophene ring or dechlorination, although this is less common under standard conditions for aldehyde reduction.
-
Cannizzaro Reaction: Under basic conditions, aldehydes lacking an alpha-hydrogen, such as 5-chlorothiophene-2-carboxaldehyde, can undergo a disproportionation reaction to form the corresponding carboxylic acid and alcohol. This is more likely if the reaction is run at elevated temperatures in the presence of a strong base.
-
Side reactions of the starting material: The purity of the starting 5-chlorothiophene-2-carboxaldehyde is crucial. Impurities in the starting material will likely be carried through the reaction and may form their own byproducts.
Identification and Minimization Strategy:
-
Characterize the Byproduct: Isolate the byproduct using chromatography (e.g., column chromatography or preparative HPLC) and characterize it by NMR, MS, and IR spectroscopy.
-
Review Reaction Conditions:
-
Temperature Control: Ensure the reaction temperature is carefully controlled, especially during the addition of the reducing agent, to minimize exothermic excursions.
-
pH Control: If applicable, monitor and control the pH of the reaction mixture to avoid strongly basic conditions that could promote the Cannizzaro reaction.
-
-
Analyze Starting Material: Obtain a certificate of analysis for your 5-chlorothiophene-2-carboxaldehyde and analyze it by GC or HPLC to identify any significant impurities.
Q3: My product is difficult to crystallize, or I'm getting an oil instead of a solid. What can I do to improve crystallization?
A3: this compound is a low-melting solid or a liquid at room temperature, which can make crystallization challenging.[3][4]
-
Solvent Selection: The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the product at elevated temperatures but have low solubility at lower temperatures.[5][6]
-
Purity: Impurities can significantly inhibit crystallization. Ensure your crude product is sufficiently pure before attempting crystallization. A preliminary purification step, such as a quick filtration through a plug of silica gel, may be beneficial.
-
Cooling Rate: Slow cooling generally promotes the formation of larger, more well-defined crystals.[5] Rapid cooling can lead to the formation of an oil or very fine, difficult-to-filter crystals.
-
Seeding: Introducing a small crystal of the pure product (a seed crystal) can induce crystallization when the solution is supersaturated.
Crystallization Troubleshooting Workflow:
Caption: Troubleshooting workflow for crystallization issues.
III. Scale-Up Protocols and Considerations
Experimental Protocol: Reduction of 5-Chlorothiophene-2-carboxaldehyde
This protocol provides a general guideline for the reduction on a larger scale. Note: All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.[7]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (moles) | Volume/Mass |
| 5-Chlorothiophene-2-carboxaldehyde | 146.59 | ~1.39 | 1.0 | 146.6 g |
| Methanol | 32.04 | 0.792 | - | 1.5 L |
| Sodium Borohydride (NaBH₄) | 37.83 | - | 1.1 | 41.6 g |
| Water | 18.02 | 1.00 | - | As needed |
| 1M Hydrochloric Acid | 36.46 | - | - | As needed |
| Dichloromethane (DCM) | 84.93 | 1.33 | - | As needed |
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 5-chlorothiophene-2-carboxaldehyde in methanol. Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride in portions to the stirred solution, maintaining the internal temperature below 10 °C. The addition is exothermic, so careful control is necessary.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by the slow addition of water, followed by 1M hydrochloric acid to neutralize the excess sodium borohydride and adjust the pH to ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
-
Scale-Up Safety Considerations:
-
Exotherm Control: The reduction of aldehydes with sodium borohydride is exothermic. On a larger scale, the surface area-to-volume ratio decreases, making heat dissipation more challenging. Ensure your reactor has an adequate cooling system and add the reducing agent slowly.
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents (like methanol) and the acidic quench generates hydrogen gas, which is flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, and that the reactor is properly vented.
-
Handling of Reagents: Sodium borohydride is a corrosive solid. Dichloromethane is a volatile and potentially carcinogenic solvent.[8] Always consult the Safety Data Sheet (SDS) for all chemicals before use.
IV. Visualization of Key Processes
General Workflow for Synthesis and Purification
Caption: Overview of the synthesis and purification workflow.
V. References
-
Ibrahim, M. A. A., et al. (2019). Unexpected formation of a co-crystal containing the chalcone (E)-1-(5-chlorothiophen-2-yl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one and the keto–enol tautomer (Z). Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 12), 1833–1838. --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Chlorothiophene-2-carboxylic acid synthesis. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (1997). Working with Hazardous Chemicals. Coll. Vol. 9, p. 99 (1998); Vol. 74, p. 257. --INVALID-LINK--
-
Google Patents. (2018). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. --INVALID-LINK--
-
Google Patents. (2019). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride. --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Purification of Ethyl 5-chlorothiophene-2-glyoxylate by Recrystallization. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Matrix Scientific. (n.d.). (5-Chloro-2-(4-methylthiophen-2-yl)phenyl)methanol. Retrieved from --INVALID-LINK--
-
Li, J., et al. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. Molecules, 25(23), 5732. --INVALID-LINK--
-
Google Patents. (2018). CN108840854A - A kind of method of one pot process 5- chlorothiophene -2- carboxylic acid. --INVALID-LINK--
-
TCI Chemicals. (n.d.). Reducing Agents. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Reducing Agents. Retrieved from --INVALID-LINK--
-
Guidechem. (n.d.). 5-Chlorothiophene-2-ylmethanol 74168-69-7 wiki. Retrieved from --INVALID-LINK--
-
That Chemist. (2025, January 7). Underrated Reducing Agents (Important Papers) [Video]. YouTube. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Reducing Agents. Retrieved from --INVALID-LINK--
-
Tamba, S., et al. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Synlett, 24(09), 1133-1136. --INVALID-LINK--
-
Xi'an Kono Chem Co.,Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Wang, Z., et al. (2013). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules, 18(12), 14799–14807. --INVALID-LINK--
-
Chem-Impex. (n.d.). 5-Chlorothiophene-2-carboxaldehyde. Retrieved from --INVALID-LINK--
-
Al-Zoubi, M., et al. (2020). Effect of Choice of Solvent on Crystallization Pathway of Paracetamol: An Experimental and Theoretical Case Study. Molecules, 25(23), 5783. --INVALID-LINK--
-
Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. r/chemistry. --INVALID-LINK--
-
ThalesNano. (n.d.). KILOGRAM SCALE SYNTHESIS OF A LINEZOLID ANALOGUE INTERMEDIATE VIA TANDEM N-ARYLATION AND NITRO GROUP REDUCTION IN A PHOENIX™ I. Retrieved from --INVALID-LINK--
-
Oak Ridge National Laboratory. (n.d.). Modular Integrated System for Carbon-Neutral Methanol Synthesis Using Direct Air Capture and Carbon-Free Hydrogen Production. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025, August 10). Solvent Effect on Crystal Polymorphism: Why Addition of Methanol or Ethanol to Aqueous Solutions Induces the Precipitation of the Least Stable β Form of Glycine. --INVALID-LINK--
-
Google Patents. (2013). CN103275061A - Method for producing 5-chlorothiophene-2-carboxylic acid. --INVALID-LINK--
-
European Patent Office. (2012). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - EP 2844654 B1. --INVALID-LINK--
-
PubChem. (n.d.). (4-chlorothiophen-2-yl)methanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). (5-chlorothiophen-3-yl)methanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 5-Chloro-2-thiophenecarboxaldehyde. Retrieved from --INVALID-LINK--
-
Methanol Institute. (n.d.). Methanol Safe Handling Manual. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Synthesis of Ethyl 5-chlorothiophene-2-glyoxylate. Retrieved from --INVALID-LINK--
-
Worley. (n.d.). How to scale up renewable methanol production. Retrieved from --INVALID-LINK--
-
TNO. (2017). Advanced liquid biofuels synthesis. Retrieved from --INVALID-LINK--
-
MPG.PuRe. (2025). Cost-scaling of large Power-to-Methanol plants supplied with wind power and CO2 from direct air capture: A Chile case study. --INVALID-LINK--
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (5-Chlorothiophen-2-yl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical research and pharmaceutical development, the unambiguous structural elucidation of novel and existing molecules is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the molecular framework of organic compounds. This guide, conceived from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the ¹H and ¹³C NMR spectral features of (5-Chlorothiophen-2-yl)methanol, a valuable building block in medicinal chemistry. By juxtaposing its spectral data with that of its parent compound, 2-thiophenemethanol, and its bromo-analog, (5-bromothiophen-2-yl)methanol, we will explore the subtle yet significant electronic effects of halogen substitution on the thiophene ring. This guide will not only present the experimental data but also delve into the underlying principles governing the observed chemical shifts and coupling constants, thereby providing a robust framework for the characterization of similar heterocyclic systems.
The Decisive Role of NMR in Structural Verification
The journey from a synthetic concept to a viable drug candidate is paved with rigorous analytical checkpoints. Among these, NMR spectroscopy is indispensable for confirming the identity, purity, and structure of synthesized compounds. For a molecule like this compound, which serves as a scaffold for more complex pharmaceutical agents, even minor structural ambiguities can lead to significant downstream consequences in terms of biological activity and safety. Therefore, a comprehensive understanding of its NMR signature is not merely an academic exercise but a critical component of quality control and intellectual property protection.
Comparative ¹H and ¹³C NMR Data Analysis
The electronic environment of each proton and carbon atom in a molecule dictates its resonance frequency in an NMR experiment. Substitution on the thiophene ring, particularly with electronegative halogens, induces notable changes in the electron density distribution, which are directly reflected in the ¹H and ¹³C NMR spectra.
Below is a comparative summary of the key ¹H and ¹³C NMR data for this compound and its selected analogs. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | ¹H | Data not available | Data not available | Data not available | Data not available |
| ¹³C | Data not available | Data not available | Data not available | Data not available | |
| (5-Bromothiophen-2-yl)methanol | ¹H | ~6.5-7.5 | Multiplet | Not specified | Thiophene Protons[1] |
| ¹³C | Data not available | Data not available | Data not available | Data not available | |
| 2-Thiophenemethanol | ¹H | 7.29-6.90 | Multiplet | Not specified | H3, H4, H5[2] |
| 4.78 | Singlet | - | CH₂[2] | ||
| ¹³C | 143.97 | - | - | C2[2] | |
| 126.70 | - | - | C5[2] | ||
| 125.24 | - | - | C3/C4[2] | ||
| 125.24 | - | - | C3/C4[2] | ||
| 59.24 | - | - | CH₂[2] |
Note: Detailed experimental ¹H and ¹³C NMR data for this compound and complete data for (5-Bromothiophen-2-yl)methanol were not available in the public domain at the time of this guide's compilation. The data for 2-Thiophenemethanol is sourced from the PubChem database and was acquired in CDCl₃ at 90 MHz for ¹H and 50.18 MHz for ¹³C NMR[2].
Interpreting the Spectral Data: A Mechanistic Approach
The chemical shifts of the thiophene ring protons and carbons are particularly sensitive to the nature of the substituent at the C5 position.
¹H NMR Spectral Analysis:
In the unsubstituted 2-thiophenemethanol , the aromatic protons (H3, H4, and H5) resonate in the region of δ 6.90-7.29 ppm[2]. The methylene protons of the hydroxymethyl group appear as a singlet at approximately δ 4.78 ppm, indicating no coupling with adjacent protons[2].
For (5-bromothiophen-2-yl)methanol , the thiophene protons are reported to appear in a broader range of δ 6.5-7.5 ppm[1]. The introduction of the electronegative bromine atom at the C5 position is expected to deshield the adjacent proton (H4), shifting it downfield. Conversely, the H3 proton, being further away, would be less affected. The typical three-bond coupling (³J) between H3 and H4 in a thiophene ring is in the range of 3.5-5.0 Hz, which would result in both protons appearing as doublets.
While specific data for This compound is unavailable, we can predict the trends based on the known effects of halogen substitution. Chlorine is highly electronegative and will exert a strong electron-withdrawing inductive effect. This would lead to a significant downfield shift of the H4 proton compared to the parent compound. The H3 proton would also experience a downfield shift, albeit to a lesser extent. The coupling constant, ³J(H3-H4), is also expected to be influenced by the substituent, though this effect is generally less pronounced than the change in chemical shift.
¹³C NMR Spectral Analysis:
In 2-thiophenemethanol , the carbon atoms of the thiophene ring resonate at δ 143.97 (C2), 126.70 (C5), and 125.24 (C3/C4) ppm[2]. The methylene carbon appears at δ 59.24 ppm[2].
Upon substitution with a halogen at the C5 position, the most significant change is expected for the C5 carbon itself. The "heavy atom effect" of bromine and iodine typically causes an upfield shift of the directly attached carbon. However, for chlorine and fluorine, the strong electronegativity often leads to a downfield shift. Therefore, in This compound , the C5 carbon is anticipated to be deshielded and resonate at a lower field compared to the parent compound. The other ring carbons (C2, C3, and C4) will also experience shifts, with the magnitude of the shift decreasing with distance from the substituent.
Experimental Protocols for NMR Characterization
To ensure the acquisition of high-quality, reproducible NMR data, the following experimental protocol is recommended.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common choice for this class of compounds due to its excellent solubilizing properties and relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is an issue.
-
Concentration : Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR. Modern NMR spectrometers can also use the residual solvent peak as a reference.
¹H NMR Acquisition
Caption: Workflow for ¹H NMR data acquisition.
-
Spectrometer Setup : Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.
-
Acquisition Parameters :
-
Pulse Sequence : Standard single-pulse sequence.
-
Spectral Width : ~12 ppm, centered around 5 ppm.
-
Number of Scans : 16-64 scans are typically sufficient.
-
Relaxation Delay : 1-2 seconds.
-
-
Processing : Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) to obtain the final spectrum.
¹³C NMR Acquisition
Caption: Workflow for ¹³C NMR data acquisition.
-
Spectrometer Setup : The same sample and shimming from the ¹H NMR experiment can be used.
-
Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is standard to simplify the spectrum.
-
Spectral Width : ~200 ppm, centered around 100 ppm.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay : 2-5 seconds.
-
-
Processing : Similar processing steps as for the ¹H NMR spectrum are applied.
Logical Relationships in Spectral Interpretation
The interpretation of NMR spectra is a logical process of correlating observed signals with the molecular structure. The following diagram illustrates the key relationships considered.
Caption: Key relationships in NMR spectral interpretation.
Conclusion and Future Outlook
This guide has provided a framework for the ¹H and ¹³C NMR characterization of this compound, contextualized by a comparison with its unsubstituted and bromo-substituted analogs. While a complete experimental dataset for the chloro- and bromo-derivatives remains to be fully disclosed in publicly accessible literature, the principles outlined here provide a solid foundation for their analysis and interpretation. The predictable electronic effects of halogen substituents on the thiophene ring allow for a reasoned estimation of the expected spectral features.
For researchers in drug development and related fields, the ability to confidently interpret NMR spectra is paramount. As synthetic methodologies evolve and novel heterocyclic scaffolds are developed, the principles of NMR spectroscopy will continue to be a guiding light in the quest for new and effective therapeutic agents. It is our hope that this guide will serve as a valuable resource in these endeavors.
References
FT-IR spectrum analysis of (5-Chlorothiophen-2-yl)methanol
An In-Depth Comparative Guide to the FT-IR Spectrum of (5-Chlorothiophen-2-yl)methanol
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound. Designed for researchers and professionals in drug development, this document moves beyond a simple peak analysis. It delves into the causal relationships between molecular structure and vibrational frequencies, offers a comparative analysis against structurally similar compounds, and provides a robust experimental protocol for spectral acquisition.
Introduction: The Role of FT-IR in Structural Elucidation
This compound is a substituted heterocyclic compound of interest in medicinal chemistry and materials science. Its structure combines a thiophene ring, a chlorosubstituent, and a primary alcohol, making it an excellent candidate for FT-IR spectroscopic analysis. FT-IR spectroscopy is a powerful, non-destructive technique that identifies functional groups within a molecule.[1] It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, these bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" that reveals the molecule's functional components.[1]
This guide will dissect the FT-IR spectrum of this compound, assigning its characteristic absorption bands. To provide a richer context, its spectrum will be compared with two key alternatives:
-
Thiophene-2-methanol: The parent compound, allowing for an objective assessment of the electronic and vibrational effects of the chlorine atom.
-
(5-Bromothiophen-2-yl)methanol: A halogen-substituted analogue, enabling a direct comparison of the influence of different halogens on the thiophene ring and the C-X bond vibration.
Spectral Analysis of this compound
The FT-IR spectrum of this compound is dominated by features arising from its alcohol group, the substituted thiophene ring, and the carbon-chlorine bond. The key absorption bands are interpreted as follows:
-
O-H Stretching (Alcohol): A prominent, strong, and broad absorption band is expected in the 3550-3200 cm⁻¹ region.[2] This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules.[3][4] In a very dilute, non-polar solvent, a sharper, weaker "free" O-H band might appear at higher wavenumbers (3600-3640 cm⁻¹), but in a pure sample, the hydrogen-bonded peak prevails.[4][5]
-
C-H Stretching:
-
Aromatic (Thiophene Ring): The stretching vibrations of the C-H bonds on the thiophene ring typically appear in the 3100-3000 cm⁻¹ region.[6] For substituted thiophenes, these peaks are often observed near 3100 cm⁻¹.[7][8]
-
Aliphatic (Methanol Group): The asymmetric and symmetric stretching vibrations of the CH₂ group are expected just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[6]
-
-
C=C Stretching (Thiophene Ring): The thiophene ring gives rise to multiple C=C stretching bands in the 1650-1400 cm⁻¹ region.[8] For 2,5-disubstituted thiophenes, characteristic bands can be expected around 1520 cm⁻¹ and 1430 cm⁻¹.[9] The presence of the electronegative chlorine atom can subtly shift these frequencies compared to the unsubstituted parent compound.
-
C-O Stretching (Primary Alcohol): A strong, sharp peak corresponding to the C-O stretching vibration of the primary alcohol group is characteristically found in the 1050-1000 cm⁻¹ range.[1]
-
C-Cl Stretching: The presence of the chlorine substituent is definitively confirmed by a strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ .[2] This band is a key diagnostic feature for this compound.
-
C-S Stretching: The C-S bond in the thiophene ring gives rise to weaker absorptions that are often difficult to assign definitively. Literature suggests these vibrations can occur in a broad range, with specific assignments for thiophene derivatives noted around 800 cm⁻¹ and below 700 cm⁻¹ .[9][10]
Comparative FT-IR Analysis
To understand the specific influence of the chloro-substituent, we compare the spectrum of this compound with its parent alcohol and its bromo-analogue.
| Vibrational Mode | This compound (Expected, cm⁻¹) | Thiophene-2-methanol (Reference, cm⁻¹) | (5-Bromothiophen-2-yl)methanol (Expected, cm⁻¹) | Justification for Differences |
| O-H Stretch | ~3350 (Broad, Strong) | ~3350 (Broad, Strong) | ~3350 (Broad, Strong) | The hydroxyl group dominates this region; minor shifts may occur due to substituent-induced changes in hydrogen bond strength, but the overall profile is similar. |
| Aromatic C-H Stretch | ~3100 | ~3100 | ~3100 | Relatively insensitive to substitution on the ring.[7] |
| Aliphatic C-H Stretch | ~2940, ~2870 | ~2940, ~2870 | ~2940, ~2870 | The CH₂ group is insulated from the ring; its vibrations are largely unaffected. |
| Thiophene C=C Stretch | ~1520, ~1430 | ~1510, ~1415 | ~1515, ~1425 | The electron-withdrawing nature of halogens (Cl, Br) can slightly shift the ring vibration frequencies compared to the unsubstituted version. The effect of Cl vs. Br is generally subtle. |
| C-O Stretch | ~1030 | ~1025 | ~1030 | The electronic environment of the ring influences this vibration. Halogen substitution may cause a minor shift to higher wavenumbers. |
| C-X Stretch | ~720 (C-Cl) | N/A | ~650 (C-Br) | Key Differentiator. The C-Cl bond is stronger and involves a lighter atom than the C-Br bond, resulting in a higher vibrational frequency. This provides unambiguous identification. |
| Ring C-H Bending | ~850 (Out-of-plane) | Varies with substitution pattern | ~845 (Out-of-plane) | The out-of-plane C-H bending frequencies are highly dependent on the substitution pattern of the ring.[7] |
Note: The wavenumbers for Thiophene-2-methanol are based on available spectral data.[11][12] The values for the chloro and bromo derivatives are predictive, based on established group frequencies.
Visualizing the Molecule and the Workflow
A clear understanding of the molecular structure and the analytical process is crucial for accurate interpretation.
Caption: Molecular structure of this compound.
Caption: Standard workflow for FT-IR analysis using the KBr pellet method.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This protocol describes the Potassium Bromide (KBr) pellet method, which is standard for solid samples.
A. Materials and Equipment
-
This compound (sample)
-
FT-IR grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
-
Spatula
B. Protocol Steps
-
Drying: Ensure both the KBr powder and the sample are free of moisture, as water shows a very strong, broad O-H absorption that can obscure the spectrum. Dry in a vacuum oven at a suitable temperature if necessary.
-
Sample Preparation:
-
Place approximately 100-200 mg of KBr powder into the agate mortar.
-
Add 1-2 mg of the this compound sample. The optimal sample-to-KBr ratio is about 1:100.
-
Gently grind the mixture with the pestle for 2-3 minutes until a fine, homogeneous powder is obtained. The goal is to reduce particle size to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a portion of the powder mixture into the pellet die.
-
Assemble the die and place it in the hydraulic press.
-
Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. This will fuse the KBr mixture into a transparent or translucent disc.
-
Carefully release the pressure and retrieve the KBr pellet from the die. A good pellet is clear and free of cracks.
-
-
Data Acquisition:
-
Place the empty pellet holder into the FT-IR spectrometer's sample compartment.
-
Run a background scan. This measures the spectrum of the ambient atmosphere (CO₂, H₂O) and the instrument optics, which will be subtracted from the sample spectrum.
-
Mount the KBr pellet onto the sample holder and place it in the spectrometer.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000-400 cm⁻¹.
-
-
Data Analysis:
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Identify and label the wavenumbers of the significant absorption peaks for subsequent interpretation.
-
Conclusion
The FT-IR spectrum of this compound provides a wealth of structural information. The key diagnostic peaks include the broad O-H stretch of the alcohol, the aromatic and aliphatic C-H stretches, characteristic thiophene ring vibrations, a strong C-O stretch, and a definitive C-Cl stretch in the lower fingerprint region. Comparative analysis with thiophene-2-methanol and (5-bromothiophen-2-yl)methanol demonstrates how FT-IR spectroscopy can be used to confirm the presence and identity of specific substituents through their unique vibrational signatures. This guide provides the foundational knowledge for researchers to confidently interpret such spectra and validates the indispensable role of FT-IR in chemical synthesis and drug development.
References
- 1. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 2. FTIR [terpconnect.umd.edu]
- 3. Infrared Spectrometry [www2.chemistry.msu.edu]
- 4. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. iosrjournals.org [iosrjournals.org]
- 10. Synthesis and Properties of Thiophene and Aniline Copolymer Using Atmospheric Pressure Plasma Jets Copolymerization Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Thiophenemethanol [webbook.nist.gov]
- 12. spectrabase.com [spectrabase.com]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of (5-Chlorothiophen-2-yl)methanol
Introduction: The Analytical Imperative for a Key Synthetic Building Block
(5-Chlorothiophen-2-yl)methanol is a crucial heterocyclic building block in medicinal chemistry and materials science. Its thiophene core, substituted with both a reactive chlor- and a hydroxymethyl- group, makes it a versatile precursor for synthesizing a wide array of pharmaceutical intermediates and functional organic materials. The precise characterization of this compound and its subsequent reaction products is paramount to ensure purity, confirm structural integrity, and understand metabolic fate. Mass spectrometry (MS) stands as the definitive analytical tool for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comparative analysis of various mass spectrometry strategies for the characterization of this compound. Moving beyond a simple recitation of methods, we will explore the causal relationships between the analyte's physicochemical properties and the selection of the optimal analytical workflow—from ionization source to mass analyzer and fragmentation technique. The experimental protocols detailed herein are designed to be self-validating, ensuring robust and trustworthy results for researchers in drug discovery and development.
Part 1: The Ionization Crossroads – Matching the Source to the Analyte
The journey from a solution-phase molecule to a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization technique dictates not only whether the analyte can be detected but also the nature of the information we can obtain. For a semi-volatile, aromatic alcohol like this compound, we stand at a crossroads between several powerful techniques.
Electron Ionization (EI): The Gold Standard for Volatile Compounds
Electron Ionization (EI) is a high-energy, gas-phase technique, making it exceptionally well-suited for analytes that are thermally stable and sufficiently volatile to be introduced via Gas Chromatography (GC)[1].
-
Mechanism & Rationale: In EI, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M•+). This process imparts significant internal energy, leading to extensive and highly reproducible fragmentation[2]. This fragmentation pattern serves as a unique "fingerprint," which is invaluable for unambiguous structure confirmation, especially when matched against established spectral libraries like NIST[3]. Given the structure of this compound, GC-EI-MS is the preferred method for purity assessment and initial structural identification.
-
Advantages:
-
Rich Fragmentation: Provides deep structural information.
-
High Reproducibility: Facilitates library matching and inter-lab comparability.
-
Robustness: A mature and reliable technique.
-
-
Limitations:
-
Molecular Ion Scarcity: The high energy can sometimes lead to the complete fragmentation of the molecular ion, making molecular weight determination challenging. However, for aromatic systems like this, the M•+ is typically observable.
-
Soft Ionization (ESI & APCI): The Choice for Liquid-Phase Analysis
When the analyte is part of a complex liquid matrix, is thermally labile, or is being analyzed via Liquid Chromatography (LC), soft ionization techniques are required. These methods generate intact molecular ions with minimal fragmentation.
-
Electrospray Ionization (ESI): ESI generates ions directly from a solution by creating a fine spray of charged droplets[4]. It is most effective for polar molecules that are already ionized or can be easily protonated or deprotonated. The hydroxyl group on this compound provides a site for protonation ([M+H]+) or adduction with solvent ions (e.g., [M+Na]+), making ESI a viable option[5]. However, its efficiency can be highly dependent on solvent conditions[6][7].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for small, semi-volatile molecules of moderate polarity that may not ionize well with ESI[8]. In APCI, the sample is vaporized, and ionization occurs in the gas phase through reactions with charged solvent molecules. This makes it a robust choice for analyzing this compound in an LC-MS workflow, particularly in normal-phase chromatography.
Comparative Decision Workflow
The choice of ionization source is a critical first step. The following diagram illustrates the logical workflow for selecting the appropriate technique for this compound.
Caption: Ionization source selection workflow.
Part 2: Mass Analyzer Comparison – Resolution vs. Speed vs. Cost
Once ionized, the ions are sorted by their mass-to-charge ratio (m/z) in the mass analyzer. The choice of analyzer impacts mass accuracy, resolution, and sensitivity.
| Feature | Single Quadrupole (SQ) | Time-of-Flight (TOF) | Orbitrap |
| Principle | Uses oscillating electric fields to filter ions by m/z. | Measures the time taken for ions to travel a fixed distance. | Traps ions in an orbital motion around a central electrode. |
| Resolution | Unit Resolution (~1,000) | High (~10,000 - 40,000) | Very High (>60,000 - 240,000+) |
| Mass Accuracy | ~100-200 ppm | < 5 ppm | < 2 ppm |
| Primary Use Case | Routine quantification, screening, GC-MS library searching. | Accurate mass measurement for formula determination. | Definitive formula determination, complex mixture analysis. |
| Application to Analyte | Ideal for GC-EI-MS where fragmentation patterns are key. | Confirms elemental composition of the parent ion and fragments. | Provides highest confidence in elemental composition, especially for metabolite ID. |
Expert Insight: For routine identity confirmation of this compound, a GC-MS system with a Single Quadrupole analyzer is perfectly sufficient and cost-effective. The EI fragmentation pattern provides the necessary structural confirmation. However, for metabolite identification or impurity analysis where unknown structures must be elucidated, the high mass accuracy of a TOF or Orbitrap is essential to determine the correct elemental formula from the measured m/z.
Part 3: Fragmentation Analysis – Deconstructing the Molecule
Tandem mass spectrometry (MS/MS) involves isolating an ion of interest (the precursor) and fragmenting it to produce product ions. This provides definitive structural information.
Fragmentation Techniques: CID vs. HCD
-
Collision-Induced Dissociation (CID): This is a lower-energy process where ions are fragmented through multiple collisions with an inert gas (e.g., argon, nitrogen). It is the standard method used in triple quadrupoles and ion traps.
-
Higher-energy C-trap Dissociation (HCD): Used in Orbitrap instruments, HCD is a higher-energy, non-resonant fragmentation technique. It often yields a richer fragmentation spectrum, including low-mass reporter ions that may be absent in CID spectra.
Predicted EI Fragmentation Pathway
The power of EI-MS lies in its predictable fragmentation patterns. For this compound (MW ≈ 148.0 g/mol for ³⁵Cl isotope), we can predict a logical fragmentation cascade. The presence of chlorine provides a highly diagnostic isotopic signature, with an M+2 peak (from ³⁷Cl) at approximately one-third the intensity of the molecular ion peak (M•+).
Caption: Predicted EI fragmentation of this compound.
Table of Expected Ions
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Formula | Fragment Identity / Loss |
| 148 | 150 | C₅H₅ClOS⁺ | Molecular Ion (M•+) |
| 131 | 133 | C₅H₄ClS⁺ | Loss of hydroxyl radical (•OH) |
| 119 | 121 | C₄H₄ClS⁺ | Loss of hydroxymethyl radical (•CH₂OH) |
| 118 | 120 | C₄H₃ClS⁺ | Loss of formaldehyde (CH₂O) |
| 113 | - | C₅H₅OS⁺ | Loss of chlorine radical (•Cl) |
| 84 | - | C₄H₄S⁺ | Thienyl cation (from loss of Cl from m/z 119) |
Part 4: Experimental Protocol – GC-EI-MS Analysis
This protocol provides a robust method for the routine analysis of this compound.
1. Sample Preparation & Quality Control
-
Prepare a 1 mg/mL stock solution of this compound in Dichloromethane (DCM).
-
Create a working solution of 10 µg/mL by diluting the stock solution in DCM.
-
Prepare a solvent blank (DCM only) to check for system contamination.
2. GC-MS Instrumentation & Conditions
-
System: Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane phase (e.g., DB-5ms or equivalent).
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
3. Mass Spectrometer Parameters
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40 - 300.
-
Solvent Delay: 3 minutes (to protect the filament from the solvent front).
4. Data Analysis
-
Integrate the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for the peak.
-
Confirm the presence of the molecular ion (m/z 148) and the M+2 isotope peak (m/z 150) in the expected ~3:1 ratio.
-
Compare the observed fragmentation pattern to the predicted fragments (m/z 131, 119, 113, etc.).
-
(Optional) Search the acquired spectrum against the NIST/Wiley spectral library for identity confirmation.
Self-Validation & Trustworthiness: This protocol is self-validating through the inclusion of a solvent blank to establish a clean baseline and the highly characteristic nature of the EI fragmentation pattern combined with the chlorine isotopic signature. A match on retention time, molecular ion, isotopic pattern, and fragmentation fingerprint provides extremely high confidence in the identification.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how analytical strategy must be tailored to the molecule . For routine identification and purity confirmation, GC-EI-MS offers an unparalleled combination of robust separation, reproducible fragmentation for structural fingerprinting, and cost-effectiveness. For more complex applications, such as metabolite profiling or analysis in challenging matrices, LC-MS coupled with soft ionization (APCI or ESI) and a high-resolution analyzer (TOF or Orbitrap) provides the necessary sensitivity and mass accuracy to determine elemental compositions. By understanding the fundamental principles and causal relationships outlined in this guide, researchers can confidently select and implement the optimal MS workflow to achieve their analytical goals.
References
- 1. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 2. Electron ionization - Wikipedia [en.wikipedia.org]
- 3. Thiophene [webbook.nist.gov]
- 4. youtube.com [youtube.com]
- 5. shura.shu.ac.uk [shura.shu.ac.uk]
- 6. web.uvic.ca [web.uvic.ca]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of (5-Chlorothiophen-2-yl)methanol and its Derivatives
Introduction: The Privileged Status of Thiophenes in Modern Chemistry
Thiophene and its derivatives represent a cornerstone in the architecture of functional molecules, holding a "privileged structure" status in medicinal chemistry and materials science.[1] Their structural similarity to benzene, coupled with unique electronic properties imparted by the sulfur heteroatom, allows them to serve as effective bioisosteres and versatile synthetic intermediates.[1][2] Among these, (5-Chlorothiophen-2-yl)methanol has emerged as a particularly valuable building block.[3] Its bifunctional nature—possessing both a reactive hydroxymethyl group and a strategically placed chlorine atom—offers multiple, orthogonal pathways for molecular elaboration.
This guide provides an in-depth comparison of the reactivity of this compound against other key thiophene derivatives. We will dissect how the interplay between the electron-withdrawing chloro-substituent and the weakly activating hydroxymethyl group dictates the molecule's behavior across a spectrum of fundamental organic transformations, supported by experimental data and established mechanistic principles.
The Electronic Landscape: Understanding Substituent Effects
The reactivity of any substituted thiophene is fundamentally governed by the electronic influence of its substituents on the electron-rich aromatic ring.
-
The Thiophene Core : As an electron-rich heterocycle, thiophene's reactivity in electrophilic aromatic substitution (SEAr) is significantly greater than that of benzene.[2] The sulfur atom effectively stabilizes the cationic σ-complex intermediate, preferentially at the C2 (α) position.[2]
-
The Hydroxymethyl Group (-CH₂OH) : This group is weakly activating through hyperconjugation and a weak inductive effect. It directs incoming electrophiles to the ortho and para positions. On a 2-substituted thiophene, this translates to a strong preference for substitution at the 5-position. The alcohol moiety itself is a key functional handle, susceptible to oxidation or conversion into a leaving group.[4]
-
The Chloro Group (-Cl) : The chlorine atom exhibits a dual electronic nature. It is strongly deactivating via its inductive electron-withdrawing effect (-I), making the ring less nucleophilic. However, through resonance, its lone pairs can stabilize the σ-complex, making it an ortho, para-director.[5] Crucially, the C-Cl bond serves as a robust handle for modern transition-metal-catalyzed cross-coupling reactions.[6]
The combination of these groups in this compound creates a unique electronic profile where the deactivating effect of chlorine is tempered by the activating hydroxymethyl group, and their directing effects synergize to influence regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
A Comparative Guide to the Structural Elucidation of (5-Chlorothiophen-2-yl)methanol Derivatives: X-ray Crystallography and Spectroscopic Alternatives
Abstract
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of rational design and synthesis. Thiophene derivatives, particularly those like (5-Chlorothiophen-2-yl)methanol, are privileged scaffolds in medicinal chemistry and materials science, making their precise structural characterization essential for understanding structure-activity relationships (SAR) and optimizing their properties.[1] This guide provides an in-depth, objective comparison of single-crystal X-ray crystallography—the definitive method for solid-state structure elucidation—with complementary spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. By explaining the causality behind experimental choices and presenting supporting data, this guide serves as a practical resource for selecting the most appropriate analytical strategy for this important class of compounds.
Introduction
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom, and its derivatives are integral to a vast array of pharmaceuticals and functional materials. The incorporation of a thiophene moiety can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets.[1] The subject of this guide, this compound and its derivatives, are versatile building blocks in organic synthesis.[2] The chlorine atom and the methanol group provide reactive handles for further chemical modification, allowing for the creation of diverse molecular architectures.
Understanding the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and intermolecular interactions, is paramount. This structural information, often the final arbiter of a synthetic campaign's success, is most definitively provided by single-crystal X-ray crystallography. However, obtaining suitable crystals can be a significant bottleneck. Therefore, a comprehensive understanding of alternative and complementary techniques is indispensable for any researcher in the field. This guide will use this compound and its direct precursor, 5-Chlorothiophene-2-carboxylic acid, as case studies to compare and contrast these powerful analytical methods.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography is an unparalleled technique that provides a detailed three-dimensional map of electron density within a single crystal. By analyzing the pattern of X-rays diffracted by the highly ordered array of molecules in a crystal, we can determine the precise coordinates of each atom, offering an unambiguous depiction of the molecular structure in the solid state.
Causality in the Crystallographic Workflow
The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for a successful outcome. While crystallographic data for the title compound, this compound, is not publicly available, we will use its immediate synthetic precursor, 5-Chlorothiophene-2-carboxylic acid , as a representative example for which crystal structure data exists.[3]
Experimental Protocol: X-ray Structure Determination
-
Synthesis and Crystallization:
-
Synthesis: 5-Chlorothiophene-2-carboxylic acid can be synthesized via various methods, such as the Friedel-Crafts acylation of 2-chlorothiophene followed by hydrolysis.[4] The purity of the initial material is crucial, as impurities can inhibit crystallization.
-
Crystallization: The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. Slow evaporation is a common and effective technique.
-
Procedure: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to near saturation. The choice of solvent is critical; it should be one in which the compound has moderate solubility. Filter the solution to remove any particulate matter. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks at a constant temperature.
-
Rationale: Slow evaporation allows molecules sufficient time to orient themselves into a thermodynamically stable, well-ordered crystal lattice, which is essential for sharp diffraction.
-
-
-
Crystal Selection and Mounting:
-
Under a microscope, select a single, well-formed crystal, typically 0.1-0.3 mm in each dimension, that is free of cracks and defects.
-
Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant oil.
-
Rationale: A high-quality single crystal will produce a clean diffraction pattern. The cryo-protectant prevents the formation of ice crystals when the sample is cooled, which would otherwise interfere with the diffraction data.
-
-
Data Collection:
-
The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature, typically 100 K.
-
A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Rationale: Cooling the crystal minimizes the thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern and a more precise final structure.
-
-
Data Processing and Structure Solution:
-
The collected diffraction images are processed to determine the positions and intensities of the diffraction spots.
-
These data are then used to solve the "phase problem," a central challenge in crystallography, to generate an initial electron density map. Direct methods are commonly used for small molecules.
-
An initial molecular model is built into the electron density map.
-
-
Structure Refinement and Validation:
-
The atomic positions and thermal parameters of the model are adjusted iteratively to achieve the best possible fit between the calculated and observed diffraction data.
-
The final structure is validated to ensure it is chemically and crystallographically sound.
-
Visualizing the Workflow: X-ray Crystallography
Caption: Workflow for single-crystal X-ray structure determination.
Data Presentation: Crystallographic Data
The result of a successful X-ray crystallographic analysis is a set of precise data that describes the crystal and the molecule within it.
| Parameter | 5-Chlorothiophene-2-carboxylic acid[3] |
| Chemical Formula | C₅H₃ClO₂S |
| Molecular Weight | 162.59 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 5.86 Å, b = 7.89 Å, c = 13.97 Å |
| β = 98.4° | |
| Unit Cell Volume | 638.6 ų |
| Z (Molecules/Unit Cell) | 4 |
This data provides a wealth of information: the crystal system and space group describe the symmetry of the crystal lattice, while the unit cell dimensions define the repeating unit of the crystal. This information is the foundation for understanding the solid-state packing and intermolecular interactions of the molecule.
Alternative and Complementary Analytical Techniques
When single crystals are elusive or when information about the molecule in solution is required, a suite of spectroscopic techniques becomes essential. These methods provide complementary data that, when used together, can lead to an unambiguous structure determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum. Key parameters to observe are the chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern), which reveal the electronic environment, relative number of protons, and neighboring protons, respectively.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum. This provides the number of unique carbon atoms and their chemical environments.
| Technique | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~6.9 (estimated) | d | H-3 |
| ~6.8 (estimated) | d | H-4 | |
| 4.79[5] | s | -CH₂OH | |
| ~2.5-3.5 (broad) | s | -OH | |
| ¹³C NMR (Predicted) | ~145 | s | C-2 |
| ~127 | d | C-3 or C-4 | |
| ~125 | d | C-4 or C-3 | |
| ~130 | s | C-5 | |
| ~60 | t | -CH₂OH |
Note: ¹³C NMR data is predicted based on known values for similar thiophene derivatives.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for electrospray ionization (ESI) or as a solid/solution for electron ionization (EI).
-
Ionization: The molecules are ionized (e.g., by protonation in ESI or electron impact in EI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
| m/z Value | Interpretation |
| 148/150 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in ~3:1 ratio) |
| 117/119 | [M-CH₂OH]⁺, Loss of the hydroxymethyl group |
| 89 | [M-CH₂OH-CO]⁺, Subsequent loss of carbon monoxide |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Sample Preparation: The sample can be analyzed as a neat liquid, a solution, or as a solid mixed with KBr to form a pellet.
-
Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3350 (broad) | O-H stretch | Alcohol |
| ~3100 | C-H stretch | Aromatic (Thiophene) |
| ~2920 | C-H stretch | Aliphatic (-CH₂-) |
| ~1450 | C=C stretch | Aromatic (Thiophene) |
| ~1050 | C-O stretch | Alcohol |
| ~700-800 | C-Cl stretch | Chloroalkane |
Visualizing the Workflow: Spectroscopic Analysis
Caption: Combined spectroscopic workflow for structure elucidation.
Comparative Analysis
The choice of analytical technique depends on the specific research question, the nature of the sample, and the level of detail required.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Principle | Diffraction of X-rays by a crystal lattice | Absorption of radiofrequency waves by atomic nuclei | Measurement of mass-to-charge ratio of ions | Absorption of IR radiation by molecular vibrations |
| Sample Type | Single, well-ordered crystal | Soluble compound in a suitable solvent | Ionizable compound | Liquid, solid, or gas |
| Information | Precise 3D atomic coordinates, bond lengths/angles, absolute configuration | Atomic connectivity, relative stereochemistry, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns | Presence of functional groups |
| Resolution | Atomic (<1 Å) | Atomic to near-atomic | Low (provides connectivity clues) | Functional group level |
| Pros | Unambiguous, definitive 3D structure | Provides data on solution-state structure and dynamics; non-destructive | High sensitivity, requires very little sample | Fast, simple, and provides a quick functional group fingerprint |
| Cons | Requires high-quality single crystals (can be a major bottleneck) | Does not provide absolute configuration; interpretation can be complex | Does not provide stereochemical information | Provides limited information on the overall molecular skeleton |
For this compound derivatives, X-ray crystallography provides the ultimate proof of structure, revealing subtle details like the conformation of the methanol side chain relative to the thiophene ring and how the molecules pack in the solid state. However, the combined use of NMR, MS, and IR is indispensable. MS confirms the molecular formula, IR identifies the key alcohol and thiophene functional groups, and NMR pieces together the atomic connectivity to build the molecular skeleton. These spectroscopic methods are often sufficient for routine characterization and for confirming the identity of a known compound.
Conclusion and Recommendations
The structural elucidation of this compound derivatives relies on a synergistic application of crystallographic and spectroscopic techniques.
-
X-ray crystallography remains the gold standard for providing unequivocal proof of a novel compound's three-dimensional structure. It is the only technique that can definitively establish absolute stereochemistry and reveal the intricacies of solid-state packing. For publications and patent applications involving novel molecular entities, crystallographic data is often considered essential.
-
NMR, MS, and IR spectroscopy are the workhorse techniques for routine analysis, reaction monitoring, and confirming the identity of synthesized compounds. They provide a comprehensive picture of the molecule's composition and connectivity in a much shorter timeframe and without the need for crystallization.
-
For all newly synthesized this compound derivatives, perform a full suite of spectroscopic analyses (¹H NMR, ¹³C NMR, MS, and IR) to confirm the proposed structure.
-
If the compound is novel, or if its three-dimensional structure is critical for understanding its biological activity or material properties, invest the time and effort into obtaining single crystals for X-ray diffraction analysis.
-
Use the spectroscopic data to complement and validate the crystallographic structure. For instance, NMR can confirm that the structure observed in the solid state is maintained in solution.
By judiciously applying these complementary techniques, researchers can confidently and accurately characterize this compound derivatives, paving the way for their successful application in drug discovery and materials science.
References
- 1. Ethyl 5-chloromethylthiophene-2-carboxylate | C8H9ClO2S | CID 21162562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chlorothiophene-2-carboxylic acid | 24065-33-6 [chemicalbook.com]
- 5. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR spectrum [chemicalbook.com]
A Senior Application Scientist's Guide to Purity Determination of (5-Chlorothiophen-2-yl)methanol
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
(5-Chlorothiophen-2-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anticoagulant Rivaroxaban[1][2][3]. As with any intermediate destined for pharmaceutical use, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to the formation of undesired side products, impact the stability of the API, and introduce potential toxicological risks.
This guide provides an in-depth comparison of the primary analytical methods for determining the purity of this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Beyond a simple recitation of protocols, this document aims to provide the rationale behind methodological choices, enabling researchers, scientists, and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs. Our discussion is grounded in the principles of scientific integrity, with all claims and protocols supported by authoritative references and a commitment to self-validating systems as outlined by international regulatory bodies such as the International Council for Harmonisation (ICH).
Understanding the Analyte and Potential Impurities
Before comparing analytical methods, it is crucial to understand the physicochemical properties of this compound and the likely impurities that may be present. A common synthetic route involves the chlorination of 2-thiophenecarboxaldehyde, followed by oxidation to 5-chlorothiophene-2-carboxylic acid and subsequent reduction to the desired alcohol[2].
Based on this pathway, potential process-related impurities could include:
-
Starting Materials: 2-thiophenecarboxaldehyde
-
Intermediates: 5-chloro-2-thiophenecarboxaldehyde, 5-chlorothiophene-2-carboxylic acid
-
Side-Products: Dimerization or polymerization products, isomers, and other chlorinated species.
-
Degradation Products: The stability of the molecule under various conditions will also dictate the formation of degradants.
The ideal analytical method must be able to separate and quantify the main component from all these potential impurities with high selectivity and sensitivity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is arguably the most widely used technique in pharmaceutical quality control due to its versatility in handling a broad range of compounds, including those that are non-volatile or thermally labile. A stability-indicating reversed-phase HPLC (RP-HPLC) method is the gold standard for purity analysis.
Causality Behind Experimental Choices for HPLC
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and quantification.
-
Column Chemistry (Stationary Phase): A C18 (octadecylsilane) column is the most common choice for RP-HPLC due to its hydrophobicity, which allows for the retention and separation of a wide range of organic molecules. The end-capping of the silica support is crucial to minimize peak tailing of polar analytes like our target alcohol.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used to elute the compounds. The buffer controls the pH, which can influence the ionization state and retention of acidic or basic impurities. The organic modifier is adjusted to control the elution strength. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and non-polar impurities within a reasonable timeframe.
-
Detector: A UV-Vis detector is commonly employed as most organic molecules with aromatic rings, like the thiophene moiety, absorb UV light. The detection wavelength should be chosen at the absorbance maximum of this compound to ensure high sensitivity. A photodiode array (PDA) detector is even more powerful as it can acquire the entire UV spectrum of each peak, aiding in peak identification and purity assessment.
Experimental Protocol: Stability-Indicating RP-HPLC Method
This protocol is a robust starting point for the purity analysis of this compound. Method validation according to ICH Q2(R1) guidelines is mandatory before its implementation in a regulated environment.[4][5][6][7][8]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or λmax of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent). This yields a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Presentation: HPLC Performance Characteristics
| Parameter | Expected Performance | Rationale |
| Specificity | Baseline separation of the main peak from all known impurities and degradation products. Peak purity index > 0.999. | Demonstrates that the method is free from interference. |
| Linearity (R²) | > 0.999 over a range of 0.05 to 0.15 mg/mL. | Ensures a proportional response of the detector to the analyte concentration. |
| Accuracy (% Recovery) | 98.0 - 102.0% for the main component. | Confirms the closeness of the measured value to the true value. |
| Precision (%RSD) | < 1.0% for repeatability and intermediate precision. | Shows the consistency and reproducibility of the method. |
| LOD | ~0.01 µg/mL | The lowest amount of analyte that can be detected. |
| LOQ | ~0.03 µg/mL | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas Chromatography is a highly efficient separation technique for volatile and thermally stable compounds. While this compound has a hydroxyl group that may reduce its volatility, GC analysis is still feasible and can be an excellent orthogonal technique to HPLC, particularly for identifying non-UV active or highly volatile impurities.
Causality Behind Experimental Choices for GC
-
Column (Stationary Phase): A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. The choice of stationary phase will depend on the polarity of the potential impurities to be separated.
-
Injector Temperature: This is a critical parameter. It must be high enough to ensure complete and rapid volatilization of the sample but low enough to prevent thermal degradation of the analyte.
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with a range of boiling points. The program starts at a lower temperature to separate volatile impurities and gradually increases to elute the main component and any less volatile impurities.
-
Detector: A Flame Ionization Detector (FID) is a universal detector for organic compounds and offers high sensitivity and a wide linear range. For definitive identification of unknown impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the method of choice. The mass spectrum provides a molecular fingerprint of each compound.
Experimental Protocol: GC-FID/MS Purity Method
This protocol provides a general framework for GC analysis. Optimization of the temperature program and injector settings will be necessary.
Instrumentation:
-
GC system with a split/splitless injector, temperature-programmable oven, and an FID or MS detector.
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector Temperature:
-
FID: 300 °C
-
MS Transfer Line: 280 °C
-
-
MS Parameters (if applicable):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-450
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as dichloromethane or methanol.
-
Further dilute to a final concentration of approximately 0.1 mg/mL.
-
Filter through a 0.45 µm syringe filter if necessary.
Visualization: GC Method Development Logic
Caption: Logical flow for developing a validated GC purity method.
Quantitative NMR (qNMR): An Absolute Purity Determination Method
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[9][10][11][12] The principle of qNMR is based on the direct proportionality between the integral of an NMR signal and the number of nuclei giving rise to that signal.
Causality Behind Experimental Choices for qNMR
-
Internal Standard: A certified internal standard of known purity is crucial. It should be soluble in the same deuterated solvent as the analyte, have signals that do not overlap with the analyte's signals, and be chemically inert. Maleic acid or dimethyl sulfone are common choices.
-
Deuterated Solvent: The solvent must completely dissolve both the analyte and the internal standard. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are typical options.
-
Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled. A long relaxation delay (at least 5 times the longest T1 relaxation time of the nuclei of interest) is essential for complete relaxation of the nuclei between scans, ensuring that the signal integrals are truly proportional to the number of nuclei. A sufficient number of scans is required to achieve a good signal-to-noise ratio.
Experimental Protocol: qNMR for Absolute Purity
Instrumentation:
-
NMR spectrometer (400 MHz or higher) with a high-precision sample tube.
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The weights must be recorded precisely.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
NMR Data Acquisition:
-
Tune and shim the spectrometer to achieve a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum with the following parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Relaxation Delay (d1): ≥ 30 seconds (or 5 x T1 of the slowest relaxing proton).
-
Number of Scans: 16 or more for good signal-to-noise.
-
Spectral Width: Appropriate for the chemical shift range.
-
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Comparison of Analytical Methods
The choice of the most suitable analytical method depends on the specific requirements of the analysis.
| Feature | HPLC | GC | qNMR |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. | Nuclear spin resonance in a magnetic field. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile. | Volatile and thermally stable compounds. | Soluble compounds with NMR-active nuclei. |
| Selectivity | High, especially with gradient elution and optimized stationary phases. | Very high, especially with capillary columns. | High, based on unique chemical shifts. |
| Sensitivity | High (ng range with UV detector). | Very high (pg range with FID). | Moderate (mg range). |
| Quantification | Relative quantification against a reference standard of the analyte. | Relative quantification against a reference standard of the analyte. | Absolute quantification against a certified internal standard. |
| Impurity ID | Requires coupling to MS (LC-MS). | Readily coupled to MS for definitive identification. | Provides structural information that can aid in identification. |
| Pros | Versatile, robust, widely used in QC, stability-indicating. | High resolution, fast for volatile compounds, excellent for residual solvents. | Primary method, no need for analyte reference standard, provides structural info. |
| Cons | Requires analyte reference standard, higher solvent consumption. | Limited to volatile/thermally stable compounds, risk of degradation. | Lower sensitivity, requires expensive equipment and expertise. |
Conclusion: An Integrated Approach to Purity Analysis
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
High-Performance Liquid Chromatography (HPLC) should be considered the primary method for routine quality control, release testing, and stability studies. Its ability to analyze the compound at ambient temperature without the risk of thermal degradation makes it a reliable and robust choice for quantifying both the main component and potential non-volatile impurities.
-
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), serves as an invaluable orthogonal technique. It is exceptionally well-suited for the analysis of volatile impurities and residual solvents that may not be detected by HPLC.
-
Quantitative NMR (qNMR) offers the distinct advantage of being a primary method for absolute purity determination. It is an excellent tool for certifying reference standards and for obtaining an accurate purity value without relying on a specific standard of this compound.
By leveraging the strengths of each of these analytical methods, researchers and drug development professionals can build a comprehensive and scientifically sound purity profile for this compound, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- 1. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method - Google Patents [patents.google.com]
- 3. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. agilent.com [agilent.com]
- 9. emerypharma.com [emerypharma.com]
- 10. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eureka.patsnap.com [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Thiophene Synthesis: Gewald vs. Paal-Knorr
The thiophene ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous blockbuster drugs and organic electronic materials. The efficient construction of this five-membered heterocycle is therefore a cornerstone of modern synthetic chemistry. Among the myriad of available methods, the Gewald and Paal-Knorr syntheses represent two of the most robust and widely adopted strategies.
This guide provides an in-depth, comparative analysis of these two powerhouse reactions. We will dissect their mechanisms, explore their substrate scopes, and provide quantitative data to guide researchers, scientists, and drug development professionals in selecting the optimal method for their specific synthetic challenges.
The Gewald Synthesis: A Multicomponent Masterpiece
First reported by Karl Gewald in 1961, the Gewald reaction is a one-pot, multicomponent condensation that brings together a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base to construct a polysubstituted 2-aminothiophene.[1][2] Its operational simplicity and the ready availability of starting materials have cemented its status as a go-to method for accessing this important class of thiophenes.[3]
Mechanism and Experimental Logic
The reaction is believed to initiate with a Knoevenagel condensation between the carbonyl compound and the active methylene of the α-cyanoester, catalyzed by a base (commonly a secondary amine like morpholine or diethylamine).[2][4] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is complex, but it is postulated to form a sulfur-adduct which then undergoes cyclization and tautomerization to yield the final 2-aminothiophene.[4] The final aromatization is the thermodynamic driving force for the reaction.[5] The choice of a secondary amine as a base is critical; it is effective for the initial condensation without promoting unwanted side reactions.
Caption: The Gewald reaction mechanism.
Substrate Scope & Limitations
The Gewald reaction is highly versatile, accommodating a wide range of ketones (cyclic and acyclic) and aldehydes.[6] The active methylene component is typically an α-cyanoester, but malononitrile and cyanoacetamide can also be employed, leading to diverse substitution patterns on the resulting thiophene ring.[7] However, the reaction is primarily limited to the synthesis of 2-aminothiophenes. While this is an invaluable entry point for further functionalization, it does not offer direct access to other substitution patterns.
The Paal-Knorr Synthesis: A Classic Cyclization
Dating back to 1884, the Paal-Knorr synthesis is a classic and straightforward method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[8] The thiophene variant involves the condensation of a 1,4-diketone with a sulfurizing agent.[9]
Mechanism and Experimental Logic
The reaction proceeds via the conversion of the 1,4-dicarbonyl compound to a thionated intermediate, followed by cyclization and dehydration to form the aromatic thiophene ring.[8] The key reagents are sulfurizing agents that also act as dehydrators, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[9][10] Lawesson's reagent is often preferred as it can lead to cleaner reactions and higher yields under milder conditions.[11] A significant challenge is the potential for a competing elimination reaction, where the dicarbonyl undergoes acid-catalyzed cyclization and dehydration to form a furan byproduct.[11] Careful selection of the sulfurizing agent and reaction conditions is crucial to maximize the yield of the desired thiophene.
References
- 1. researchgate.net [researchgate.net]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. "Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental" by Jyoti Sharma and Pier Alexandre Champagne [digitalcommons.njit.edu]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 9. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 10. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Structure-Activity Relationships of Chlorothiophene Compounds
For researchers, medicinal chemists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, the chlorothiophene scaffold has emerged as a privileged structure, underpinning the development of a diverse array of biologically active molecules. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of chlorothiophene-containing compounds, with a focus on their anticancer and antimicrobial properties. Drawing upon experimental data from peer-reviewed literature, this document aims to elucidate the key structural modifications that govern the potency and selectivity of these promising therapeutic candidates.
The Chlorothiophene Core: A Versatile Scaffold in Medicinal Chemistry
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a common motif in many pharmaceuticals. The introduction of a chlorine atom to this ring system significantly alters its electronic and steric properties, providing a handle for fine-tuning biological activity. This bioisosteric replacement of a phenyl ring with a chlorothiophene moiety has proven to be a successful strategy in enhancing the therapeutic potential of various compound classes.[1]
This guide will explore the SAR of two major classes of chlorothiophene derivatives: chalcones and other substituted heterocycles, detailing how modifications to the core structure impact their anticancer and antimicrobial efficacy.
Anticancer Activity of Chlorothiophene Derivatives: A Comparative Analysis
Chlorothiophene-based chalcones, in particular, have demonstrated significant potential as anticancer agents.[1] These compounds typically feature a 1,3-diaryl-2-propen-1-one backbone, where one of the aryl rings is a chlorothiophene moiety. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for potency.
Comparative Cytotoxicity of Chlorothiophene Chalcones
The following table summarizes the in vitro anticancer activity of a series of chlorothiophene-based chalcones, highlighting the impact of substitutions on their potency against various cancer cell lines.
| Compound ID | Chlorothiophene Moiety | Other Aryl Substituents | Cancer Cell Line | IC50 (µg/mL) | Reference |
| C1 | 2-acetyl-5-chlorothiophene | Benzaldehyde | WiDr (Colorectal) | >50 | [1] |
| C2 | 2-acetyl-5-chlorothiophene | 2-Methoxybenzaldehyde | WiDr (Colorectal) | 1.54 | [1] |
| C4 | 2-acetyl-5-chlorothiophene | 4-Methoxybenzaldehyde | WiDr (Colorectal) | 0.77 | [1] |
| C6 | 2-acetyl-5-chlorothiophene | 3,4-Dimethoxybenzaldehyde | WiDr (Colorectal) | 0.45 | [1] |
Key SAR Insights for Anticancer Activity:
-
Influence of Methoxy Groups: The presence and position of methoxy groups on the non-chlorothiophene aryl ring play a crucial role in determining anticancer activity. As evidenced by the data, the introduction of a methoxy group generally enhances cytotoxicity compared to the unsubstituted analog (C1). Furthermore, the dimethoxy-substituted compound (C6) exhibited the highest potency against the WiDr colorectal cancer cell line.[1] This suggests that electron-donating groups at specific positions can significantly improve the anticancer profile.
-
Bioisosteric Replacement: The substitution of a phenyl ring with a chlorothiophene ring is a key strategy in the design of these potent anticancer agents. This modification can lead to altered binding interactions with biological targets and improved pharmacokinetic properties.[1]
Antimicrobial Activity of Chlorothiophene Derivatives: Unveiling the SAR
Chlorothiophene-containing compounds have also demonstrated promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is the standard metric for quantifying antimicrobial potency.
Comparative Antimicrobial Activity of Substituted Thiophenes
The following table presents the MIC values for a series of thiophene derivatives, illustrating the impact of various substitutions on their antimicrobial efficacy.
| Compound ID | Core Structure | Substituents | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | Reference |
| 1 | Thiophene-2-carboxamide | 3-Amino | >100 | >100 | [2] |
| 3a | Thiophene-2-carboxamide | 3-Hydroxy, 5-Arylazo | 50 | 100 | [2] |
| 5a | Thiophene-2-carboxamide | 3-Methyl, 5-Arylazo | 25 | 50 | [2] |
| 7a | Thiophene-2-carboxamide | 3-Amino, 5-Aryl | 12.5 | 25 | [2] |
Key SAR Insights for Antimicrobial Activity:
-
Impact of the 3-Position Substituent: The nature of the substituent at the 3-position of the thiophene-2-carboxamide scaffold significantly influences antimicrobial activity. The presence of an amino group (7a) leads to the most potent antibacterial activity against both S. aureus and E. coli when compared to hydroxyl (3a) or methyl (5a) groups.[2]
-
Role of the Azo Moiety: The absence of the azo moiety in the more active amino-substituted derivatives suggests that this group may not be essential for potent antimicrobial action and that other structural features are more critical for interacting with microbial targets.[2]
Experimental Protocols for Biological Evaluation
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for the key assays used to evaluate the anticancer and antimicrobial activities of chlorothiophene compounds.
Protocol 1: MTT Assay for Anticancer Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4]
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the chlorothiophene compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound solutions at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[5][6][7]
Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration of the compound that inhibits visible microbial growth.
Step-by-Step Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. This is typically achieved by suspending colonies from a fresh agar plate in sterile saline or broth.
-
Compound Dilution: Prepare serial two-fold dilutions of the chlorothiophene compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth and inoculum, no compound) to ensure microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for 16-24 hours (for bacteria) or 24-48 hours (for fungi).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Data Interpretation: Compare the MIC values to established breakpoints (if available) to classify the microorganism as susceptible, intermediate, or resistant to the tested compound.
Conclusion
The chlorothiophene scaffold represents a highly versatile and promising platform for the discovery of novel anticancer and antimicrobial agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the chlorothiophene core and its substituents can lead to significant improvements in biological activity. For drug development professionals, a thorough understanding of these SAR principles is paramount for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to validate their own findings and contribute to the growing body of knowledge on this important class of heterocyclic compounds.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 6. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of (5-Chlorothiophen-2-yl)methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The inclusion of a thiophene ring, a five-membered, sulfur-containing heteroaromatic structure, is a common strategy in medicinal chemistry to improve the physicochemical properties and binding affinity of drug candidates.[1] However, the thiophene moiety is also recognized as a "structural alert" due to its potential for metabolic bioactivation into reactive metabolites.[2][3][4][5][6] This guide provides a comprehensive framework for assessing the metabolic stability of drug candidates derived from (5-Chlorothiophen-2-yl)methanol, offering insights into experimental design, data interpretation, and a comparison with alternative chemical scaffolds.
The Duality of the Thiophene Ring: Efficacy vs. Metabolic Risk
The thiophene ring is often employed as a bioisosteric replacement for phenyl rings in drug design. This substitution can enhance metabolic stability and improve the overall pharmacokinetic profile of a compound.[1] Nevertheless, the metabolic fate of the thiophene ring itself is a critical consideration. Metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, can lead to the formation of highly reactive thiophene S-oxides and thiophene epoxides.[2][3][4][5][6] These electrophilic metabolites can covalently bind to cellular macromolecules, potentially leading to drug-induced toxicity, most notably hepatotoxicity.[2][3][4][5][6] A notable example is tienilic acid, a thiophene-containing drug that was withdrawn from the market due to severe immune-mediated hepatitis.[2][3][4][6]
However, the presence of a thiophene ring does not invariably lead to toxicity. The overall metabolic profile of the molecule, including the availability of alternative, less toxic metabolic pathways, plays a crucial role.[2][3][4] Therefore, a thorough assessment of metabolic stability is paramount in the early stages of drug discovery for this class of compounds.
Key Metabolic Pathways for Thiophene Derivatives
The primary routes of metabolism for thiophene-containing compounds involve Phase I and Phase II reactions.
-
Phase I Metabolism: This phase primarily involves oxidation, reduction, and hydrolysis reactions. For thiophene derivatives, the most significant Phase I enzymes are the Cytochrome P450s (CYPs).[2][3][4][5][6]
-
CYP-Mediated Oxidation: The sulfur atom of the thiophene ring is susceptible to oxidation by CYPs, leading to the formation of the aforementioned reactive S-oxides and epoxides.[2][3][4][5][6] The specific CYP isoforms involved can vary, but CYP3A4 and CYP2D6 have been implicated in the metabolism of some thiophene-containing drugs.[7]
-
Aldehyde Oxidase (AO): AO is another important cytosolic enzyme involved in the metabolism of nitrogen-containing heterocyclic compounds and aldehydes.[8][9][10][11][12] Depending on the overall structure of the this compound derivative, AO could contribute to its metabolism.
-
-
Phase II Metabolism: Following Phase I reactions, the modified compounds can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion. Common Phase II reactions include glucuronidation and sulfation.
The interplay between these pathways determines the metabolic fate and potential toxicity of a thiophene-derived drug candidate. A molecule with multiple, favorable metabolic pathways is less likely to exhibit toxicity associated with the bioactivation of the thiophene ring.[2][3][4]
Experimental Assessment of Metabolic Stability: A Practical Guide
In vitro metabolic stability assays are indispensable tools in early drug discovery to predict the in vivo clearance and half-life of a compound.[13][14][15][16] The most common and cost-effective methods utilize liver microsomes or hepatocytes.[13][14]
Liver Microsomal Stability Assay: A Step-by-Step Protocol
Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly CYPs.[14][15] This assay measures the rate of disappearance of the parent drug over time when incubated with liver microsomes and necessary cofactors.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound derivatives.
Materials:
-
Test compounds and positive control compounds (e.g., Dextromethorphan, Midazolam)[17]
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[18]
-
Phosphate buffer (100 mM, pH 7.4)[18]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching the reaction and for LC-MS/MS analysis[18]
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system[19][20]
Experimental Workflow:
Caption: Workflow of the in-vitro liver microsomal stability assay.
Methodology:
-
Preparation:
-
Prepare stock solutions of the test compounds and positive controls (e.g., 10 mM in DMSO) and then dilute to the final working concentration (e.g., 1 µM) in the reaction buffer.[17][18]
-
Thaw pooled liver microsomes on ice and prepare a working suspension in phosphate buffer (e.g., 0.5 mg/mL).[21][22]
-
Prepare the NADPH regenerating system solution.
-
-
Incubation:
-
In a 96-well plate, add the test compound to the microsomal suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.[23]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[17]
-
Incubate the plate at 37°C with shaking.[18]
-
-
Termination and Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold quenching solution, typically 2-3 volumes of acetonitrile containing an internal standard.[17][18][21] The internal standard helps to correct for variations in sample processing and instrument response.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to precipitate the microsomal proteins.[18]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.[19][20] LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity.[19]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
-
Comparative Analysis and Data Interpretation
The metabolic stability of novel this compound derivatives should be compared against relevant benchmarks, such as structurally similar compounds with known metabolic profiles or alternative, non-thiophene-containing analogs.
Table 1: Comparative Metabolic Stability Data in Human Liver Microsomes
| Compound ID | Scaffold | t½ (min) | CLint (µL/min/mg protein) |
| CTM-001 | This compound | 15 | 46.2 |
| CTM-002 | This compound | 45 | 15.4 |
| Analog-A | Phenylmethanol | 60 | 11.6 |
| Analog-B | Pyridinylmethanol | >120 | <5.8 |
| Verapamil | Positive Control (High Clearance) | 8 | 86.6 |
| Carbamazepine | Positive Control (Low Clearance) | >120 | <5.8 |
Interpretation of Results:
-
High Clearance (e.g., CTM-001): A short half-life and high intrinsic clearance suggest rapid metabolism. This may lead to poor bioavailability and a short duration of action in vivo. Further investigation into the metabolites formed is crucial to assess the potential for reactive metabolite formation.
-
Moderate Clearance (e.g., CTM-002): This compound shows improved stability compared to CTM-001, suggesting that structural modifications between the two have favorably altered the metabolic profile.
-
Low Clearance (e.g., Analog-A, Analog-B): A long half-life and low intrinsic clearance indicate high metabolic stability. While generally desirable, excessively slow metabolism can lead to drug accumulation and potential toxicity.[15][24]
-
Comparison with Alternatives: Comparing the thiophene derivatives to their phenyl or pyridinyl analogs can provide valuable structure-activity relationship (SAR) and structure-metabolism relationship (SMR) data. In this hypothetical example, replacing the chlorothiophene ring with a phenyl or pyridinyl ring improves metabolic stability.
The Importance of Metabolite Identification
Beyond determining the rate of parent drug depletion, identifying the major metabolites is a critical step in assessing the safety of this compound derivatives. This is typically done using high-resolution mass spectrometry. If significant metabolism is observed, follow-up studies should be conducted to characterize the metabolites and determine if they are reactive. Regulatory agencies like the FDA and EMA have specific guidelines on the safety testing of drug metabolites.[25][26]
Conclusion and Future Directions
Assessing the metabolic stability of this compound derivatives is a multi-faceted process that requires careful experimental design and thoughtful data interpretation. While the thiophene moiety offers advantages in drug design, its potential for metabolic bioactivation necessitates a rigorous evaluation of metabolic pathways and the formation of reactive metabolites. The liver microsomal stability assay provides a robust and efficient method for initial screening. Compounds with favorable metabolic profiles can then be advanced to more complex in vitro systems, such as hepatocytes, and subsequently to in vivo pharmacokinetic studies in animal models. By integrating metabolic stability assessment early in the drug discovery process, researchers can de-risk their programs and select candidates with a higher probability of clinical success.
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 9. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nuvisan.com [nuvisan.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. longdom.org [longdom.org]
- 20. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. scialert.net [scialert.net]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. fda.gov [fda.gov]
- 26. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Comprehensive Guide to the Proper Disposal of (5-Chlorothiophen-2-yl)methanol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of (5-Chlorothiophen-2-yl)methanol. As a chlorinated heterocyclic compound, this chemical requires specific handling and disposal procedures to mitigate risks to personnel and the environment. The following procedures are grounded in established safety protocols and regulatory standards, ensuring a self-validating system for waste management in a laboratory setting.
Hazard Profile and Chemical Characteristics
This compound is a substituted thiophene derivative. Its hazard profile is dictated by its chemical structure, which includes a chlorinated aromatic ring and an alcohol functional group. Understanding these properties is the first step in safe handling and disposal.
Based on available safety data, the compound is classified with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are inhalation, skin contact, and eye contact. The causality behind these hazards lies in the chemical's reactivity with biological tissues. Its disposal must be managed in a way that prevents these exposures and avoids environmental release.
Table 1: Physicochemical and Hazard Data for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 74168-69-7 | [1] |
| Molecular Formula | C₅H₅ClOS | [1] |
| Physical Form | Liquid | |
| Hazard Statements | H315, H319, H335 | |
| Signal Word | Warning |
| Regulatory Status | Considered hazardous waste due to its chlorinated nature. |[2][3][4] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, adherence to strict safety protocols is mandatory. These measures are designed to prevent accidental exposure and are a critical component of your laboratory's Chemical Hygiene Plan (CHP), as mandated by the Occupational Safety and Health Administration (OSHA).[5][6]
Core PPE Requirements:
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes.[7]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Ensure the glove material is compatible with chlorinated solvents.
-
Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[8]
-
Respiratory Protection : All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7][8]
Waste Characterization and Segregation: The Foundation of Compliant Disposal
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly listed.[2][9] this compound is a halogenated organic compound, which places it into a category of waste that requires specialized disposal.
The Causality of Segregation: Proper segregation is the most critical step in the disposal workflow.[7][10]
-
Preventing Dangerous Reactions : Mixing chlorinated waste with incompatible chemicals, such as strong oxidizing agents or bases, can lead to violent reactions.
-
Ensuring Proper Final Disposal : Chlorinated organic waste is typically destroyed via high-temperature incineration.[11][12] Mixing it with non-halogenated solvents complicates the disposal process and can lead to the formation of highly toxic byproducts like dioxins if not incinerated under the correct conditions.[13]
-
Regulatory Compliance : The Environmental Protection Agency (EPA) mandates strict segregation of hazardous waste streams.[2][4][14]
Segregation Protocol:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."
-
NEVER mix this compound waste with non-halogenated solvents, aqueous waste, or solid waste.[7]
-
Keep acidic and basic waste streams separate.
Step-by-Step Disposal Procedure
This protocol outlines the process from the point of generation to the final handoff for disposal.
Step 1: Container Selection and Labeling
The integrity of the disposal process begins with the container.
-
Container Choice : Use a clean, dry, and chemically compatible container, preferably glass or polyethylene, with a secure, leak-proof screw cap.[2] The container must be in good condition with no cracks or residue on the outside.
-
Labeling : The moment the first drop of waste enters the container, it must be labeled.[10] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". Do not use abbreviations.
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.
-
The date of accumulation (the date the first waste was added).
-
The relevant hazard warnings (e.g., Irritant, Environmental Hazard).
-
Step 2: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish SAAs at or near the point of generation.[3][9]
-
Location : The SAA must be under the control of the laboratory personnel generating the waste.
-
Containment : Store the waste container in a secondary containment bin to catch any potential leaks.
-
Closure : The waste container must be kept closed at all times except when actively adding waste.[9] This is a common point of failure in regulatory inspections.
-
Volume Limits : Do not exceed 55 gallons of total hazardous waste or 1 quart of acutely hazardous waste in the SAA.[3] Once this limit is reached, the waste must be moved to a central storage area within three days.
Step 3: Arranging for Final Disposal
This compound waste must not be disposed of down the drain or in regular trash.[15]
-
Contact EHS : When your waste container is approximately 80% full, or well before the 12-month accumulation deadline, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[3]
-
Professional Disposal : Your EHS department will work with a licensed hazardous waste disposal company.[4][10] The standard and most environmentally sound method for destroying this type of waste is high-temperature incineration at an EPA-approved facility.[11] This process breaks the compound down into simpler, less harmful substances like carbon dioxide, water, and hydrogen halides, which are then scrubbed from the exhaust gases.[11][12]
Step 4: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Vapors : Ensure the fume hood is operational.
-
PPE : Don the full PPE as described in Section 2.
-
Containment : For small spills, use a chemical spill kit with an absorbent compatible with chlorinated solvents. Do not use combustible materials like paper towels.
-
Collection : Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealable container.
-
Labeling and Disposal : Label the container as "Spill Debris containing this compound" and dispose of it as hazardous waste through your EHS department.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste containing this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 5. osha.gov [osha.gov]
- 6. osha.gov [osha.gov]
- 7. benchchem.com [benchchem.com]
- 8. ipgsf.com [ipgsf.com]
- 9. pfw.edu [pfw.edu]
- 10. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 11. tandfonline.com [tandfonline.com]
- 12. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. epa.gov [epa.gov]
- 15. ehs.yale.edu [ehs.yale.edu]
A Researcher's Comprehensive Guide to the Safe Handling of (5-Chlorothiophen-2-yl)methanol
This guide provides essential, immediate safety and logistical information for the handling of (5-Chlorothiophen-2-yl)methanol (CAS No: 74168-69-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to offer a deep, procedurally-grounded understanding of the risks associated with this compound and the rationale behind the recommended safety protocols. Our commitment is to empower you with the knowledge to work safely and effectively, making your laboratory a safer environment.
Hazard Identification and Risk Assessment
This compound is a substituted thiophene derivative. While specific toxicological data for this compound is limited, a thorough risk assessment must be conducted based on its structural components: a chlorinated thiophene ring and a methanol group. The safety data sheet (SDS) for this compound indicates that it is classified with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word for this chemical is "Warning".
The primary routes of exposure are inhalation, skin contact, and eye contact. The methanol group suggests potential toxicity similar to methanol if ingested or absorbed in significant quantities, which can include effects on the central nervous system and vision. The chlorinated thiophene moiety indicates that hazardous decomposition products, such as hydrogen chloride and sulfur oxides, may be released upon combustion.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound to minimize exposure through all potential routes. The following table summarizes the recommended PPE, with explanations rooted in the chemical's properties.
| Body Part | Recommended PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and vapors. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant splash risk, to protect the entire face. |
| Hands | Chemical-resistant gloves (e.g., Butyl rubber or Viton®) | The chlorinated organic nature of this compound necessitates gloves with high resistance to this chemical class. Nitrile gloves may offer limited, short-term protection but should not be relied upon for prolonged handling. Always inspect gloves for any signs of degradation or perforation before use and change them frequently. |
| Body | Flame-retardant lab coat and a chemical-resistant apron | A flame-retardant lab coat provides a basic barrier against incidental contact. For procedures with a higher risk of splashes or spills, a chemical-resistant apron worn over the lab coat is essential to prevent soak-through and direct contact with the skin.[1] |
| Respiratory | Use in a certified chemical fume hood | All work with this compound should be conducted in a well-ventilated laboratory, inside a certified chemical fume hood to minimize the inhalation of vapors.[1] If engineering controls are not sufficient to maintain exposure below occupational exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary. |
| Feet | Closed-toe, chemical-resistant shoes | Footwear should fully cover the feet and be made of a material that will resist chemical penetration in the event of a spill.[1] |
Step-by-Step Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is paramount to ensure both personal safety and the integrity of the compound.
Handling Protocol
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have all necessary PPE donned correctly.
-
Engineering Controls : All manipulations of this compound, including weighing and transferring, must be performed within a certified chemical fume hood.
-
Dispensing : Use only compatible tools, such as glass or chemically resistant plastic pipettes, for transferring the liquid. Avoid using metal spatulas or tools that could react with the compound.
-
Heating : If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. Be aware that heating will increase the vapor pressure of the compound, increasing the inhalation hazard.
-
Post-Handling : After handling, thoroughly wash your hands and any exposed skin with soap and water, even if you believe no contact occurred. Decontaminate all work surfaces.
Storage Protocol
-
Container : Keep the container tightly closed when not in use to prevent the escape of vapors.
-
Location : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[2]
-
Segregation : Store separately from flammable materials and ensure the storage area is designated for hazardous chemicals.
Emergency Procedures: Plan for the Unexpected
Rapid and correct response to an emergency can significantly mitigate harm.
Spill Response
In the event of a spill, follow these steps and the workflow illustrated in the diagram below:
-
Evacuate : Immediately evacuate the immediate spill area and alert nearby personnel.
-
Isolate : If it can be done without risk, close off the area to prevent the spread of the chemical.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Assess : From a safe distance, assess the extent of the spill and whether you have the appropriate training and materials to clean it up. For large spills, or if you are unsure, contact your institution's emergency response team.
-
Contain and Absorb : For small spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the liquid. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect : Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealable container for hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose : Dispose of all contaminated materials, including PPE, as hazardous waste.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Inhalation : If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Skin Contact : In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
Eye Contact : If the chemical comes into contact with the eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3]
-
Ingestion : If swallowed, DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or the product label to the medical personnel.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Collection : Collect all chemical waste in a designated and properly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage : Store the sealed waste container in a secure, well-ventilated area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Disposal : The final disposal must be carried out by a licensed hazardous waste management company in accordance with all local, state, and federal regulations. Do not dispose of this chemical down the drain or in regular trash.
By understanding the inherent hazards of this compound and diligently applying these safety protocols, you can create a secure research environment that fosters both innovation and well-being.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
